5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-3-methyl-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-9(11(15)16)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAROPFLQDDMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356998 | |
| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140-38-1 | |
| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Introduction: The Physicochemical Blueprint of a Molecule
In the intricate process of drug discovery and development, a molecule's success is fundamentally governed by its physicochemical properties.[1][2] These intrinsic characteristics—such as acidity, lipophilicity, and solubility—dictate its journey through the body, influencing everything from absorption and distribution to metabolism and excretion (ADME).[3] An optimal balance of these properties is paramount to achieving therapeutic efficacy while minimizing off-target effects and toxicity.[4][5]
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with a structural motif of interest in medicinal chemistry. By dissecting its core physicochemical attributes, this document aims to equip researchers with the foundational knowledge and practical methodologies required to evaluate its potential as a drug candidate. We will move beyond mere data presentation to explore the causality behind experimental choices, ensuring a robust and validated understanding of this molecule's behavior.
Molecular Identity and Structural Characteristics
A thorough investigation begins with the molecule's fundamental structure and composition.
-
IUPAC Name: this compound
-
Molecular Weight: 236.65 g/mol [6]
The structure consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at various positions: a chlorine atom at position 5, a methyl group at position 3, a phenyl group at position 1 (on a nitrogen atom), and a carboxylic acid group at position 4. The presence of the carboxylic acid group imparts acidic properties, while the phenyl and chloro substituents contribute to the molecule's lipophilicity.
Summary of Physicochemical Properties
The following table summarizes key computed and experimental physicochemical parameters, providing a high-level overview for initial assessment. Detailed experimental protocols for determining the most critical of these values are provided in the subsequent sections.
| Property | Value | Source | Significance |
| Molecular Weight | 236.65 g/mol | PubChem[6] | Influences diffusion and membrane passage; within typical "drug-like" range.[3] |
| XLogP3 (Calculated) | 2.8 | PubChem[6] | Indicates moderate lipophilicity, suggesting a potential balance between membrane permeability and aqueous solubility. |
| Hydrogen Bond Donors | 1 | PubChem[6] | The carboxylic acid -OH group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 4 | PubChem[6] | The carbonyl oxygen, pyrazole nitrogens, and carboxylic oxygen can accept hydrogen bonds. |
| Polar Surface Area | 55.1 Ų | PubChem[6] | Suggests good potential for oral bioavailability. |
| Melting Point | 219-221 °C | Literature[9] | Indicates high lattice energy and solid-state stability; relevant for formulation. |
| pKa (Predicted) | ~3-5 | Chemical Analogy | The carboxylic acid is the primary acidic center, crucial for solubility and interaction profiling. |
| Aqueous Solubility | Data not available | - | A critical parameter that must be determined experimentally to assess absorption potential. |
In-Depth Analysis and Experimental Workflows
A calculated or predicted value is a useful starting point, but rigorous experimental determination is the cornerstone of trustworthy drug development. Here, we detail the methodologies for measuring the most influential physicochemical properties.
Acidity (pKa) Determination
Scientific Rationale: The pKa, or acid dissociation constant, is arguably the most important physicochemical parameter for an ionizable drug. It defines the extent of ionization at a given pH. For this compound, the carboxylic acid group is the primary determinant of its acidic nature. Its pKa will dictate the molecule's charge state in different physiological environments, such as the stomach (low pH) and intestines (neutral to slightly alkaline pH), which in turn governs its solubility and ability to cross biological membranes.[5]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold-standard method for pKa determination due to its high precision.[11] The procedure involves monitoring pH changes as a strong base is incrementally added to a solution of the acidic compound. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[12][13]
Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[12]
-
Sample Preparation: Prepare a solution of the test compound in water or a suitable co-solvent system at a concentration of approximately 1 mM. A minimum concentration is required to detect a significant change in the titration curve.[11][12]
-
Ionic Strength Adjustment: Add a neutral salt, such as 0.15 M potassium chloride (KCl), to the solution to maintain a constant ionic strength throughout the titration. This minimizes fluctuations in activity coefficients.[12]
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the measurement, especially at neutral-to-high pH.[12]
-
Titration: Place the solution vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH value at the inflection point of this sigmoid curve, which corresponds to the point where half of the acid has been neutralized.[14]
-
Replication: Perform the titration in triplicate to ensure the reliability and reproducibility of the result.[12]
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP) Determination
Scientific Rationale: Lipophilicity, the "fat-loving" nature of a molecule, is a critical factor in drug disposition. It is quantified by the partition coefficient (P), which measures the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase. The logarithm of this value, logP, is the most common scale.[15] A molecule's logP value influences its ability to cross cell membranes, its binding affinity to plasma proteins, and its potential for metabolic clearance. A logP that is too high can lead to poor solubility and high toxicity, while a value that is too low may prevent absorption.[5]
Experimental Protocol: Shake-Flask Method
The shake-flask method is the universally recognized gold standard for logP determination due to its direct and unambiguous measurement of partitioning.[15]
Methodology:
-
Solvent Preparation: Pre-saturate the n-octanol with the aqueous buffer (e.g., phosphate buffer, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate for at least 24 hours. This ensures that the two phases are in equilibrium before the experiment begins.[16]
-
Compound Addition: Accurately weigh and dissolve the compound in one of the pre-saturated phases to a known concentration.
-
Partitioning: Add an equal volume of the other pre-saturated phase to a vessel (e.g., a separatory funnel or vial).
-
Equilibration: Agitate the mixture vigorously for a set period (e.g., 5 minutes) to facilitate partitioning.[17] Subsequently, allow the mixture to stand undisturbed or centrifuge it to ensure complete and clean separation of the two phases.[17]
-
Sampling: Carefully withdraw an aliquot from each phase (n-octanol and aqueous).
-
Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), which offers high sensitivity and specificity.[15][16]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
Replication: The experiment should be repeated multiple times (at least n=3) to obtain a reliable average value.
Workflow for logP Determination:
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility Determination
Scientific Rationale: For a drug to be absorbed, particularly after oral administration, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor aqueous solubility is a leading cause of failure for drug candidates.[18] It is therefore essential to accurately measure a compound's thermodynamic (or equilibrium) solubility, which represents the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions.[19]
Experimental Protocol: Equilibrium Shake-Flask Method
This method determines the thermodynamic solubility by ensuring that a saturated solution is in equilibrium with an excess of the solid compound. Modern adaptations often use a 96-well plate format to increase throughput.[20]
Methodology:
-
System Setup: Add an excess amount of the solid compound to a vial or well containing a precise volume of the desired aqueous buffer (e.g., buffers representing the pH range of the GI tract, 1.2 to 6.8).[21] The presence of visible solid material throughout the experiment is crucial.
-
Equilibration: Seal the container and agitate it at a constant, controlled temperature (e.g., 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[21]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is most effectively done by filtration through a low-binding filter (e.g., using a 96-well filter plate) or by high-speed centrifugation.
-
Sample Preparation: Carefully transfer the clear filtrate or supernatant to a new container and dilute as necessary for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS/MS. A standard calibration curve must be generated to ensure accurate quantification.
-
pH Verification: Measure the final pH of the saturated solution to confirm it has not changed during the experiment.
-
Data Reporting: Report the solubility in units such as µg/mL or µM at the specified pH and temperature.
Workflow for Aqueous Solubility Determination:
References
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. What are the physicochemical properties of drug? [lookchem.com]
- 3. fiveable.me [fiveable.me]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. This compound | C11H9ClN2O2 | CID 839949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [cymitquimica.com]
- 8. This compound | 1140-38-1 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. agilent.com [agilent.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Unlocking the Therapeutic Potential of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry
Introduction
The pyrazole nucleus is a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts unique physicochemical properties that are highly advantageous for drug design.[2] Pyrazole-containing compounds have demonstrated a vast spectrum of biological activities, leading to their successful clinical application as anti-inflammatory, analgesic, antipsychotic, and anticancer agents.[2][3] This technical guide focuses on a specific, yet underexplored, member of this family: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . While direct and extensive research on this particular molecule is nascent, this document will synthesize the available data, draw logical inferences from the biological activities of its immediate precursors and close analogs, and provide a forward-looking perspective on its potential applications in drug discovery and development.
This guide is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the synthesis, known biological context, and, most importantly, the scientifically inferred potential of this compound, supported by data from structurally related molecules. We will explore the causality behind experimental designs and propose future avenues of investigation to fully elucidate the therapeutic promise of this intriguing pyrazole derivative.
Chemical Identity and Synthesis
Chemical Structure and Properties
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IUPAC Name: 5-chloro-3-methyl-1-phenylpyrazole-4-carboxylic acid
-
Molecular Formula: C₁₁H₉ClN₂O₂
-
Molecular Weight: 236.65 g/mol
-
CAS Number: 1140-38-1[3]
The structure is characterized by a central pyrazole ring, substituted at various positions: a chloro group at position 5, a methyl group at position 3, a phenyl group at position 1 (on the nitrogen), and a carboxylic acid group at position 4. These substitutions are critical as they modulate the compound's steric, electronic, and lipophilic properties, which in turn dictate its biological activity.
Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process, often starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. A common and efficient route involves the Vilsmeier-Haack reaction, followed by oxidation.[4][5]
Step-by-Step Synthesis Protocol:
-
Vilsmeier-Haack Reaction (Formylation):
-
To an ice-cold solution of dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring.
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is then added to this pre-formed Vilsmeier reagent.
-
The reaction mixture is heated, typically under reflux, for 1.5 to 2 hours.[4]
-
Upon completion, the mixture is poured into ice-cold water, leading to the precipitation of the intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .[4][6]
-
The crude product is filtered and recrystallized, usually from ethanol.
-
-
Oxidation to Carboxylic Acid:
-
The synthesized 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is then oxidized to the corresponding carboxylic acid.
-
A common oxidizing agent for this transformation is potassium permanganate (KMnO₄) in an aqueous solution.[5]
-
The reaction yields the final product, this compound, as a solid.
-
Diagram of the Synthetic Workflow:
Caption: Synthetic route to the target compound.
Inferred Biological Activity and Therapeutic Potential
Direct experimental data on the biological activity of this compound is limited in publicly accessible literature. However, by examining the pharmacological profiles of its immediate synthetic precursor and other closely related analogs, we can infer its likely biological activities.
1. Anticonvulsant and Neurological Activity
The most compelling evidence for the biological potential of this scaffold comes from a study on hydrazide derivatives of its immediate precursor, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. A series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] substituted hydrazides were synthesized and evaluated for their anticonvulsant activity.[7]
-
Key Findings: The majority of the tested compounds showed significant protection against seizures in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure models in mice.[7] Some of these derivatives exhibited less neurotoxicity compared to the standard drug, phenytoin.[7]
-
Implication for the Carboxylic Acid: The strong anticonvulsant activity of these carbaldehyde-derived hydrazones strongly suggests that the core 5-chloro-3-methyl-1-phenyl-pyrazole moiety is a pharmacophore for neurological activity. The carboxylic acid derivative, being structurally very similar, is a prime candidate for exhibiting similar, or potentially modulated, CNS activities. The carboxylic acid group may alter the compound's solubility, protein binding, and ability to cross the blood-brain barrier, which could either enhance or attenuate this activity.
Experimental Protocol: Anticonvulsant Screening (based on cited literature)
-
Maximal Electroshock (MES) Test:
-
Mice are administered the test compound intraperitoneally at varying doses (e.g., 30, 100, 300 mg/kg).
-
After a set time (e.g., 0.5 and 4 hours), an electrical stimulus is delivered via corneal electrodes to induce seizures.
-
The abolition of the hind limb tonic extensor phase is recorded as a measure of protection.
-
-
Subcutaneous Pentylenetetrazol (scPTZ) Test:
-
Mice are pre-treated with the test compound.
-
A convulsant dose of pentylenetetrazol is administered subcutaneously.
-
The ability of the compound to prevent or delay the onset of clonic seizures for a specified period is observed.
-
-
Neurotoxicity Screening (Rotorod Test):
-
Mice are trained to remain on a rotating rod.
-
After administration of the test compound, the inability of the animal to maintain equilibrium on the rod for a set time indicates neurotoxicity.
-
Diagram of Inferred Neurological Activity Pathway:
Caption: Inferred CNS activity based on derivatives.
2. Antimicrobial Potential
The broader class of pyrazole derivatives is well-documented for its antimicrobial and antifungal activities.[8][9][10] A study involving the synthesis of carbostyril derivatives from 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes (a class to which our precursor belongs) demonstrated notable antimicrobial activity.[4]
-
Key Findings: The synthesized compounds were screened against a panel of six bacterial pathogens (including both Gram-positive and Gram-negative species) and two fungal pathogens. Several of the compounds were found to be equipotent or more potent than commercial drugs against most of the tested strains.[4]
-
Implication for the Carboxylic Acid: The demonstrated antimicrobial efficacy of derivatives from the same carbaldehyde precursor suggests that the 5-chloro-3-methyl-1-phenyl-pyrazole-4-carboxylate scaffold could serve as a valuable foundation for the development of new antimicrobial agents. The carboxylic acid functional group could potentially interact with different microbial targets compared to the larger carbostyril adducts, offering a distinct mode of action.
Data Summary: Antimicrobial Activity of Related Pyrazole Scaffolds
| Compound Class | Organism Type | Activity Level | Reference |
| Pyrazole-Carbostyril Hybrids | Bacteria & Fungi | Potent (some > commercial drugs) | [4] |
| Pyrazole Analogues | Gram-positive & Gram-negative Bacteria | High Activity (MIC: 0.25 µg/mL for some) | [10] |
| Pyrazole Carboxylic Acids | Bacteria & Fungi | Broad Spectrum | [8] |
| 1,3-Diphenyl Pyrazole Derivatives | Acinetobacter baumannii | Potent (MIC as low as 4 µg/mL) | [11] |
3. Anti-inflammatory and Analgesic Properties
Anti-inflammatory activity is one of the most renowned therapeutic applications of pyrazole derivatives, with commercial drugs like celecoxib and phenylbutazone being prominent examples.[2][3] Numerous studies have synthesized novel pyrazole carboxylic acid esters and other derivatives and have consistently reported significant analgesic and anti-inflammatory effects.[12][13]
-
Mechanism of Action Insight: Many pyrazole-based anti-inflammatory agents function through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10] The structural features of this compound are consistent with those of other COX inhibitors.
-
Implication for the Carboxylic Acid: Given the strong and consistent evidence of anti-inflammatory and analgesic properties across a wide range of pyrazole analogs, it is highly probable that this compound also possesses these activities. It warrants investigation as a potential non-steroidal anti-inflammatory drug (NSAID).
Future Directions and Research Imperatives
The analysis of related compounds strongly suggests that this compound is a molecule of significant therapeutic potential. To transition from inference to evidence, a structured experimental investigation is imperative.
-
Broad Biological Screening: The compound should be subjected to a comprehensive screening panel to assess its activity across various target classes, including but not limited to:
-
Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) determination against a diverse panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Assays: In vitro COX-1/COX-2 enzyme inhibition assays and in vivo models such as carrageenan-induced paw edema in rats.
-
Anticonvulsant Screening: Direct testing in established MES and scPTZ models.
-
Anticancer Profiling: Evaluation against the NCI-60 human tumor cell line panel to identify any potential antiproliferative activity.
-
-
Mechanism of Action Studies: Should any of the initial screens yield positive results, subsequent studies should focus on elucidating the precise mechanism of action. This could involve enzyme kinetics, receptor binding assays, and cellular pathway analysis.
-
Structure-Activity Relationship (SAR) Studies: A medicinal chemistry campaign should be initiated to synthesize analogs of the title compound. Modifications at the chloro, methyl, and phenyl positions, as well as esterification or amidation of the carboxylic acid, would provide valuable SAR data to optimize potency and selectivity.
Conclusion
While this compound remains a relatively uncharacterized molecule, the wealth of data on its structural relatives provides a robust, scientifically-grounded rationale for its investigation as a potential therapeutic agent. The evidence strongly points towards promising avenues in the fields of neurology (specifically as an anticonvulsant), infectious diseases, and inflammation. Its straightforward synthesis makes it an accessible starting point for extensive derivatization and SAR studies. This technical guide serves as a foundational document to encourage and direct future research, unlocking the full potential of this privileged chemical scaffold.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid Derivatives and Analogs: Synthesis, Bioactivity, and Structure-Activity Relationships
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1] Its remarkable versatility and ability to serve as a bioisostere for other aromatic systems have cemented its status as a "privileged scaffold."[2] Pyrazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and notably, anticancer properties.[1][3][4] This guide focuses on a specific, highly functionalized pyrazole core: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . The strategic placement of a chloro group at the 5-position, a methyl group at the 3-position, and a phenyl group at the N1 position, combined with the carboxylic acid at the 4-position, creates a versatile template for the synthesis of diverse derivatives with significant therapeutic potential, particularly as kinase inhibitors.[3][5]
This document provides a comprehensive technical overview intended for researchers, medicinal chemists, and drug development professionals. It delves into the synthetic pathways, detailed experimental protocols, structure-activity relationships (SAR), and the mechanistic basis of the biological activities of this class of compounds.
Part 1: Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall workflow is a testament to classic heterocyclic chemistry, employing robust and scalable reactions.
Synthetic Workflow Overview
The synthetic route commences with the cyclocondensation of ethyl acetoacetate and phenylhydrazine to form the pyrazolone core. This is followed by a Vilsmeier-Haack reaction to introduce the formyl group and concurrently chlorinate the 5-position. The final step to obtain the core carboxylic acid is an oxidation reaction. From this key intermediate, a variety of amide derivatives can be readily synthesized.
Caption: Synthetic workflow for the core scaffold and its amide derivatives.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, with in-process checks and characterization data to ensure the integrity of each step.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Principle: This step involves the cyclocondensation reaction between a β-ketoester (ethyl acetoacetate) and a hydrazine (phenylhydrazine). The reaction proceeds via initial formation of a hydrazone followed by intramolecular cyclization and dehydration.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (15 mmol, 1.91 mL) and dry ethanol (4 mL).
-
With stirring, add phenylhydrazine (15 mmol, 1.48 mL) dropwise at room temperature.
-
Heat the reaction mixture to reflux in an oil bath and maintain for 5.5 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of starting materials indicates reaction completion.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the product as a white to off-white solid.
-
-
Self-Validation:
Protocol 2: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Principle: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt formed in situ from a substituted amide (DMF) and phosphorus oxychloride (POCl₃).[7][8] This reagent formylates the electron-rich 4-position of the pyrazolone ring and simultaneously chlorinates the 5-position.
-
Procedure:
-
In a three-neck flask under an inert atmosphere (N₂), cool dimethylformamide (DMF, 15 mmol, 1.15 mL) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 35 mmol, 3.2 mL) dropwise with vigorous stirring over 15 minutes, ensuring the temperature remains below 10 °C.[6]
-
Continue stirring the mixture at 0 °C for an additional 20 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol, 0.88 g) portion-wise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 1.5-2 hours.[6]
-
Monitor the reaction by TLC (ethyl acetate/hexane, 3:7).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until pH 7 is reached.
-
Filter the precipitated solid, wash thoroughly with water, and recrystallize from ethanol to obtain the product as pale yellow crystals.[9]
-
-
Self-Validation:
Protocol 3: Synthesis of this compound
-
Principle: This step involves the oxidation of the aldehyde functional group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).
-
Procedure:
-
Suspend 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (10 mmol) in a mixture of acetone and water.
-
Slowly add a solution of potassium permanganate (KMnO₄) in water portion-wise, while monitoring the temperature to keep it below 30 °C.
-
Stir the reaction mixture at room temperature until the purple color of the permanganate disappears, indicating its consumption.
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with concentrated HCl to pH 2-3 to precipitate the carboxylic acid.
-
Filter the white precipitate, wash with cold water, and dry to obtain the final product.[9][10]
-
-
Self-Validation:
-
Expected Yield: ~88%.[10]
-
Melting Point: 219–221 °C.[10]
-
Characterization: Confirm the structure using IR spectroscopy (presence of a broad O-H stretch and a C=O stretch for the carboxylic acid), ¹H NMR, and Mass Spectrometry. The molecular formula is C₁₁H₉ClN₂O₂ with a molecular weight of 236.65 g/mol .[12]
-
Protocol 4: General Procedure for Amide Derivative Synthesis
-
Principle: Amide bond formation is achieved by activating the carboxylic acid, followed by nucleophilic attack from an amine.[13] Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions.[14]
-
Procedure:
-
Dissolve this compound (1.0 mmol) in dry DMF (5 mL) in a round-bottom flask under an inert atmosphere.
-
Add HATU (1.1 mmol) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 mmol) to the solution. Stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.[9][15]
-
-
Self-Validation:
-
Characterization: Confirm the structure of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass.
-
Part 2: Biological Activity and Structure-Activity Relationships (SAR)
Derivatives of the this compound scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[3][5]
Primary Biological Target: Protein Kinases
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, thereby acting as molecular switches in signal transduction pathways.[3] Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[16] Pyrazole-based compounds have been successfully developed as ATP-competitive kinase inhibitors.[17]
Caption: Mechanism of action for pyrazole-based ATP-competitive kinase inhibitors.
These inhibitors typically occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[17][18] The pyrazole core serves as a rigid scaffold to correctly orient the various substituents for optimal interaction with the amino acid residues within this pocket.[18]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[19][20] For the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide series, key SAR observations can be summarized:
Caption: Key structure-activity relationship points for the pyrazole scaffold.
-
N1-Phenyl Substituent: Modifications on this phenyl ring, such as the introduction of electron-withdrawing or donating groups, can significantly impact potency and selectivity against different kinases. A 2,4-dichlorophenyl substituent, for instance, has been shown to be crucial for potent activity in some series.[20]
-
C4-Carboxamide Linker: The amide group at the C4 position is a critical hydrogen bond donor/acceptor and serves as a key anchoring point within the kinase ATP-binding site.[21] The nature of the amine component used to form the amide is paramount for determining the overall activity and target specificity. Bulky or heterocyclic amines can be used to probe different sub-pockets of the target kinase.
-
C5-Chloro Group: The chlorine atom at the C5 position is an important feature. Its electron-withdrawing nature influences the overall electronics of the pyrazole ring. Furthermore, it can engage in halogen bonding or other specific interactions within the hydrophobic regions of the kinase binding pocket, contributing to binding affinity.
Quantitative SAR Data
The following table summarizes representative data for pyrazole derivatives, illustrating the impact of structural modifications on anticancer activity. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound ID | N1-Substituent | C4-Amide (R in -C(O)NHR) | Target Cell Line | IC₅₀ (µM) | Reference |
| A | Phenyl | 4-Methoxyphenyl | MCF-7 (Breast) | 7.68 | [22] |
| B | Phenyl | 4-Chlorophenyl | HCT116 (Colon) | 1.51 | [22] |
| C | 2,4-Dichlorophenyl | Piperidin-1-yl | CB1 Receptor Binding (Kᵢ) | 0.0021 | [20] |
| D | Phenyl | Indol-5-yl | A549 (Lung) | 10.05 | [22] |
| E | Phenyl | Thiazol-2-yl | HepG2 (Liver) | 3.69 | [22] |
Note: Data is illustrative and compiled from various pyrazole series to demonstrate SAR principles. Direct comparison between different assays and cell lines should be made with caution.
The data indicates that small changes, such as substituting a methoxy group with a chloro group on the amide's phenyl ring (Compound A vs. B), can dramatically alter potency. The choice of the N1-substituent and the amide moiety are critical determinants of biological activity and target engagement.[20][21]
Conclusion and Future Directions
The this compound scaffold is a highly validated and promising starting point for the development of potent and selective therapeutic agents, particularly in the realm of oncology. Its synthetic accessibility and the clear structure-activity relationships that govern its biological effects make it an attractive core for medicinal chemistry campaigns. Future research should focus on exploring a wider diversity of substituents at the C4-amide and N1-phenyl positions to optimize potency and selectivity against specific kinase targets. Furthermore, detailed pharmacokinetic and in vivo efficacy studies of lead compounds are essential to translate the in vitro potential of this scaffold into clinically viable drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. mdpi.com [mdpi.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole- 4-carbaldehyde - Lookchem [lookchem.com]
- 12. This compound | C11H9ClN2O2 | CID 839949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. hepatochem.com [hepatochem.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. growingscience.com [growingscience.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Spectral Analysis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and functional materials.[1][2] Its molecular structure, featuring a substituted pyrazole core, a phenyl ring, and a carboxylic acid moiety, provides a rich landscape for spectroscopic analysis. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to offer researchers a comprehensive reference for characterizing this and similar pyrazole derivatives.
The molecular formula for this compound is C₁₁H₉ClN₂O₂, corresponding to a molecular weight of 236.66 g/mol .[3][4] The structural integrity is confirmed through a multi-technique approach, ensuring a self-validating system of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show three main signal regions corresponding to the carboxylic acid, the phenyl ring, and the methyl group protons.
Interpretation of the ¹H NMR Spectrum:
-
Carboxylic Acid Proton (-COOH): A characteristic broad singlet is anticipated at a downfield chemical shift, typically in the range of δ 10-13 ppm. This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding.
-
Phenyl Protons (-C₆H₅): The five protons on the phenyl ring are expected to appear as a complex multiplet in the aromatic region, approximately δ 7.4-7.6 ppm. The specific pattern depends on the solvent and the rotational dynamics of the phenyl ring. Data from the closely related 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows these protons in a similar range (δ 7.56-7.47 ppm).[2]
-
Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected in the upfield region, typically around δ 2.5 ppm. The absence of adjacent protons results in a singlet multiplicity. For the analogous carbaldehyde, this signal appears at δ 2.546 ppm.[2]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound.[5]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[5]
-
Ensure complete dissolution, using sonication if necessary.[5]
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Optimize the magnetic field homogeneity by shimming the instrument.[5]
-
Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Integrate the signals to determine the relative proton ratios.[5]
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Workflow for ¹H NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
¹³C NMR Spectroscopy
Carbon-13 NMR provides a map of the carbon framework of the molecule. Each unique carbon atom typically gives rise to a distinct signal.
Interpretation of the ¹³C NMR Spectrum:
Based on the structure, eleven distinct carbon signals are expected.
-
Carboxylic Acid Carbonyl (-COOH): This carbon is highly deshielded and is expected to appear in the range of δ 160-170 ppm.
-
Aromatic & Pyrazole Carbons: The carbons of the phenyl and pyrazole rings will resonate in the δ 110-150 ppm region. The carbon attached to the chlorine atom (C5) and the carbon attached to the phenyl group (C1) will have distinct chemical shifts influenced by the electronegativity and aromaticity of their environments.
-
Methyl Carbon (-CH₃): The methyl carbon is the most shielded and will appear at the highest field (lowest δ value), typically around δ 14-15 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Interpretation of the IR Spectrum:
The IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands confirming the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is the hallmark of a carboxylic acid, appearing from approximately 2500 to 3300 cm⁻¹.[6] This broadness is due to strong intermolecular hydrogen bonding.
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.[6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl stretch is expected around 1700-1725 cm⁻¹. Conjugation with the pyrazole ring may shift this frequency slightly.
-
C=C and C=N Stretches (Aromatic/Heteroaromatic): Several medium to strong bands in the 1450-1600 cm⁻¹ region are characteristic of the stretching vibrations within the phenyl and pyrazole rings.[6]
-
C-Cl Stretch: A C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹, but it can be difficult to assign definitively.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Collect Spectrum: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Workflow for IR Spectroscopy Analysis
Caption: Workflow for ATR-IR sample analysis and data interpretation.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular formula and structure through fragmentation analysis.
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak (M⁺): The molecular weight of the compound is 236.66. Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. There will be a peak at m/z 236 ([M]⁺, corresponding to the ³⁵Cl isotope) and another peak at m/z 238 ([M+2]⁺, for the ³⁷Cl isotope). The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.
-
Key Fragmentation Patterns: Electron Impact (EI) ionization will cause the molecular ion to fragment in predictable ways, providing structural clues. Common fragmentation patterns for carboxylic acids include the loss of specific neutral fragments.[7]
-
Loss of -OH (M-17): A peak at m/z 219 (and 221) corresponding to the loss of a hydroxyl radical.
-
Loss of -COOH (M-45): A peak at m/z 191 (and 193) resulting from the loss of the entire carboxylic acid group as a radical. This would leave the 5-chloro-3-methyl-1-phenyl-pyrazole cation.
-
Phenyl Cation: A prominent peak at m/z 77 is characteristic of a phenyl group (C₆H₅⁺).
-
Loss of Chlorine (M-35): A peak corresponding to the loss of a chlorine atom from the molecular ion.
-
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates a positively charged molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole- 4-carbaldehyde - Lookchem [lookchem.com]
- 3. This compound [cymitquimica.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Discovery and History of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
This guide provides a comprehensive overview of the historical context, discovery, and synthetic evolution of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in modern organic and medicinal chemistry.
Introduction: The Significance of the Pyrazole Scaffold
The story of this compound is rooted in the broader history of pyrazole chemistry. Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are of immense importance in pharmacology and agrochemistry.[1] Their structural framework is a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds. This includes blockbuster drugs like the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and numerous agents with anticancer, antimicrobial, and antiviral properties.[1] The pyrazole fragment can serve as a bioisostere for other aromatic rings, often improving physicochemical properties like solubility and metabolic stability, making it a highly attractive target for drug discovery programs.
The journey of pyrazoles began in 1883 with Ludwig Knorr's landmark synthesis of a pyrazolone derivative from the condensation of ethyl acetoacetate and phenylhydrazine.[2] This foundational reaction opened the door to a vast and diverse class of compounds, setting the stage for the eventual synthesis of specifically substituted pyrazoles like the title compound.
Synthetic Evolution: From Foundational Reactions to a Key Intermediate
The synthesis of this compound is not a singular event but a culmination of established, robust chemical transformations. Its creation is a testament to the power of sequential, high-yield reactions to build molecular complexity. The overall pathway can be dissected into three primary stages, starting from simple acyclic precursors.
Caption: Overall synthetic pathway to the target carboxylic acid.
Stage 1: Formation of the Pyrazolone Core
The synthesis begins with the classic Knorr pyrazole synthesis. The cyclocondensation reaction between ethyl acetoacetate and phenylhydrazine yields the foundational heterocyclic core, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one .[3] This reaction is highly efficient and proceeds by nucleophilic attack of the hydrazine onto the keto and ester carbonyls of the ethyl acetoacetate, followed by intramolecular cyclization and dehydration. The resulting pyrazolone is a stable, crystalline solid that serves as the crucial starting material for the subsequent functionalization steps.[4]
Stage 2: The Vilsmeier-Haack Reaction - A Pivotal Transformation
The discovery and application of the Vilsmeier-Haack reaction was a critical development that enabled the specific functionalization of the pyrazolone ring. This reaction uses a Vilsmeier reagent, an electrophilic iminium salt typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6]
When applied to 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the Vilsmeier-Haack reaction is exceptionally powerful, achieving two transformations in a single pot:
-
Chlorination: The hydroxyl group at the C5 position of the pyrazolone tautomer is replaced with a chlorine atom.
-
Formylation: A formyl group (-CHO) is introduced at the C4 position.
This yields the highly versatile intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .[3] The electron-rich nature of the pyrazolone ring makes it susceptible to this type of electrophilic substitution, directing the formylation to the C4 position.[7]
Caption: Simplified workflow of the Vilsmeier-Haack reaction on the pyrazolone core.
Stage 3: Oxidation to the Carboxylic Acid
The final step in the historical synthesis is the oxidation of the aldehyde group of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This conversion is readily achieved using a strong oxidizing agent, most commonly potassium permanganate (KMnO₄) in an aqueous solution.[8][9] The reaction proceeds efficiently to yield the target molecule, This compound , as a stable, white crystalline solid.[8][9]
Physicochemical Properties and Characterization
The identity and purity of this compound are confirmed through standard analytical techniques. Its key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O₂ | [10] |
| Molecular Weight | 236.65 g/mol | [10] |
| CAS Number | 1140-38-1 | [10] |
| Appearance | White powder/crystals | [9] |
| IUPAC Name | 5-chloro-3-methyl-1-phenylpyrazole-4-carboxylic acid | [10] |
| Melting Point | 219-221 °C | [8] |
Experimental Protocols
The following protocols are synthesized from established literature procedures and represent a reliable pathway for the laboratory-scale synthesis of the title compound.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Precursor 1)
Causality: This step establishes the core pyrazole ring structure through a robust cyclocondensation reaction. Phenylhydrazine provides the N1-phenyl and N2 atoms, while ethyl acetoacetate provides the carbon backbone and C3-methyl group.
Methodology:
-
To a solution of ethyl acetoacetate (1.0 eq), add phenylhydrazine (1.0 eq) dropwise at room temperature with stirring.[3][4]
-
After the initial exothermic reaction subsides, heat the reaction mixture under reflux for 5-6 hours.[3]
-
Upon completion, cool the mixture in an ice bath to induce precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry to yield the product. Recrystallization from ethanol can be performed for higher purity.[2]
Protocol 2: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Precursor 2)
Causality: The Vilsmeier-Haack reagent acts as a potent electrophile, simultaneously formylating the electron-rich C4 position and facilitating the substitution of the C5-hydroxyl with a chloro group from the POCl₃ reagent.
Methodology:
-
In a flask equipped with a stirrer and cooled in an ice bath, add N,N-dimethylformamide (DMF) (3.0 eq).[3]
-
Slowly add phosphorus oxychloride (POCl₃) (7.0 eq) dropwise while maintaining the temperature at 0 °C. Stir for an additional 20 minutes to ensure complete formation of the Vilsmeier reagent.[3]
-
To this mixture, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq).[3]
-
Remove the ice bath and heat the reaction mixture under reflux for 1.5-2 hours.
-
After cooling, carefully pour the reaction mixture into crushed ice with vigorous stirring.
-
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure aldehyde.[8]
Protocol 3: Synthesis of this compound (Target Compound)
Causality: Potassium permanganate is a powerful oxidizing agent that selectively converts the aldehyde functional group to a carboxylic acid without affecting the stability of the chlorinated pyrazole ring.
Methodology:
-
Suspend 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in water.
-
Slowly add a solution of potassium permanganate (KMnO₄) in water dropwise to the suspension.[8][9]
-
Heat the mixture gently while stirring until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
Filter the hot solution to remove the manganese dioxide byproduct.
-
Cool the filtrate and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the white precipitate, wash with water, and dry to obtain the final product.[8]
Applications and Importance in Drug Development
This compound is rarely an endpoint in itself. Its true value lies in its role as a versatile synthetic intermediate. The carboxylic acid moiety can be readily converted into an acid chloride, which then serves as a highly reactive electrophile for creating a diverse library of amide derivatives.[9]
This strategy has been employed to synthesize compounds with potential biological activities, including antimicrobial and antifungal agents.[9] By reacting the corresponding acid chloride with various heterocyclic amines (e.g., substituted benzothiazol-2-ylamines), researchers can rapidly generate novel molecular architectures for screening in drug discovery campaigns.[9]
Conclusion
The discovery and history of this compound is a clear illustration of the evolution of synthetic organic chemistry. From the foundational Knorr synthesis to the strategic application of powerful named reactions like the Vilsmeier-Haack, its development showcases how chemists build upon established knowledge to create complex and valuable molecules. As a stable, readily prepared, and easily functionalized building block, it continues to be a relevant and important intermediate for researchers and drug development professionals exploring the vast chemical space of pyrazole-based compounds.
References
- 1. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C11H9ClN2O2 | CID 839949 - PubChem [pubchem.ncbi.nlm.nih.gov]
potential therapeutic targets of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as the core structural motif in a multitude of approved therapeutic agents.[1] Its metabolic stability and versatile chemical reactivity have established it as a privileged structure in drug discovery.[1][2] This guide focuses on a specific, yet underexplored, member of this class: this compound. While direct biological data on this exact molecule is sparse, its structural features—a halogenated pyrazole core, a carboxylic acid functional group, and specific substitutions—provide a strong basis for postulating its interaction with several high-value therapeutic target classes. This document synthesizes information from structurally related analogs and the broader pyrazole chemical space to propose and rationalize potential therapeutic targets. We will delve into the mechanistic basis for these hypotheses and provide detailed, field-proven experimental workflows for their validation, designed for researchers and drug development professionals.
Part 1: Molecular Profile of the Subject Compound
This compound is a substituted pyrazole. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which can serve as both hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules.[3] The scaffold is present in diverse pharmaceuticals, from the anti-inflammatory drug Celecoxib to the anti-obesity agent Rimonabant and the kinase inhibitor Crizotinib, highlighting its therapeutic versatility.[1][4][5]
The subject molecule's key features for target engagement include:
-
The Pyrazole Core: Provides a rigid, aromatic scaffold that is metabolically stable.[1]
-
The Carboxylic Acid Group: A critical functional group for interacting with specific amino acid residues in enzyme active sites, often acting as a bioisostere for phosphate or carboxylate groups of natural ligands.
-
The 1-Phenyl Substitution: A lipophilic group that can engage in hydrophobic interactions within a binding pocket, influencing potency and selectivity.
-
The 5-Chloro Substitution: The halogen atom can modulate the electronic properties of the pyrazole ring and participate in halogen bonding, a specific and increasingly recognized non-covalent interaction in drug design.
Caption: Structure of this compound.
Part 2: Postulated Therapeutic Targets & Mechanistic Rationale
Based on an analysis of its structure and the established pharmacology of related pyrazole derivatives, we have identified three primary target classes for which this compound represents a promising modulator.
Target Class 1: Cyclooxygenase (COX) Enzymes
-
Therapeutic Area: Inflammation, Pain, Oncology.
-
Rationale & Mechanistic Insight: The pyrazole scaffold is famously utilized in Celecoxib, a selective inhibitor of the COX-2 enzyme.[3] Many pyrazole derivatives exhibit potent anti-inflammatory, analgesic, and antipyretic properties, which are hallmarks of COX inhibition.[6][7] The COX enzymes (constitutive COX-1 and inducible COX-2) catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. The carboxylic acid moiety of our subject compound can potentially mimic the carboxylate of arachidonic acid, allowing it to anchor within the active site by forming a critical salt bridge with a conserved arginine residue (Arg120 in COX-2). The 1-phenyl group can then project into a hydrophobic side pocket, an interaction that is crucial for the selectivity of diaryl heterocycles like Celecoxib.
A tiered approach is recommended to confirm activity and determine selectivity.
1. Primary Screen: In Vitro COX-1/COX-2 Inhibition Assay
This initial screen determines if the compound directly inhibits enzyme activity and establishes its selectivity profile.
-
Principle: A colorimetric or fluorescent assay kit (e.g., from Cayman Chemical) is used to measure the peroxidase activity of purified ovine COX-1 and human recombinant COX-2. The peroxidase activity is kinetically coupled to the cyclooxygenase activity.
-
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound (10 mM in DMSO).
-
Serially dilute the compound to create a concentration gradient (e.g., 100 µM to 1 nM).
-
In a 96-well plate, add purified COX-1 or COX-2 enzyme to each well.
-
Add the test compound dilutions or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as controls. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid (substrate) and a colorimetric or fluorometric probe.
-
Read the plate on a suitable plate reader at the appropriate wavelength over a time course.
-
Calculate the rate of reaction and determine the IC50 value (the concentration of compound required to inhibit 50% of enzyme activity) for both COX-1 and COX-2. The ratio of IC50 (COX-1 / COX-2) provides the selectivity index.
-
2. Secondary Screen: Cellular Prostaglandin E2 (PGE2) Production Assay
This assay validates the compound's activity in a more physiologically relevant cellular context.
-
Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression and subsequent PGE2 production in a cell line such as RAW 264.7 macrophage-like cells. The amount of PGE2 released into the cell culture medium is quantified by ELISA.
-
Step-by-Step Protocol:
-
Plate RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and PGE2 production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 for the inhibition of PGE2 production.
-
Caption: Experimental workflow for validating COX enzyme inhibition.
Target Class 2: Protein Kinases
-
Therapeutic Area: Oncology, Immunology.
-
Rationale & Mechanistic Insight: The pyrazole ring is a well-established "hinge-binding" motif in many Type I and Type II kinase inhibitors.[4] Compounds like Crizotinib (ALK/ROS1) and Ruxolitinib (JAK1/2) leverage the pyrazole's nitrogen atoms to form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. The 1-phenyl group can occupy the ATP ribose pocket, while other substituents can extend into more selective sub-pockets. Given the significant role of kinases in cancer and inflammatory diseases, and the proven success of the pyrazole scaffold, this target class is highly probable.[1][4]
A broad-to-specific screening funnel is the most efficient approach.
1. Primary Screen: Broad Kinase Panel Profiling
This identifies which kinase or kinase family the compound preferentially inhibits out of hundreds of possibilities.
-
Principle: A fee-for-service screen (e.g., Eurofins DiscoverX KINOMEscan™ or Promega ADP-Glo™) is used. The compound is tested at a single high concentration (e.g., 1 or 10 µM) against a large panel of recombinant human kinases (e.g., >400 kinases).
-
Step-by-Step Protocol:
-
Provide the test compound to the contract research organization (CRO).
-
The CRO performs the binding or activity assays across the entire panel.
-
The output is typically provided as "% Inhibition" or "Kd" for each kinase.
-
Analyze the data to identify "hits"—kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
2. Secondary Screen: In Vitro IC50 Determination for Hits
This step confirms the primary hits and establishes their potency.
-
Principle: For each validated hit from the primary screen, a dose-response curve is generated using an in vitro kinase activity assay.
-
Step-by-Step Protocol:
-
Acquire the recombinant kinase enzyme, its specific substrate, and ATP.
-
Use a suitable assay format, such as ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced.
-
In a 384-well plate, set up kinase reactions containing the enzyme, substrate, ATP, and serial dilutions of the test compound.
-
After incubation, stop the reaction and add the ADP-Glo™ reagent to convert the ADP produced to ATP.
-
Add a second reagent to measure the newly synthesized ATP via a luciferase-based reaction, generating a luminescent signal.
-
Plot the signal against the compound concentration to determine the IC50 value.
-
3. Tertiary Screen: Target Engagement & Downstream Signaling in Cells
This confirms that the compound can enter cells, bind to its intended target, and elicit a biological response.
-
Principle: If the target kinase is, for example, a Janus Kinase (JAK), its inhibition should block the phosphorylation of its downstream substrate, STAT. This can be measured by Western blot or a specific ELISA.
-
Step-by-Step Protocol (Example for JAK):
-
Select a cell line that has an active JAK-STAT pathway (e.g., HEL cells for JAK2).
-
Treat the cells with various concentrations of the test compound for 2-4 hours.
-
Prepare cell lysates.
-
Perform a Western blot analysis using primary antibodies specific for both total STAT protein and phosphorylated STAT (p-STAT).
-
A dose-dependent decrease in the p-STAT signal (relative to total STAT) confirms cellular target engagement and functional inhibition of the pathway.
-
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS number and IUPAC name
An In-Depth Technical Guide to 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Prepared by a Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in modern synthetic chemistry and drug discovery. We will delve into its fundamental chemical identity, robust synthesis protocols, critical applications as a versatile intermediate, and essential safety and handling guidelines. This document is intended for researchers, medicinal chemists, and process development scientists who utilize pyrazole-based scaffolds to construct novel molecular entities with therapeutic or material science potential. The synthesis section, in particular, moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to adapt and troubleshoot these protocols effectively.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an attractive bioisostere for other aromatic systems like phenyl or imidazole rings. This has led to the successful development of numerous pyrazole-containing drugs.
Within this important class of compounds, this compound serves as a highly functionalized and versatile building block. The presence of a carboxylic acid group at the 4-position allows for a wide array of subsequent chemical modifications, most notably amide bond formation, while the chloro group at the 5-position can act as a handle for nucleophilic substitution or cross-coupling reactions. This guide provides the core knowledge required to effectively utilize this valuable chemical intermediate.
Chemical Identity and Physicochemical Properties
Precise identification is the cornerstone of chemical research. The following tables summarize the key identifiers and computed physicochemical properties for this compound.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 5-chloro-3-methyl-1-phenylpyrazole-4-carboxylic acid | [1] |
| CAS Number | 1140-38-1 | [1][2][3] |
| Molecular Formula | C₁₁H₉ClN₂O₂ | [1][3] |
| Molecular Weight | 236.66 g/mol | [3] |
| InChIKey | UTAROPFLQDDMNS-UHFFFAOYSA-N | [1][3] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Monoisotopic Mass | 236.03525 Da | [1][4] |
| XlogP (Predicted) | 2.8 | [1][4] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Appearance | White powder | [5] |
Synthesis and Mechanistic Insights
The preparation of this compound is typically achieved via a multi-step synthesis starting from common laboratory reagents. The most established pathway involves the formation of a pyrazolone intermediate, followed by a Vilsmeier-Haack reaction and subsequent oxidation.
Synthetic Workflow Overview
The logical flow of the synthesis is designed to build the core heterocyclic ring first, and then introduce the required functional groups in a regioselective manner.
Caption: Synthetic pathway to the target carboxylic acid.
Detailed Experimental Protocol
This protocol synthesizes information from established literature procedures.[5][6][7]
Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Rationale: This is a classic Knorr pyrazole synthesis. The reaction proceeds via the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine (phenylhydrazine) to form the stable five-membered pyrazolone ring.
-
Procedure:
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture in an ice bath to induce precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry to yield the pyrazolone product.
-
Step 2: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Rationale: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic rings. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react in situ to form the electrophilic Vilsmeier reagent, which attacks the pyrazolone. The reaction not only adds a formyl group at the C4 position but also converts the C5 hydroxyl group (in the enol tautomer) to a chloride.
-
Procedure:
-
In a flask equipped for stirring and under an inert atmosphere, cool DMF (3.0 eq) in an ice bath.
-
Add POCl₃ (7.0 eq) dropwise, maintaining the temperature below 5°C. Stir for 20 minutes to allow for the formation of the Vilsmeier reagent.
-
Add the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise to the reagent mixture.
-
Heat the reaction mixture under reflux for 1.5-2 hours.
-
Carefully pour the cooled reaction mixture into crushed ice.
-
Filter the resulting precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain the aldehyde intermediate.[7]
-
Step 3: Oxidation to this compound
-
Rationale: This is a standard oxidation of an aldehyde to a carboxylic acid. Potassium permanganate (KMnO₄) is a strong, inexpensive oxidizing agent suitable for this transformation. The reaction is typically run in an aqueous medium.
-
Procedure:
-
Suspend the aldehyde intermediate (1.0 eq) in water.
-
Slowly add a solution of potassium permanganate (approx. 1.5-2.0 eq) in water, monitoring the temperature to keep it from rising excessively.
-
Stir the mixture at room temperature until the purple color of the permanganate has disappeared.
-
Filter the mixture to remove the manganese dioxide byproduct.
-
Acidify the clear filtrate with a mineral acid (e.g., HCl) to a pH of ~2-3 to precipitate the carboxylic acid.
-
Filter the white solid, wash with cold water, and dry to yield the final product.[5]
-
Applications in Research and Drug Development
The title compound is rarely the final target molecule but rather a crucial intermediate for building more complex structures. Its utility stems from the reactivity of its functional groups.
-
Amide Synthesis: The carboxylic acid can be readily converted to a more reactive acyl chloride (e.g., using thionyl chloride or oxalyl chloride), which can then be reacted with a wide range of amines to form amide-containing pyrazoles.[5] This is a cornerstone reaction in medicinal chemistry for probing structure-activity relationships.
-
Heterocyclic Scaffolding: The compound serves as a precursor for synthesizing fused and decorated heterocyclic systems. For example, it has been used to create pyrazolyl-furanones, which can be further elaborated into pyrrolone and pyridazinone derivatives with potential antimicrobial and antioxidant activities.[7]
-
Material Science: The related aldehyde has been used in the synthesis of novel photochromic materials, specifically 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives, which exhibit light-induced color changes.[6] This highlights the potential of this pyrazole scaffold beyond traditional drug discovery.
Safety, Handling, and Storage
Working safely with any chemical intermediate is paramount. The hazard profile is based on GHS classifications and data from related compounds.
Table 3: GHS Hazard Information
| Hazard Class | Code | Statement | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][9]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with fine powders to avoid inhalation.[10]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][10]
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. This should be treated as hazardous chemical waste.[10]
Conclusion
This compound is a high-value chemical intermediate whose utility is well-established in the synthesis of diverse and complex molecules. Its robust and scalable synthesis, combined with the orthogonal reactivity of its functional groups, ensures its continued relevance in both academic research and industrial drug development. Understanding the chemical principles behind its synthesis and handling is key to unlocking its full potential as a molecular building block.
References
- 1. This compound | C11H9ClN2O2 | CID 839949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1140-38-1 [chemicalbook.com]
- 3. This compound [cymitquimica.com]
- 4. PubChemLite - this compound (C11H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
in vitro assay protocol using 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Application Note & In Vitro Protocol
Topic: In Vitro Cytotoxicity Assessment of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Evaluating the Biological Potential of a Novel Pyrazole Carboxylic Acid Derivative
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] this compound is a member of this versatile class of heterocyclic compounds.[4] A critical first step in characterizing any novel compound for potential therapeutic use is to determine its effect on cell viability and proliferation. A primary cytotoxicity screen provides essential data on the compound's intrinsic potency and establishes a therapeutic window for further, more specific assays.
This document serves as a comprehensive guide for researchers, providing a detailed protocol to evaluate the in vitro cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay is a robust, widely accepted method for assessing metabolic activity as an indicator of cell viability.[5] The protocol herein is designed to be self-validating through the inclusion of rigorous controls and provides a clear framework for data analysis and interpretation, enabling the determination of a key pharmacological parameter: the half-maximal inhibitory concentration (IC50).
Assay Principle: The MTT Colorimetric Method
The MTT assay is a quantitative method that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells.[5] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[5] The resulting formazan is insoluble in aqueous solution and must be dissolved in a solubilizing agent (such as Dimethyl Sulfoxide - DMSO) to be quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells in the well. A decrease in signal compared to untreated control cells indicates a reduction in cell viability, which can be attributed to either cytotoxicity (cell death) or cytostatic activity (inhibition of proliferation).
Caption: Mechanism of the MTT assay.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| This compound | CymitQuimica | 1140-38-1 |
| Human Hepatocellular Carcinoma (HepG2) Cells | ATCC | HB-8065 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| 96-well flat-bottom cell culture plates | Corning | 3596 |
| Doxorubicin Hydrochloride (Positive Control) | Sigma-Aldrich | D1515 |
Experimental Protocol
This protocol is optimized for a 96-well plate format. All incubations should be performed in a humidified incubator at 37°C with 5% CO₂ unless otherwise specified.
Part 1: Cell Culture and Seeding
-
Maintain Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Passage cells every 2-3 days, ensuring they do not exceed 80-90% confluency. The use of a well-characterized, stable cell line is paramount for assay reproducibility.
-
Cell Harvesting: When cells are in the logarithmic growth phase, aspirate the culture medium, wash once with sterile PBS, and detach the cells using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium, collect the cell suspension, and determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Plate Seeding: Dilute the cell suspension in complete medium to a final concentration of 1 x 10⁵ cells/mL. Seed 100 µL of this suspension into each well of a 96-well plate (achieving a density of 10,000 cells/well).
-
Rationale: Seeding an optimal cell number is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
-
Incubation: Incubate the plate for 24 hours to allow cells to adhere and resume normal growth.
Part 2: Compound Preparation and Treatment
-
Prepare Stock Solution: Prepare a high-concentration stock solution (e.g., 50 mM) of this compound in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the stock solution in cell culture medium to prepare 2X working concentrations of the compound. For an 8-point dose-response curve (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.125, 1.56 µM), the 2X concentrations would be 400, 200, 100, 50, 25, 12.5, 6.25, and 3.12 µM.
-
Rationale: Preparing 2X solutions simplifies the final addition to the plate and ensures the final DMSO concentration remains consistent and low across all wells.
-
-
Establish Controls: Prepare the following controls on the same plate:
-
Untreated Control: Wells containing only cells in medium. Represents 100% viability.
-
Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the compound dilutions (e.g., 0.2%). This is crucial to ensure the vehicle itself has no cytotoxic effect.[6]
-
Positive Control: Wells containing cells treated with a known cytotoxic agent, such as Doxorubicin (e.g., at 10 µM). This validates that the assay system can detect a cytotoxic response.
-
Blank Control: Wells containing only medium (no cells). Used for background absorbance subtraction.[6]
-
-
Cell Treatment: After the 24-hour cell adherence incubation, carefully remove the medium from the wells and add 100 µL of the prepared 2X compound dilutions and controls to the appropriate wells.
-
Incubation: Incubate the treated plate for 48 hours. The incubation time can be adjusted (e.g., 24, 72 hours) depending on the compound's expected mechanism of action.
Part 3: MTT Assay and Data Acquisition
-
Prepare MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile PBS. Protect this solution from light.
-
Add MTT Reagent: After the 48-hour treatment period, add 20 µL of the 5 mg/mL MTT solution to each well (including controls) and mix gently.
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Carefully aspirate the medium from all wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.
-
Read Absorbance: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Visualization of Experimental Design
Workflow Diagram
Caption: Step-by-step experimental workflow.
Example 96-Well Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | C1 | C1 | C1 | C2 | C2 | C2 | C3 | C3 | C3 | C4 | C4 | C4 |
| B | C1 | C1 | C1 | C2 | C2 | C2 | C3 | C3 | C3 | C4 | C4 | C4 |
| C | C5 | C5 | C5 | C6 | C6 | C6 | C7 | C7 | C7 | C8 | C8 | C8 |
| D | C5 | C5 | C5 | C6 | C6 | C6 | C7 | C7 | C7 | C8 | C8 | C8 |
| E | UT | UT | UT | UT | VC | VC | VC | VC | PC | PC | PC | PC |
| F | UT | UT | UT | UT | VC | VC | VC | VC | PC | PC | PC | PC |
| G | UT | UT | UT | UT | VC | VC | VC | VC | PC | PC | PC | PC |
| H | BL | BL | BL | BL | BL | BL | BL | BL | BL | BL | BL | BL |
Legend:
-
C1-C8: Compound concentrations (e.g., 200 µM to 1.56 µM)
-
UT: Untreated Control
-
VC: Vehicle Control
-
PC: Positive Control (Doxorubicin)
-
BL: Blank (Medium only)
Data Analysis and Interpretation
-
Background Subtraction: Calculate the average absorbance of the Blank (BL) wells. Subtract this average from the absorbance reading of all other wells.
-
Calculate Percent Viability: Determine the average absorbance of the Vehicle Control (VC) wells (this is your 100% viability reference). Calculate the percent viability for each compound concentration using the following formula:
% Viability = ( (Absorbance of Treated Well) / (Average Absorbance of Vehicle Control) ) * 100
-
Determine IC50: Plot the Percent Viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve fit) to determine the IC50 value. The IC50 is the concentration of the compound that inhibits 50% of cell viability.
Example Data and Calculation
| Concentration (µM) | Log(Concentration) | Avg. Absorbance | % Viability |
| Vehicle Control | N/A | 1.250 | 100.0% |
| 200 | 2.30 | 0.115 | 9.2% |
| 100 | 2.00 | 0.245 | 19.6% |
| 50 | 1.70 | 0.580 | 46.4% |
| 25 | 1.40 | 0.955 | 76.4% |
| 12.5 | 1.10 | 1.180 | 94.4% |
| 6.25 | 0.80 | 1.235 | 98.8% |
By plotting this data, the IC50 would be interpolated to be approximately 45-50 µM.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Ensure cell suspension is homogenous before seeding; Avoid using the outermost wells or fill them with sterile PBS; Use calibrated multichannel pipettes. |
| Vehicle control shows significant toxicity | DMSO concentration is too high; DMSO is not cell culture grade. | Ensure final DMSO concentration is ≤ 0.5% (ideally ≤ 0.2%); Use high-purity, sterile-filtered DMSO. |
| No dose-response observed (all wells viable) | Compound is not cytotoxic at the tested concentrations; Compound has precipitated out of solution. | Test a higher concentration range; Check the solubility of the compound in culture medium and inspect wells for precipitate under a microscope. |
| Low absorbance values in all wells | Too few cells seeded; Cells were not healthy at the time of seeding. | Optimize cell seeding density; Ensure cells used are from a healthy, low-passage stock. |
References
- 1. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [cymitquimica.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid in Modern Medicinal Chemistry
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological activities across a wide range of therapeutic areas.[2][3] Within this important class of heterocycles, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid emerges not as an end-stage therapeutic itself, but as a pivotal, high-potential starting material and synthetic intermediate.[4][5] Its strategic combination of a versatile carboxylic acid handle and a reactive chloro-substituent makes it an ideal platform for generating diverse compound libraries. This guide provides an in-depth exploration of its application, detailing its role in the synthesis of potent anticancer, anti-inflammatory, and antimicrobial agents, and provides robust, field-proven protocols for its synthesis and derivatization.
The Pyrazole Scaffold: A Cornerstone of Drug Discovery
The five-membered 1,2-diazole ring system of pyrazole is a recurring motif in pharmacologically active compounds.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its successful interaction with various biological targets.[3] This has led to the development of blockbuster drugs and essential research compounds, including:
-
Anti-inflammatory agents like Celecoxib, a selective COX-2 inhibitor.[6][7]
-
Anticancer therapeutics targeting kinases and other cell-signaling proteins.[8][9][10]
-
Antimicrobial drugs , with some pyrazole-containing antibiotics like Cefoselis approved for clinical use.[11]
The subject of this guide, this compound, represents a crucial building block for accessing novel chemical matter within these therapeutic domains.
Table 1: Physicochemical Properties of the Core Intermediate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde | PubChem[12] |
| Molecular Formula | C₁₁H₉ClN₂O | PubChem[12] |
| Molecular Weight | 220.65 g/mol | PubChem[12] |
| CAS Number | 947-95-5 | PubChem[12] |
Note: Properties are for the corresponding carbaldehyde, the direct precursor to the carboxylic acid.
Strategic Applications in Medicinal Chemistry
The true value of this compound lies in its potential for derivatization. The carboxylic acid and chloro groups are orthogonal synthetic handles for building molecular complexity and modulating biological activity.
Anticancer Drug Development
The pyrazole scaffold is extensively explored for designing potent and selective anticancer agents that interact with targets like tubulin, EGFR, and CDK.[8][10] The carboxylic acid group of our title compound can be readily converted into a vast array of amides, esters, and hydrazides, which are common functionalities in kinase inhibitors and other anticancer drugs.[13][14]
-
Mechanism of Action: By creating amide libraries through coupling with various amines, researchers can probe the binding pockets of enzymes like Cyclin-Dependent Kinases (CDKs). Structure-activity relationship (SAR) studies have shown that appropriate substitutions on the pyrazole ring can significantly enhance anticancer efficacy.[8][9] For example, linking the pyrazole core to other heterocyclic moieties can result in compounds with potent antiproliferative activity against human cancer cell lines.[13]
Anti-inflammatory Agents
-
Design Strategy: The carboxylic acid moiety is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs). While it can be a key pharmacophore for binding, it is also associated with poor pharmacokinetic properties and gastric side effects.[18][19] This intermediate allows for two powerful strategies:
-
Direct Use: The acid can be retained to mimic the binding of traditional NSAIDs.
-
Bioisosteric Replacement: The acid can be synthetically replaced with bioisosteres—such as a tetrazole or hydroxamic acid—to improve membrane permeability, reduce metabolic liabilities, and potentially enhance potency, a common and effective tactic in modern drug design.[19][20][21]
-
Antimicrobial Agents
Derivatives of pyrazole have demonstrated a broad spectrum of antimicrobial and antifungal activities.[22][23][24] They have been developed into potent agents against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[25]
-
Library Synthesis: The title compound is an excellent starting point for generating novel antimicrobial candidates. The carboxylic acid can be coupled with sulfonamides or other pharmacophores known to possess antibacterial properties. Furthermore, the 5-chloro position can undergo nucleophilic substitution, allowing for the introduction of different functional groups to optimize activity and spectrum.[4]
Experimental Protocols
The following protocols are designed to be self-validating, with clear causality for each step and integrated characterization checkpoints.
Protocol 1: Synthesis of this compound (5)
This three-step synthesis provides a reliable route to the target intermediate.
Caption: Synthetic route to the target carboxylic acid intermediate.
Step A: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (1)
-
Rationale: This is a classic cyclocondensation reaction to form the core pyrazolone ring.
-
Procedure:
-
To a solution of ethyl acetoacetate (15 mmol) in dry ethanol (4 mL), add phenylhydrazine (15 mmol) dropwise at room temperature with magnetic stirring.[26]
-
Heat the reaction mixture to reflux for 5-6 hours. Monitor reaction completion by TLC.
-
Cool the mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry. Recrystallize from ethanol to yield pure pyrazolone (1).
-
-
Validation: Confirm structure by ¹H NMR and melting point comparison (Lit. m.p. 128–130 °C).[26]
Step B: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (2)
-
Rationale: The Vilsmeier-Haack reaction is a highly efficient method for the chloroformylation of activated aromatic rings like pyrazolones, installing both the chloro and formyl groups in a single step.[4][26]
-
Procedure:
-
In a fume hood, cool dimethylformamide (DMF, 15 mmol) in an ice bath. Add phosphorus oxychloride (POCl₃, 35 mmol) dropwise with stirring over 15 minutes. Maintain the temperature at 0 °C.[26]
-
Stir the resulting Vilsmeier reagent for an additional 20 minutes.
-
Add the pyrazolone (1) (5 mmol) portion-wise to the mixture.
-
Heat the reaction under reflux for 1.5-2 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate.
-
Filter the solid, wash thoroughly with water, and dry to yield the aldehyde (2).
-
-
Validation: Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step C: Synthesis of this compound (3)
-
Rationale: A standard oxidation reaction to convert the aldehyde to the more versatile carboxylic acid functional group.
-
Procedure:
-
Suspend the aldehyde (2) in an aqueous solution.
-
Add a solution of potassium permanganate (KMnO₄) portion-wise while monitoring the temperature.[5][14]
-
Stir the reaction at room temperature until the purple color of the permanganate disappears.
-
Filter off the manganese dioxide byproduct.
-
Acidify the clear filtrate with dilute HCl to precipitate the carboxylic acid (3).
-
Filter the white solid, wash with cold water, and dry.
-
-
Validation: Confirm final structure via IR (disappearance of aldehyde C-H stretch, appearance of broad O-H and C=O stretch), ¹H NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a Representative Amide Derivative for Biological Screening
This protocol demonstrates the conversion of the carboxylic acid into an amide, a key step in generating a compound library for screening.
Caption: Workflow from core intermediate to biological evaluation.
-
Rationale: Conversion to an acyl chloride is a common method for activating a carboxylic acid, making it highly reactive towards nucleophiles like amines.
-
Procedure:
-
Activation: In a fume hood, suspend the carboxylic acid (3) (1 mmol) in an inert solvent like dichloromethane (DCM) or toluene. Add a catalytic amount of DMF.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. Proceed immediately to the next step.
-
Coupling: Dissolve the crude acyl chloride in fresh DCM. Cool to 0 °C.
-
Add a solution of the desired primary or secondary amine (1.1 mmol) and a non-nucleophilic base like triethylamine (1.5 mmol) in DCM dropwise.
-
Stir the reaction at room temperature overnight.
-
Work up the reaction by washing with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure amide derivative (4).
-
-
Validation: Confirm the structure of the final amide by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy.
Protocol 3: General Protocol for In Vitro Anticancer Screening (MTT Assay)
-
Rationale: The MTT assay is a standardized colorimetric method to measure cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is a primary screening tool for identifying potential anticancer compounds.
-
Procedure:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized amide derivatives in DMSO and then further dilute in cell culture medium. Add the compounds to the wells at various final concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Table 2: Illustrative Structure-Activity Relationship (SAR) Data for Amide Derivatives (Note: This data is representative and serves to illustrate the SAR principle.)
| Compound ID | R-Group on Amide (from R-NH₂) | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) |
|---|---|---|---|
| 4a | 4-Methoxyphenyl | 15.2 | 25.8 |
| 4b | 4-Chlorophenyl | 5.8 | 9.1 |
| 4c | 3,4-Dichlorophenyl | 1.3 | 2.5 |
| 4d | Naphthyl | 8.9 | 12.4 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 |
Analysis of this illustrative data would suggest that electron-withdrawing groups on the phenyl ring of the amide (like chloro substituents) enhance anticancer activity, providing a clear direction for lead optimization.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its true power is realized not as a standalone agent, but as a foundational scaffold for the systematic design and synthesis of novel therapeutic candidates. The protocols and strategies outlined in this guide provide researchers with a robust framework to leverage this compound's potential, enabling the efficient generation and evaluation of new chemical entities in the ongoing search for more effective treatments for cancer, inflammation, and infectious diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 23. eurekaselect.com [eurekaselect.com]
- 24. ijrar.org [ijrar.org]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
Application Notes and Protocols for the Experimental Design of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid Studies
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Carboxylic Acid Derivative
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a novel derivative within this esteemed class of compounds. Its structural features suggest a potential for interaction with key biological targets implicated in various disease processes. However, to date, its pharmacological profile remains largely unexplored.
These application notes provide a comprehensive experimental framework for the initial preclinical evaluation of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a logically structured, multi-tiered approach to elucidate the compound's potential therapeutic activities. The experimental design emphasizes a hierarchical progression, beginning with fundamental in vitro assessments of cytotoxicity and primary pharmacological screening, and advancing to more complex mechanistic studies and in vivo validation. This approach is designed to maximize the acquisition of meaningful data while conserving resources, providing a solid foundation for further development.
The importance of initial cytotoxicity testing cannot be overstated; it is a critical first step to determine a compound's therapeutic window and to ensure that any observed biological activity is not a result of general toxicity.[1][2][3] Following the establishment of a non-toxic concentration range, a battery of in vitro assays is proposed to screen for potential anti-inflammatory, analgesic, and antimicrobial properties. Positive findings in these initial screens will then trigger more in-depth investigations into the compound's mechanism of action, with a particular focus on well-established pathways in inflammation such as the cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling cascade.[4][5] Finally, promising in vitro results will be validated in well-characterized in vivo models of inflammation and pain.[6][7][8]
This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of each experimental model and assay, thereby empowering researchers to make informed decisions throughout the evaluation process.
Part 1: Foundational In Vitro Evaluation
The initial phase of investigation focuses on establishing the fundamental biological properties of this compound. This includes determining its intrinsic cytotoxicity and conducting broad-spectrum screens for potential pharmacological activities.
Assessment of In Vitro Cytotoxicity: The MTT Assay
Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell viability.[4][9][10][11][12] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. This assay is a crucial first step to identify a concentration range of the test compound that does not induce significant cell death, ensuring that any observed effects in subsequent assays are due to specific pharmacological activity rather than general toxicity.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed cells (e.g., RAW 264.7 macrophages, HEK293T, or a relevant cancer cell line) into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (hours) | IC₅₀ (µM) |
| RAW 264.7 | 24 | |
| 48 | ||
| HEK293T | 24 | |
| 48 |
Primary Pharmacological Screening
Based on the known activities of other pyrazole derivatives, the initial screening should focus on anti-inflammatory, analgesic, and antimicrobial effects.
Rationale: Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[13] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. This assay will determine if this compound can inhibit the activity of the constitutive isoform, COX-1, and the inducible isoform, COX-2.
Protocol: COX-1 and COX-2 Inhibition Assay
This protocol is based on a commercially available COX inhibitor screening assay kit.
-
Reagent Preparation:
-
Prepare the assay buffer, heme, and arachidonic acid substrate solution according to the kit manufacturer's instructions.
-
Dilute the COX-1 and COX-2 enzymes to the recommended concentration.
-
-
Assay Procedure:
-
In separate wells of a 96-well plate, add the reaction buffer, heme, and either the diluted COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO) and a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for both) as a positive control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for the time specified in the kit protocol (typically 2-10 minutes) at 37°C.
-
Stop the reaction by adding a stop solution provided in the kit.
-
-
Detection and Data Analysis:
-
The product of the COX reaction (e.g., Prostaglandin F2α) is quantified using a colorimetric or fluorometric method as per the kit's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values for both COX-1 and COX-2.
-
Data Presentation: COX Inhibition Profile
| Enzyme | IC₅₀ (µM) |
| COX-1 | |
| COX-2 | |
| Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
Rationale: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.[1][14][15] This will provide a preliminary assessment of the compound's potential as an antibacterial or antifungal agent.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum:
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in an appropriate broth medium.
-
Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well.
-
Include a positive control (broth with inoculum and a known antibiotic/antifungal), a negative control (broth with inoculum and no compound), and a sterility control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Presentation: Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | |
| Escherichia coli | |
| Candida albicans |
Part 2: Mechanistic Elucidation of Anti-inflammatory Activity
Should the primary screening reveal significant anti-inflammatory potential, the next logical step is to investigate the underlying molecular mechanisms.
Investigation of the NF-κB Signaling Pathway
Rationale: The NF-κB signaling pathway is a critical regulator of inflammatory gene expression.[4][5][16] Many anti-inflammatory compounds exert their effects by modulating this pathway. These experiments will determine if this compound can inhibit the activation of NF-κB.
Experimental Workflow: Investigating NF-κB Signaling
Caption: Workflow for investigating the effect of the test compound on the NF-κB signaling pathway in LPS-stimulated macrophages.
Protocol:
-
Cell Transfection and Seeding:
-
Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activity by the test compound.
-
Protocol:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages and treat them with the test compound followed by stimulation with LPS.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
Measurement of Inflammatory Cytokine Production
Rationale: Pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) are key mediators of inflammation.[16][24][25][26][27][28][29] Measuring the effect of the test compound on the production of these cytokines in LPS-stimulated macrophages provides a functional readout of its anti-inflammatory activity.
Protocol: ELISA for TNF-α and IL-6
-
Cell Culture and Supernatant Collection:
-
Culture RAW 264.7 macrophages in a 24-well plate.
-
Pre-treat the cells with the test compound for 1-2 hours, followed by stimulation with LPS for 24 hours.
-
Collect the cell culture supernatants.
-
-
ELISA Procedure:
-
Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of TNF-α and IL-6 in each sample from the standard curve.
-
Calculate the percentage of inhibition of cytokine production by the test compound.
-
Part 3: In Vivo Validation of Pharmacological Activity
Positive and compelling in vitro data warrant progression to in vivo studies to assess the compound's efficacy in a whole-organism context.
Formulation of this compound for In Vivo Administration
Rationale: Many pyrazole derivatives have poor aqueous solubility, which can limit their bioavailability in vivo.[22][23][30][31][32] A suitable formulation is crucial for effective delivery of the compound to the target site.
General Formulation Strategy:
-
Solubility Assessment:
-
Experimentally determine the solubility of the compound in various pharmaceutically acceptable vehicles, such as water, saline, corn oil, and co-solvent systems (e.g., DMSO, PEG400, Tween-80).
-
-
Formulation for Oral Gavage:
-
A common vehicle for oral administration of poorly soluble compounds is a mixture of DMSO, PEG400, Tween-80, and saline.[30]
-
A typical formulation might consist of 5-10% DMSO, 40% PEG400, 5% Tween-80, and the remainder as sterile saline.
-
The compound should be first dissolved in DMSO, followed by the addition of the other components.
-
-
Formulation for Intraperitoneal Injection:
-
For intraperitoneal injection, a clear, sterile solution is required. A co-solvent system similar to that for oral gavage can be used, but it must be sterile-filtered (0.22 µm filter).
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible model of acute inflammation.[6][7][14][20][26][30][33][34][35][36] It is widely used for the primary screening of anti-inflammatory drugs.
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar or Sprague-Dawley rats for at least one week.
-
Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and different dose groups of the test compound.
-
-
Drug Administration:
-
Administer the test compound or vehicle orally or intraperitoneally one hour before the carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of increase in paw volume for each animal.
-
Determine the percentage of inhibition of edema by the test compound compared to the vehicle control group.
-
In Vivo Analgesic Activity: Hot Plate Test in Mice
Rationale: The hot plate test is a classic method for assessing centrally mediated analgesic activity.[8][9][10][12][13][21][36][37][38][39][40] It measures the animal's response to a thermal stimulus.
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week.
-
Divide the animals into groups: vehicle control, positive control (e.g., morphine), and different dose groups of the test compound.
-
-
Baseline Latency:
-
Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency to a nocifensive response (e.g., paw licking or jumping).
-
A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
-
Drug Administration:
-
Administer the test compound or vehicle.
-
-
Post-Treatment Latency:
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.
-
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (% MPE) for each animal at each time point.
-
Conclusion and Future Directions
The experimental framework outlined in these application notes provides a robust and systematic approach to the initial pharmacological characterization of this compound. The data generated from these studies will be instrumental in determining the compound's primary biological activities and its potential as a therapeutic agent.
Positive results from this comprehensive screening cascade would justify further preclinical development, including more detailed mechanistic studies, pharmacokinetic and toxicokinetic profiling, and evaluation in chronic disease models. The logical progression of these experiments, from in vitro screening to in vivo validation, ensures a thorough and efficient evaluation of this novel pyrazole derivative, paving the way for its potential translation into a clinically valuable therapeutic.
References
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- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] In vitro and In vivo Models for Anti-inflammation: An Evaluative Review | Semantic Scholar [semanticscholar.org]
- 7. wjpsonline.com [wjpsonline.com]
- 8. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 10. SOP-EDDY’S HOT PLATE (ANALGESIOMETER) - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. researchgate.net [researchgate.net]
- 12. Hot plate analgesiometer | PPTX [slideshare.net]
- 13. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 14. mdpi.com [mdpi.com]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. Identification of the Key Role of NF-κB Signaling Pathway in the Treatment of Osteoarthritis With Bushen Zhuangjin Decoction, a Verification Based on Network Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LPS stimulated macrophage: Significance and symbolism [wisdomlib.org]
- 18. labinsights.nl [labinsights.nl]
- 19. Validation of IKK beta as therapeutic target in airway inflammatory disease by adenoviral-mediated delivery of dominant-negative IKK beta to pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Hot plate test - Wikipedia [en.wikipedia.org]
- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iasp-pain.org [iasp-pain.org]
- 25. This compound | C11H9ClN2O2 | CID 839949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 [frontiersin.org]
- 28. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. sphinxsai.com [sphinxsai.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Animal models for pain research (1997) | Piotr K. Janick | 2 Citations [scispace.com]
- 35. creative-bioarray.com [creative-bioarray.com]
- 36. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 37. mdpi.com [mdpi.com]
- 38. maze.conductscience.com [maze.conductscience.com]
- 39. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 40. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for the Solubilization of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid in Cell Culture
Introduction: Navigating the Challenges of Pyrazole Carboxylic Acid Dissolution
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[1][2] Like many aromatic carboxylic acids, this compound is anticipated to have limited aqueous solubility, presenting a significant challenge for its application in in-vitro cell-based assays. The formation of a stable, homogenous solution is paramount for accurate and reproducible experimental outcomes.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of this compound for cell culture applications. The protocols herein are designed to ensure the compound's stability and bioavailability while minimizing potential artifacts from the solubilization process itself.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is the foundation of a sound experimental protocol.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O₂ | [3] |
| Molecular Weight | 236.66 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | [5] |
| Purity | Typically >95% | [4][6] |
Safety Precautions: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Therefore, it is imperative to handle this compound in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
Core Principle: The DMSO-Based Stock Solution Strategy
The limited aqueous solubility of many organic compounds, including pyrazole carboxylic acids, necessitates the use of an organic solvent to create a concentrated stock solution. This stock is then serially diluted into the aqueous cell culture medium to achieve the desired final concentration for the experiment.
Dimethyl sulfoxide (DMSO) is the solvent of choice for this application due to its:
-
High Solubilizing Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.
-
Miscibility with Water: DMSO is fully miscible with water and cell culture media, facilitating the dilution of the stock solution without precipitation of the compound.
-
Established Use in Cell Culture: DMSO is widely used in cell-based assays, and its effects on most cell lines are well-documented.
However, it is crucial to acknowledge that DMSO is not biologically inert and can exert cytotoxic effects at higher concentrations. The final concentration of DMSO in the cell culture medium should be kept constant across all experimental conditions and should ideally not exceed 0.5% (v/v) to avoid solvent-induced artifacts.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution, which is a critical first step for accurate and reproducible downstream experiments.
Materials:
-
This compound (solid)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Procedure:
-
Pre-weighing Preparations: Ensure the analytical balance is calibrated and situated in a draft-free environment. Use a clean, anti-static weighing vessel.
-
Weighing the Compound:
-
Tare the balance with the weighing vessel.
-
Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.367 mg.
-
-
Dissolution:
-
Transfer the weighed compound into a sterile amber vial or microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM solution with 2.367 mg of the compound, add 1 mL of DMSO.
-
Securely cap the vial or tube.
-
-
Solubilization:
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
Visually inspect the solution to confirm that all solid has completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can be applied. Caution: Avoid excessive heat, which could lead to compound degradation.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to prevent repeated freeze-thaw cycles that can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into the cell culture medium to achieve the final desired concentrations for treating cells.
Key Consideration: The Importance of a Vehicle Control
A vehicle control, consisting of cell culture medium with the same final concentration of DMSO as the highest concentration used for the test compound, is essential in every experiment. This allows for the differentiation of the compound's effects from any potential effects of the solvent.
Procedure:
-
Thaw Stock Solution: On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: The following is an example of a serial dilution to prepare working solutions. Adjust volumes as needed for your specific experimental design.
-
Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to your cell culture medium. For example, to prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. Gently vortex to mix.
-
Final Working Solutions: Prepare the final concentrations for your experiment by further diluting the intermediate solution in cell culture medium. For instance, to achieve a final concentration of 10 µM, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
-
Direct Dilution (for higher concentrations): For certain concentrations, a direct dilution from the stock may be feasible. For example, to achieve a final concentration of 10 µM, you can directly add 1 µL of the 10 mM stock solution to 999 µL of the final volume of medium. Ensure thorough mixing.
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solutions. In the example of direct dilution to 10 µM, the final DMSO concentration would be 0.1%.
Workflow and Considerations
Workflow for preparing and using the compound in cell culture.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution in media. | The aqueous solubility limit has been exceeded. | - Ensure the final DMSO concentration is sufficient to maintain solubility. - Consider a multi-step dilution as described in some protocols for highly hydrophobic compounds.[8] - Decrease the final concentration of the compound. |
| Inconsistent results between experiments. | - Degradation of the compound due to repeated freeze-thaw cycles. - Inaccurate pipetting. | - Always use single-use aliquots of the stock solution. - Ensure pipettes are properly calibrated. |
| High background toxicity in the vehicle control. | The final DMSO concentration is too high for the specific cell line. | - Reduce the final DMSO concentration to below 0.1% if possible. - Perform a DMSO tolerance test for your cell line to determine the maximum non-toxic concentration. |
Expert Recommendations and Best Practices
-
pH Considerations: Carboxylic acids can exhibit pH-dependent solubility.[9] While cell culture media are buffered, typically around pH 7.4, be aware that the acidic nature of the compound could slightly alter the local pH. For most applications with high dilutions, this effect is negligible.
-
Cytotoxicity Screening: Given that pyrazole derivatives can exhibit significant and cell-specific cytotoxic effects, it is strongly recommended to perform a dose-response experiment (e.g., using an MTT or similar viability assay) to determine the IC₅₀ value and the appropriate concentration range for your specific cell line and experimental endpoint.[1][10][11]
-
Documentation: Meticulous record-keeping of stock solution preparation, dilutions, and final concentrations is essential for the reproducibility of your research.
By adhering to these detailed protocols and considerations, researchers can confidently prepare and utilize this compound in their cell culture experiments, ensuring the integrity and reliability of their findings.
References
- 1. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H9ClN2O2 | CID 839949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid in High-Throughput Screening for Protein-Protein Interaction Inhibitors
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid represents a key intermediate in the synthesis of diverse heterocyclic compounds.[1][2] This application note details a comprehensive, high-throughput screening (HTS) protocol for the identification of novel inhibitors of protein-protein interactions (PPIs) using a library of compounds based on this pyrazole scaffold. Targeting PPIs is a promising strategy in drug discovery, particularly in oncology, where aberrant PPIs drive tumor progression.[3][4][5]
This document provides a detailed methodology for a fluorescence polarization (FP) based HTS assay, a robust and widely used technique for studying molecular interactions in a high-throughput format.[6][7] The protocol is designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Hypothetical Target and Rationale: Inhibition of the p53-MDM2 Interaction
For the purpose of this application note, we will focus on the well-characterized and therapeutically relevant protein-protein interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[3] In many cancers, MDM2 is overexpressed, leading to the inhibition of p53's tumor-suppressive functions. Small molecules that can disrupt the p53-MDM2 interaction can restore p53 activity, triggering apoptosis in cancer cells. This makes the p53-MDM2 interaction an attractive target for cancer therapy.[5] We hypothesize that derivatives of this compound may serve as effective inhibitors of this interaction.
Assay Principle: Fluorescence Polarization (FP)
Fluorescence polarization is a powerful technique for investigating ligand-receptor interactions in a homogenous solution, making it ideal for HTS.[8] The principle of the assay is based on the rotational speed of a fluorescently labeled molecule.
-
A small, fluorescently labeled peptide derived from the p53 transactivation domain (the "tracer") tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light, resulting in a low FP signal.
-
When the tracer binds to the much larger MDM2 protein, its rotation is significantly slowed. This results in the emission of polarized light and a high FP signal.
-
In the presence of a competitive inhibitor, such as a hit compound from the pyrazole library, the tracer is displaced from MDM2. The unbound tracer tumbles freely again, leading to a decrease in the FP signal.
This change in polarization provides a direct measure of the inhibitory activity of the test compounds.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Protein-Protein Interactions as Drug Targets for Anti-cancer Therapy with In Silico Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting Oncogenic Protein-Protein Interactions by Diversity Oriented Synthesis and Combinatorial Chemistry Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A robust high-throughput fluorescent polarization assay for the evaluation and screening of SARS-CoV-2 fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: An Optimized Synthetic Route for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
Abstract
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a valuable heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. This application note presents a detailed, optimized, and reliable three-step synthetic pathway starting from readily available commercial materials. The cornerstone of this strategy is a highly efficient Vilsmeier-Haack reaction, which simultaneously introduces both the C4-formyl group and the C5-chloro substituent. Each step is accompanied by a detailed protocol, an explanation of the experimental rationale, and key optimization parameters to ensure high yield and purity.
Introduction and Strategic Overview
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous drugs with diverse biological activities.[1] The title compound, this compound, serves as a crucial intermediate for creating more complex molecules, often leveraging the carboxylic acid and chloro functionalities for further derivatization.
The optimized synthetic route presented herein follows a robust three-step sequence:
-
Cyclocondensation: Formation of the core pyrazolone ring system.
-
Vilsmeier-Haack Chloroformylation: A one-pot reaction to install the key chloro and formyl groups.
-
Oxidation: Conversion of the formyl group to the final carboxylic acid.
This pathway was selected for its operational simplicity, use of cost-effective reagents, and the strategic efficiency of the Vilsmeier-Haack reaction, which avoids separate chlorination and formylation steps.
Caption: Overall three-step synthetic route.
Detailed Experimental Protocols and Scientific Rationale
Part A: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (1)
This initial step involves the classic Knorr pyrazole synthesis, a cyclocondensation reaction between a β-ketoester and a hydrazine.
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (15 mmol, 1.91 mL) and dry ethanol (4 mL).
-
Begin stirring and add phenylhydrazine (15 mmol, 1.48 mL) dropwise at room temperature.
-
Heat the reaction mixture to reflux in an oil bath and maintain for 5-6 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture in an ice bath to induce precipitation.
-
Filter the resulting solid precipitate, wash with cold ethanol, and dry.
-
Recrystallize the crude product from ethanol to yield pure 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (1) as a white to off-white solid.[2]
Causality and Expertise:
-
Why Reflux? The condensation and subsequent cyclization require energy to overcome the activation barrier. Refluxing in ethanol provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.
-
Why Dropwise Addition? The initial reaction between ethyl acetoacetate and phenylhydrazine can be exothermic. A controlled, dropwise addition helps to manage the reaction temperature and prevent side reactions.
-
Why Ice Bath? The solubility of the pyrazolone product in ethanol decreases significantly at lower temperatures. Cooling in an ice bath maximizes the precipitation and thus the isolated yield of the product.[2]
Part B: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (2)
This key transformation utilizes the Vilsmeier-Haack reaction. The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][3] It attacks the electron-rich pyrazolone ring, leading to both formylation at the C4 position and substitution of the C5 hydroxyl group (in its enol tautomer) with a chlorine atom.
Protocol:
-
In a three-neck flask under an inert atmosphere (e.g., nitrogen), add N,N-dimethylformamide (15 mmol, 1.15 mL) and cool to 0 °C in an ice bath.
-
With vigorous stirring, add phosphorus oxychloride (35 mmol, 3.2 mL) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the resulting mixture (the Vilsmeier reagent) at 0 °C for an additional 20 minutes.
-
Add 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (1) (5 mmol, 0.88 g) portion-wise to the cold Vilsmeier reagent.
-
After the addition is complete, heat the reaction mixture to reflux for 1.5-2 hours.
-
Upon reaction completion (monitored by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 60 mL of crushed ice and water. This will hydrolyze the reaction intermediates and precipitate the product.
-
Stir the aqueous mixture until the ice has melted completely.
-
Filter the solid product, wash thoroughly with cold water, and dry.
-
Recrystallize from ethanol to afford pure 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (2) as a pale yellow solid.[2][4]
Causality and Expertise:
-
Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is highly exothermic and forms the electrophilic chloromethyleniminium salt. Performing this step at 0 °C is critical for safety and to prevent degradation of the reagent.[3]
-
Dual Functionality: The pyrazolone exists in tautomeric forms. The Vilsmeier reagent acts as both a formylating agent at the electron-rich C4 position and facilitates the chlorination at the C5 position by converting the hydroxyl group into a good leaving group. This dual reactivity is the cornerstone of the route's efficiency.
-
Aqueous Work-up: Pouring the reaction mixture into ice-water serves two purposes: it quenches any remaining reactive Vilsmeier reagent and hydrolyzes the iminium intermediate formed at the C4 position to the desired aldehyde. The use of ice helps to dissipate the heat from this exothermic quenching process.[2]
Caption: Experimental workflow for the Vilsmeier-Haack step.
Part C: Oxidation to this compound (3)
The final step is a standard oxidation of the aromatic aldehyde to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation.
Protocol:
-
Suspend the aldehyde (2) in a mixture of water and a suitable co-solvent if needed (e.g., acetone or pyridine).
-
Heat the suspension gently (e.g., to 40-50 °C) with stirring.
-
Prepare a solution of potassium permanganate (KMnO₄) in water.
-
Add the KMnO₄ solution dropwise to the aldehyde suspension. A brown precipitate of manganese dioxide (MnO₂) will form. Continue addition until a faint, persistent pink color remains, indicating a slight excess of KMnO₄.
-
Stir the reaction for an additional hour to ensure complete oxidation.
-
Quench the excess KMnO₄ by adding a small amount of sodium sulfite or by bubbling sulfur dioxide gas until the pink color disappears.
-
Filter the hot reaction mixture to remove the MnO₂ precipitate. Wash the filter cake with hot water.
-
Cool the combined filtrate and acidify with dilute hydrochloric acid (HCl) until the pH is acidic, causing the carboxylic acid product to precipitate.
-
Filter the white precipitate, wash with cold water, and dry to obtain the final product, this compound (3).[4][5]
Causality and Expertise:
-
Oxidizing Agent: KMnO₄ is a strong, inexpensive oxidant suitable for converting aldehydes to carboxylic acids. The reaction is robust and typically proceeds to completion.
-
Removal of MnO₂: The manganese dioxide by-product is insoluble and must be removed by filtration. Performing this filtration while the solution is hot is crucial, as the desired carboxylic acid product is often more soluble at higher temperatures, minimizing product loss on the filter cake.
-
Acidification for Precipitation: The product exists as its carboxylate salt (e.g., potassium salt) in the basic or neutral reaction mixture. Acidification protonates the carboxylate, rendering the carboxylic acid insoluble in the aqueous solution and allowing for its isolation by filtration.[4]
Data Summary and Optimization
The efficiency of this synthetic route is summarized below. Yields are representative and can be further optimized by fine-tuning reaction parameters.
| Step | Reaction | Key Reagents | Temp. | Time | Typical Yield | M.P. (°C) |
| A | Cyclocondensation | Ethyl Acetoacetate, Phenylhydrazine | Reflux | 5-6 h | ~80% | 129-131[2] |
| B | Vilsmeier-Haack | POCl₃, DMF | 0°C to Reflux | ~2 h | ~80% | 141-142[2][4] |
| C | Oxidation | KMnO₄ | 40-50°C | ~1-2 h | ~88% | 219-221[4] |
Optimization Considerations:
-
Green Chemistry: For the oxidation step (Part C), alternative, more environmentally benign oxidizing agents could be explored. Options include catalytic oxidation using systems like TEMPO with a co-oxidant or using hydrogen peroxide with a suitable catalyst. These methods can reduce heavy metal waste (MnO₂).
-
Scalability: The Vilsmeier-Haack reaction is exothermic and requires careful temperature control, which is a key consideration for scaling up the synthesis. The work-up involving quenching in water can also be highly exothermic and must be managed with appropriate cooling and addition rates on a larger scale.
Conclusion
The described three-step synthesis provides a highly effective and reproducible method for preparing this compound. The pathway is characterized by high yields, operational simplicity, and the strategic use of a Vilsmeier-Haack reaction to efficiently install two key functional groups in a single step. The detailed protocols and mechanistic rationale provided in this note offer researchers a solid and reliable foundation for synthesizing this important chemical intermediate for applications in drug discovery and materials science.
References
- 1. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 2. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Strategic Utility of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid in Modern Organic Synthesis
Introduction: A Versatile Scaffold for Chemical Innovation
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in contemporary organic synthesis. Its strategic importance lies in the unique combination of reactive sites: a carboxylic acid amenable to a wide array of transformations, a reactive chloro group at the 5-position, and a stable pyrazole core. This arrangement provides synthetic chemists with a versatile platform for the construction of complex molecules with significant potential in medicinal chemistry, agrochemicals, and materials science. The pyrazole nucleus itself is a well-established pharmacophore, known to impart a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide provides an in-depth exploration of the applications of this valuable building block, complete with detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective and safe utilization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O₂ | |
| Molecular Weight | 236.66 g/mol | |
| CAS Number | 13535-64-5 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. Limited solubility in water. |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Core Synthetic Applications and Protocols
The true power of this compound lies in its ability to serve as a precursor to a diverse range of more complex molecules. The following sections detail key transformations and provide robust protocols for their execution.
Amide Bond Formation: Accessing a World of Bioactive Molecules
The carboxylic acid functionality is a prime handle for the synthesis of amides, a critical functional group in a vast number of pharmaceuticals. Two primary strategies are presented here: conversion to an acid chloride followed by aminolysis, and direct coupling using modern reagents.
This two-step approach is a classic and highly reliable method for the synthesis of a wide variety of amides. The initial conversion to the highly reactive acid chloride ensures efficient coupling with even weakly nucleophilic amines.
Figure 1: Workflow for amide synthesis via an acid chloride intermediate.
Step 1: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
-
Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acid chlorides. The reaction proceeds with the liberation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction through the formation of the Vilsmeier reagent.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere (N₂ or Ar), add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the progress by TLC (thin-layer chromatography).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
-
Step 2: Amide Coupling
-
Rationale: The highly electrophilic acid chloride reacts readily with a primary or secondary amine to form the corresponding amide. A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is added to neutralize the HCl generated during the reaction.
-
Procedure:
-
Dissolve the crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride from the previous step in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in the same anhydrous solvent.
-
Add the amine solution dropwise to the stirred solution of the acid chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-substituted-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.[5]
-
For sensitive substrates or when a one-pot procedure is desired, direct coupling methods using activating agents are preferred. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides high yields and minimizes side reactions.
Figure 2: Direct amide coupling using HATU.
-
Rationale: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond. DIPEA is used as a non-nucleophilic base to facilitate the reaction and neutralize any acidic byproducts. This method is particularly useful for coupling sterically hindered amines or acids.[6]
-
Procedure:
-
To a stirred solution of this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM under an inert atmosphere, add DIPEA (2.0-3.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF, if used), 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide.
-
Synthesis of Pyrazolo[3,4-d]pyrimidines: Building Privileged Heterocyclic Scaffolds
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities, including kinase inhibition and anticancer properties.[7][8] this compound, after conversion to a more suitable precursor, can be a key starting material for the synthesis of these important scaffolds. A common strategy involves the initial formation of a 5-aminopyrazole derivative, followed by cyclization.
While a direct cyclization from the topic carboxylic acid is less common, a closely related and highly illustrative pathway starts from the corresponding 5-amino-pyrazole-4-carboxylate ester. The hydrolysis of this ester to the carboxylic acid, followed by cyclization, is a key transformation.
Figure 3: Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.
-
Rationale: This protocol demonstrates the cyclization of a 5-aminopyrazole-4-carboxylic acid with acetic anhydride to form a pyrazolo[3,4-d][7][9]oxazin-4-one. This oxazinone is a versatile intermediate for the synthesis of various pyrazolo[3,4-d]pyrimidin-4-ones.
-
Procedure:
-
A mixture of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and acetic anhydride (excess, can serve as both reagent and solvent) is heated under reflux for 5 hours.[7]
-
After cooling, the formed solid is collected by filtration, dried, and can be purified by crystallization from a suitable solvent like methanol.[7]
-
-
Rationale: The pyrazolo[3,4-d][7][9]oxazin-4-one intermediate readily reacts with various nucleophiles, such as primary amines, to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-ones. This allows for the introduction of diverse substituents at the 5-position of the pyrimidine ring.
-
Procedure:
-
A mixture of the 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][7][9]oxazin-4-one (1.0 eq) and the desired primary amine (1.0-1.2 eq) in a high-boiling solvent like glacial acetic acid or pyridine is heated to reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with a suitable solvent (e.g., ethanol) and dried. Further purification can be achieved by recrystallization.
-
Reduction to (5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
The reduction of the carboxylic acid to a primary alcohol opens up another avenue for synthetic diversification, allowing for subsequent reactions such as etherification, esterification, and oxidation to the corresponding aldehyde.
Figure 4: Reduction of the carboxylic acid to a primary alcohol.
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the workup to liberate the alcohol. The reaction must be carried out under strictly anhydrous conditions as LiAlH₄ reacts violently with water.[10][11][12]
-
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography on silica gel or recrystallization.
-
Applications in Drug Discovery and Agrochemicals: A Showcase of Potential
Derivatives of this compound have shown significant promise in various fields, particularly in the development of new therapeutic agents and crop protection agents.
-
Antimicrobial Agents: The pyrazole nucleus is a common feature in many antimicrobial drugs. Carboxamide derivatives of pyrazoles have been synthesized and evaluated for their antibacterial and antifungal activities.[1][13] The ability to readily synthesize a library of amide derivatives from the title carboxylic acid allows for the systematic exploration of structure-activity relationships (SAR) to identify potent antimicrobial candidates.
-
Anticancer Agents: The pyrazolo[3,4-d]pyrimidine scaffold, accessible from pyrazole-4-carboxylic acid precursors, is a "privileged scaffold" in cancer drug discovery. These compounds often act as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival.[7][8]
-
Agrochemicals: The pyrazole carboxamide scaffold is also prevalent in modern fungicides and insecticides. The structural features of this compound make it an attractive starting point for the synthesis of novel agrochemicals.
Conclusion: A Building Block of Strategic Importance
This compound is a testament to the power of well-designed building blocks in accelerating chemical innovation. Its inherent reactivity and functional group handles provide a reliable and versatile entry point to a wide array of complex and biologically relevant molecules. The protocols detailed in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full synthetic potential of this valuable compound. As the demand for novel chemical entities in medicine and agriculture continues to grow, the strategic application of such versatile building blocks will undoubtedly play a crucial role in shaping the future of these fields.
References
- 1. jocpr.com [jocpr.com]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. growingscience.com [growingscience.com]
- 7. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
formulation of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid for in vivo studies
An Application Guide for the Preclinical Formulation of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid for In Vivo Studies
Authored by: Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the rational formulation of this compound (Compound X) for in vivo research. The successful execution of preclinical pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies hinges on the development of a safe, stable, and bioavailable drug formulation. This document moves beyond rote protocols to explain the causal science behind formulation strategy, empowering researchers to make informed decisions. We address the specific challenges posed by a poorly soluble, acidic compound and provide step-by-step, self-validating protocols for developing aqueous solutions, co-solvent systems, and suspensions.
Introduction: The Formulation Challenge
This guide provides a systematic approach, beginning with essential pre-formulation characterization and culminating in detailed protocols for preparing practical and effective dosing vehicles for oral administration.
Compound Profile & Safety Precautions
A thorough understanding of the test article's properties is the foundation of any formulation strategy.
Physicochemical Properties
Key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O₂ | [4][5] |
| Molecular Weight | 236.65 g/mol | [4] |
| Appearance | White to off-white solid (typical) | Assumed |
| pKa | Not reported; estimated 3-5 | Inferred (Carboxylic Acid) |
| LogP | Not reported; likely >2 | Inferred (Structural Features) |
Note: Experimentally determining properties like pKa, LogP, and intrinsic solubility is a critical first step if this data is not available.
Safety & Handling
According to aggregated GHS data, this compound presents several hazards. All handling must occur in a chemical fume hood with appropriate Personal Protective Equipment (PPE).[4][6]
-
Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6]
-
Required PPE: Safety goggles with side-shields, lab coat, and chemical-resistant gloves (e.g., nitrile).[6][7]
-
Handling: Avoid creating dust.[8] Weigh in a ventilated enclosure. Ensure safety showers and eyewash stations are accessible.[6]
The Formulation Development Workflow: A Strategic Approach
The selection of a formulation strategy is not arbitrary; it is a logical process dictated by the compound's properties and the study's requirements. The following workflow illustrates the decision-making process.
Caption: Formulation selection workflow for Compound X.
Pre-formulation Studies: Building the Foundation
Before preparing a final formulation, rapid screening studies are essential to understand the compound's behavior in common excipients.
Protocol: Solubility Screening in Common Vehicles
Objective: To identify potential vehicles by estimating the solubility of Compound X.
Materials:
-
Compound X
-
Glass vials (e.g., 4 mL)
-
Selection of GRAS (Generally Recognized As Safe) vehicles (see Table 2)
-
Vortex mixer and/or orbital shaker
-
Analytical balance
Procedure:
-
Weigh approximately 5-10 mg of Compound X into each glass vial.
-
Add the selected vehicle (e.g., 1 mL) to the first vial.
-
Vortex vigorously for 2 minutes.
-
Place on an orbital shaker at room temperature for 1-2 hours to allow equilibration.
-
Visually inspect for undissolved particles against a light and dark background.
-
If fully dissolved, add another 5-10 mg of compound and repeat steps 3-5 until saturation is reached.
-
Record the estimated solubility in mg/mL for each vehicle.
Table 2: Common Vehicles for Initial Screening
| Vehicle | Type | Rationale & Considerations |
|---|---|---|
| Water | Aqueous | Baseline for intrinsic solubility. |
| Phosphate Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | Simulates physiological pH; solubility of acids often increases at neutral pH.[9] |
| 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or Carboxymethylcellulose (CMC) | Suspending Agent | Standard vehicles for creating suspensions.[10][11] |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | A common, water-miscible solvent for increasing solubility. Can have physiological effects at high concentrations.[12] |
| Propylene Glycol (PG) | Co-solvent | Similar to PEG 400, often used in combination.[12] |
| 5% DMSO / 95% Saline | Co-solvent | High solvent power, but DMSO can have pharmacological effects and toxicity concerns. Use sparingly.[12] |
| 20% Solutol® HS 15 in water | Surfactant Solution | Micellar vehicle that can significantly enhance solubility of hydrophobic compounds. |
Formulation Protocols for In Vivo Administration
Based on the pre-formulation data and the target concentration, select and prepare one of the following formulations. Always prepare a fresh batch for each day of dosing unless stability data supports otherwise.[10]
Protocol 1: pH-Adjusted Aqueous Solution
Applicability: Use when the target concentration is achievable by adjusting the pH to a physiologically tolerated range (typically pH 4-8 for oral dosing).[9] This is often a viable strategy for carboxylic acids.
Materials:
-
Compound X
-
Purified Water or 0.9% Saline
-
1N Sodium Hydroxide (NaOH) and 1N Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
Procedure:
-
Calculation: Determine the total mass of Compound X and the final volume required.
-
Dispersion: Add ~80% of the final volume of water/saline to a beaker with a stir bar. Slowly add the weighed Compound X while stirring. It will likely not dissolve initially.
-
pH Adjustment: While monitoring with the pH meter, add 1N NaOH dropwise. The compound should begin to dissolve as the carboxylic acid is deprotonated into its more soluble salt form.
-
Target pH: Continue adding NaOH until all solid has dissolved. Aim for the lowest possible pH that achieves full dissolution. Do not exceed pH 8.0.
-
Volume Adjustment: Once dissolved, transfer the solution to a graduated cylinder and add water/saline to reach the final target volume (q.s.).
-
Final Check: Mix well and confirm the final pH. The solution should be clear and free of particulates.
-
QC & Storage: Store in a tightly capped, labeled container. Protect from light if the compound is light-sensitive.
Protocol 2: Co-Solvent System
Applicability: Use when aqueous solubility is insufficient even with pH adjustment, and the required dose is low enough to be dissolved in a minimal, tolerable amount of co-solvent.
Materials:
-
Compound X
-
Co-solvent(s) of choice (e.g., PEG 400, Propylene Glycol)
-
Aqueous component (e.g., Water, Saline, or PBS)
-
Glass beaker, stir bar, vortex mixer
Procedure:
-
Solubilization: Weigh Compound X and place it in a beaker. Add the primary co-solvent (e.g., PEG 400) first. Vortex or stir until the compound is fully dissolved. Sonication may be used cautiously to aid dissolution.
-
Dilution: Slowly add the remaining vehicle components (e.g., Propylene Glycol, then Water) while continuously stirring.
-
Observation (Critical): Watch closely for any signs of precipitation (cloudiness, particulates). If the compound crashes out, the system is not viable at that ratio.
-
Example Formulation (30% PEG 400, 10% PG, 60% Water):
-
Dissolve Compound X in 3 mL of PEG 400.
-
Add 1 mL of PG and mix.
-
Slowly add 6 mL of water under constant stirring.
-
-
QC & Storage: The final formulation must be a clear, homogenous solution. Store as described in Protocol 1.
Protocol 3: Aqueous Suspension
Applicability: The most common method for high doses of poorly soluble compounds. The goal is not to dissolve the compound, but to create a fine, uniform dispersion that can be dosed accurately.[3]
Materials:
-
Compound X (micronized, if possible, to improve stability and absorption)[9][13]
-
Suspending vehicle: 0.5% w/v CMC (or HPMC) in purified water.
-
Wetting agent (optional but recommended): 0.1% v/v Tween 80 (Polysorbate 80).
-
Mortar and pestle (optional, for particle size reduction).
-
Homogenizer or sonicator (optional).
Procedure:
-
Vehicle Preparation: Prepare the 0.5% CMC solution by slowly adding CMC powder to water while stirring vigorously to prevent clumping. Allow it to hydrate fully (this can take several hours or overnight). If using Tween 80, add it to the vehicle.
-
Wetting the Powder: Weigh Compound X into a mortar or a glass beaker. Add a small amount of the vehicle to create a thick, smooth paste. This step is crucial to ensure all particles are wetted and to prevent clumping.
-
Geometric Dilution: Gradually add more of the suspending vehicle in small portions, mixing thoroughly after each addition until the final volume is reached.
-
Homogenization: For a more uniform and stable suspension, use a sonicator or homogenizer for a short period. Be cautious of heat generation.
-
QC & Storage: The final formulation should be a uniform, milky suspension. It must be stirred vigorously before every animal dose is drawn to ensure dose uniformity. Store refrigerated (2-8°C) to slow particle settling, but allow it to return to room temperature before dosing.
Stability and Quality Control
A prepared formulation is only useful if it is stable for the duration of its use.[]
-
Short-Term Stability: For daily dosing, formulations should be visually inspected before use for any changes (precipitation, color change, particle agglomeration). A simple check is to withdraw a dose at the beginning and end of the day and compare the concentration via HPLC.
-
Stability-Indicating Methods: For longer-term studies, a validated, stability-indicating analytical method (e.g., HPLC) is required to confirm that the compound's concentration remains within acceptable limits (e.g., ±10% of target) and to detect any degradation products.[15][16][17]
-
Suspension Uniformity: For suspensions, it is critical to ensure dose uniformity. This can be verified by taking samples from the top, middle, and bottom of the container (after stirring) and analyzing the concentration.
In Vivo Administration: Oral Gavage in Mice
Oral gavage is a standard method for precise oral dosing in rodents.[18][19]
Caption: Standardized workflow for oral gavage in mice.
Key Considerations:
-
Animal Welfare: Proper training in animal handling and gavage technique is essential to minimize stress and prevent injury.
-
Needle Size: Use the correct size and type of gavage needle (typically a flexible or ball-tipped stainless steel needle) to prevent esophageal or gastric injury.[11]
-
Dosing Volume: Standard dosing volumes in mice are 5-10 mL/kg. Higher volumes should be justified and may require split dosing.
-
Temperature: Formulations should be at room temperature before administration.[20]
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. future4200.com [future4200.com]
- 4. This compound | C11H9ClN2O2 | CID 839949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. usp.org [usp.org]
- 16. pacelabs.com [pacelabs.com]
- 17. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic yield and purity. Our approach is rooted in established chemical principles and field-tested expertise to ensure you can navigate the common challenges associated with this multi-step synthesis.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is a robust two-step process. It commences with the Vilsmeier-Haack formylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to yield the intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This is followed by the oxidation of the aldehyde to the desired carboxylic acid. While the overall pathway is well-established, achieving high yield and purity can be challenging. Common issues include incomplete reactions, the formation of side products, and difficulties in purification. This guide will address these challenges in a structured, problem-solution format.
Caption: Overall synthetic workflow.
II. Troubleshooting Guide: Step-by-Step Solutions
Step 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles. However, its success is highly dependent on precise control of reaction conditions.
Q1: My Vilsmeier-Haack reaction shows low or no conversion of the starting pyrazolone. What are the likely causes and how can I improve the yield?
A1: Low conversion in the Vilsmeier-Haack reaction is a common issue that can often be traced back to several factors:
-
Reagent Quality: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Both reagents must be of high purity and anhydrous. Moisture can quench the highly reactive Vilsmeier reagent. Ensure your DMF is anhydrous and that the POCl₃ is fresh.
-
Reaction Temperature: The initial formation of the Vilsmeier reagent should be performed at low temperatures (0-5 °C) to control its exothermic formation. However, the subsequent formylation of the pyrazolone often requires heating. A reaction temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition and side products. A typical protocol involves heating the reaction mixture under reflux for 1.5 to 2 hours.[1]
-
Stoichiometry: The molar ratio of the reagents is critical. An excess of the Vilsmeier reagent is generally recommended to drive the reaction to completion. A common protocol suggests using a 3:7 molar ratio of the pyrazolone to POCl₃ and a 3:1 molar ratio of the pyrazolone to DMF.[1]
-
Reaction Monitoring: It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating. A suitable mobile phase for TLC is a mixture of hexanes and ethyl acetate.
| Parameter | Recommendation | Rationale |
| Reagents | Anhydrous DMF, fresh POCl₃ | Moisture deactivates the Vilsmeier reagent. |
| Temperature | 0-5 °C for reagent formation, then reflux | Controls exothermicity and ensures reaction goes to completion. |
| Stoichiometry | Excess Vilsmeier reagent | Drives the equilibrium towards product formation. |
| Monitoring | TLC (Hexanes/Ethyl Acetate) | Determines reaction endpoint and prevents side reactions. |
Q2: I'm observing a significant amount of a side product in my Vilsmeier-Haack reaction. What could it be and how can I avoid it?
A2: A potential side product in the formylation of pyrazoles with substituents that can undergo elimination is a dehydrochlorinated product. While less common with the methyl group at the 3-position, it's a possibility to consider, especially under harsh reaction conditions.
To minimize side product formation, adhere to the optimized reaction time as determined by TLC monitoring. Over-refluxing can lead to the formation of undesired byproducts.
Q3: The work-up of my Vilsmeier-Haack reaction is problematic, leading to a low isolated yield. What is the best procedure?
A3: A careful work-up is essential for isolating the aldehyde intermediate in good yield and purity. The standard procedure involves pouring the cooled reaction mixture into a mixture of crushed ice and water.[1] This hydrolyzes the intermediate iminium salt to the aldehyde and precipitates the product.
-
Ensure Complete Precipitation: Stir the aqueous mixture for a sufficient amount of time to allow for complete precipitation of the product.
-
Thorough Washing: Wash the filtered solid with an excess of cold water to remove any remaining inorganic salts and DMF.
-
Recrystallization: The crude product can be purified by recrystallization from ethanol to afford a pale yellow solid.[1]
Caption: Vilsmeier-Haack reaction mechanism.
Step 2: Oxidation of the Aldehyde to Carboxylic Acid
The oxidation of the pyrazole-4-carbaldehyde to the corresponding carboxylic acid is the final step in the synthesis. Potassium permanganate (KMnO₄) is a commonly used and effective oxidizing agent for this transformation.
Q4: My oxidation reaction with KMnO₄ is giving a low yield of the carboxylic acid. What are the critical parameters to control?
A4: Achieving a high yield in the oxidation of the aldehyde to the carboxylic acid with KMnO₄ requires careful control of several parameters:
-
Temperature: The oxidation should be carried out at a controlled temperature. Adding the KMnO₄ solution too quickly can lead to an exothermic reaction, which may cause over-oxidation or decomposition of the product. It is advisable to add the KMnO₄ solution portion-wise while monitoring the temperature.
-
pH: The reaction is typically performed in an aqueous solution. Maintaining the correct pH is important.
-
Stoichiometry: While a slight excess of KMnO₄ is needed to ensure complete conversion of the aldehyde, a large excess should be avoided as it can lead to over-oxidation and complicate the work-up.
-
Reaction Time: The reaction should be stirred until the purple color of the permanganate disappears, indicating its consumption. Monitoring by TLC is also recommended to confirm the disappearance of the starting aldehyde.
Q5: The work-up of the KMnO₄ oxidation is messy due to the formation of manganese dioxide (MnO₂). How can I effectively remove it and isolate my product?
A5: The formation of a brown MnO₂ precipitate is an unavoidable consequence of using KMnO₄ as an oxidant. Here's a systematic approach to the work-up:
-
Quench Excess KMnO₄: After the reaction is complete (as indicated by TLC and the disappearance of the purple color), any excess KMnO₄ should be quenched. This can be done by adding a small amount of a reducing agent like sodium bisulfite or isopropanol until the purple color is gone.
-
Filter off MnO₂: The MnO₂ precipitate can be removed by filtration. For fine precipitates, using a pad of Celite® can aid in a more efficient filtration.
-
Acidification and Precipitation: The filtrate, which contains the potassium salt of the carboxylic acid, should be cooled in an ice bath and then acidified with a mineral acid (e.g., HCl) to a pH of 2-3. This will precipitate the carboxylic acid.
-
Isolation and Purification: The precipitated carboxylic acid can be collected by filtration, washed with cold water, and then dried. For further purification, recrystallization from ethanol is effective.[2]
| Troubleshooting Step | Recommended Action | Rationale |
| Excess KMnO₄ | Add sodium bisulfite or isopropanol | Safely quenches the strong oxidant. |
| MnO₂ Removal | Filter through a Celite® pad | Ensures complete removal of fine MnO₂ particles. |
| Product Isolation | Acidify the filtrate to pH 2-3 | Precipitates the carboxylic acid from its salt. |
| Purification | Recrystallize from ethanol | Removes any remaining impurities. |
Q6: Are there any alternative oxidizing agents to KMnO₄ for this transformation?
A6: Yes, several other oxidizing agents can be used for the conversion of aldehydes to carboxylic acids. Some common alternatives include:
-
Jones Reagent (CrO₃/H₂SO₄ in acetone): A powerful oxidizing agent, but the chromium waste is a significant environmental concern.
-
Tollens' Reagent ([Ag(NH₃)₂]OH): A milder oxidizing agent, but it is more expensive and requires careful preparation.
-
Hydrogen Peroxide (H₂O₂): Can be an effective and greener alternative, often used with a catalyst.
For this specific synthesis, KMnO₄ remains a cost-effective and efficient choice, provided the work-up is handled correctly.
III. Frequently Asked Questions (FAQs)
Q: How can I confirm the identity and purity of my intermediate aldehyde and final carboxylic acid?
A: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.
-
Melting Point: The melting point of the purified intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is reported to be in the range of 141-142 °C.[1] The melting point of the final product, this compound, is reported as 219-221 °C.[2] A sharp melting point close to the literature value is a good indicator of purity.
-
Spectroscopy (NMR and IR):
-
¹H NMR: For the aldehyde, a characteristic singlet for the aldehyde proton (CHO) is expected around 9.98 ppm. For the carboxylic acid, a broad singlet for the carboxylic acid proton (COOH) is expected, typically downfield.
-
¹³C NMR: The carbonyl carbon of the aldehyde will have a chemical shift around 185 ppm, while the carbonyl carbon of the carboxylic acid will be in the range of 165-185 ppm.
-
IR Spectroscopy: The aldehyde will show a characteristic C=O stretch around 1677 cm⁻¹. The carboxylic acid will have a C=O stretch around 1684 cm⁻¹ and a broad O-H stretch from approximately 2500-3300 cm⁻¹.[2]
-
Q: What are the key safety precautions I should take during this synthesis?
A:
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Potassium permanganate (KMnO₄): is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials.
-
General Precautions: Always work in a well-ventilated area and wear appropriate PPE. Be mindful of the exothermic nature of some of the reaction steps.
Q: My final product has a persistent color. How can I decolorize it?
A: A persistent color in the final product may be due to trace impurities. Recrystallization is the most effective method for purification and decolorization. If a single recrystallization from ethanol does not yield a white product, you can try a second recrystallization or use a different solvent system. Activated carbon can also be used during recrystallization to remove colored impurities, but it may also adsorb some of your product, leading to a lower yield.
IV. Detailed Experimental Protocols
Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
To an ice-cold solution of dimethylformamide (15 mmol, 1.15 mL), phosphorus oxychloride (35 mmol, 3.2 mL) is added dropwise with stirring over 15 minutes. Stirring is continued for an additional 20 minutes while maintaining the temperature at 0 °C. To this mixture, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol, 0.88 g) is added, and the reaction mixture is heated under reflux for 1.5 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into a mixture of crushed ice and water (60 mL). The solid product that separates out is filtered, washed with an excess of cold water, and dried. The crude product is then recrystallized from ethanol to afford the pure aldehyde.[1]
Synthesis of this compound
A solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent is treated with a solution of potassium permanganate in water. The reaction is stirred at room temperature until the purple color of the permanganate disappears. The reaction mixture is then worked up as described in the troubleshooting section (Q5) to yield the carboxylic acid. The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol to give the pure acid as white crystals.[2]
V. References
-
Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Request PDF. (2025-08-07). Retrieved from --INVALID-LINK--
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (n.d.). Retrieved from --INVALID-LINK--
References
Technical Support Center: Stability of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. While specific stability data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information from related pyrazole derivatives and established principles of chemical stability to offer a predictive framework for its behavior in various solvents and under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
Based on the chemistry of pyrazole derivatives and carboxylic acids, the primary stability concerns are potential hydrolysis, photodecomposition, and oxidative degradation, particularly under forcing conditions. The pyrazole ring itself is generally robust, but the overall stability of the molecule can be influenced by its substituents and the solvent system employed.[1][2]
Q2: Which solvents are recommended for short-term and long-term storage of this compound?
For short-term use, common laboratory solvents such as ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO) are generally acceptable. For long-term storage, it is advisable to store the compound as a solid at low temperatures, protected from light and moisture. If a stock solution is required, a non-polar, aprotic solvent would be preferable to minimize the risk of hydrolysis or other solvent-mediated degradation. The stability in polar protic solvents, especially aqueous solutions with varying pH, should be experimentally verified.
Q3: How does pH affect the stability of this compound in aqueous solutions?
The carboxylic acid moiety introduces pH-dependent stability. In basic aqueous solutions (pH > 8), there is a potential for hydrolytic degradation of the pyrazole ring, a phenomenon observed in some pyrazole ester derivatives which hydrolyze to the corresponding pyrazol-3-ol.[3][4] Acidic conditions may also promote hydrolysis, although the kinetics and products may differ. It is crucial to perform pH-dependent stability studies to characterize the degradation profile.
Q4: Is this compound susceptible to photodegradation?
Yes, pyrazole derivatives can be susceptible to photodegradation.[5][6] Exposure to UV or even ambient light over extended periods may lead to degradation. Photostability studies are essential to determine the extent of this lability. It is recommended to handle and store the compound and its solutions protected from light.
Troubleshooting Guide
Issue 1: I am observing a loss of the parent compound peak and the appearance of new peaks in my HPLC analysis after storing my sample in an aqueous buffer.
-
Potential Cause: This is likely due to hydrolytic degradation. The rate and extent of degradation will depend on the pH and temperature of the buffer.
-
Troubleshooting Steps:
-
Confirm Degradation: Re-analyze a freshly prepared sample to confirm the initial purity.
-
pH and Temperature Study: Analyze samples stored in buffers of different pH values (e.g., pH 3, 7, 9) and at different temperatures (e.g., 4°C, 25°C, 40°C) to understand the degradation kinetics.
-
Identify Degradants: If possible, use LC-MS to identify the mass of the degradation products to help elucidate the degradation pathway. A likely degradation product could be a hydroxylated pyrazole derivative resulting from the hydrolysis of the chloro-substituent, or cleavage of the pyrazole ring.
-
Optimize Storage: Based on the stability data, choose a buffer system and temperature that minimizes degradation for your experimental timeframe. For long-term storage, consider preparing solutions in aprotic organic solvents or storing as a solid.
-
Issue 2: My solid compound has changed color over time.
-
Potential Cause: Color change can indicate degradation, possibly due to oxidation or photodecomposition.
-
Troubleshooting Steps:
-
Purity Check: Re-analyze the compound using a suitable analytical method (e.g., HPLC, NMR) to determine its purity and identify any degradation products.
-
Storage Conditions: Review the storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light, and at the recommended temperature. Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate oxidative degradation.
-
Issue 3: I am seeing inconsistent results in my biological assays.
-
Potential Cause: Inconsistent results can be due to the instability of the compound in the assay medium. Many biological assays are conducted in aqueous buffers at physiological pH (around 7.4), where the compound may degrade over the course of the experiment.
-
Troubleshooting Steps:
-
Assess Compound Stability in Assay Medium: Perform a time-course experiment where the compound is incubated in the assay medium for the duration of the assay. Analyze samples at different time points by HPLC to quantify the amount of remaining parent compound.
-
Use Freshly Prepared Solutions: Always use freshly prepared solutions of the compound for your experiments to minimize the impact of degradation.
-
Consider a More Stable Analog: If the compound is found to be too unstable for the intended application, consider synthesizing or sourcing more stable analogs.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a sample of the solid compound and a separate sample of the stock solution to a calibrated light source (e.g., ICH option 2, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) for an appropriate duration.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for stability studies.[9][10]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Data Presentation
Table 1: Predicted Stability of this compound in Different Solvents
| Solvent Type | Examples | Predicted Stability | Rationale |
| Non-polar Aprotic | Hexane, Toluene | High | Low reactivity and low solubility of water minimize hydrolytic degradation. |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate to High | Low protic character reduces the risk of hydrolysis. However, some polar aprotics can contain water impurities. |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of labile protons can facilitate hydrolytic degradation, especially at non-neutral pH. |
| Aqueous Buffers | Phosphate, Acetate | pH-dependent | Stability is expected to be lowest at alkaline pH due to increased potential for hydrolysis.[3][4] |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: A potential hydrolytic degradation pathway.
References
- 1. ijnrd.org [ijnrd.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. biomedres.us [biomedres.us]
- 9. ijcpa.in [ijcpa.in]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Purification of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the purification of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 1140-38-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers and professionals in drug development and chemical synthesis. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during the purification process. Each issue is analyzed from cause to solution, providing a clear path to resolving experimental hurdles.
Q1: My yield is significantly low after the initial acid-base extraction and precipitation. What went wrong?
A1: Low recovery is a common issue stemming from several potential causes related to pH control and solubility. Let's break down the possibilities:
-
Incomplete Deprotonation: To extract your carboxylic acid into the aqueous layer, the pH must be sufficiently basic to ensure complete conversion to its water-soluble carboxylate salt. The pH of the aqueous solution should be at least two to three units higher than the pKa of the carboxylic acid.[1]
-
Solution: Use a calibrated pH meter to verify that the aqueous layer is adequately basic (pH 9-10) after adding the base (e.g., sodium bicarbonate or sodium hydroxide solution). Add more base if necessary and ensure thorough mixing in the separatory funnel.
-
-
Incomplete Protonation (Precipitation): To precipitate your purified product, the carboxylate salt must be fully protonated back to the less water-soluble carboxylic acid.
-
Product Solubility in Water: While the carboxylic acid form is less soluble in water than its salt, it may still have some residual solubility, especially if the volume of water is large.
-
Solution: After acidification, cool the mixture in an ice bath to minimize solubility and maximize precipitation.[2] If you suspect significant loss, you can perform a "back-extraction" by extracting the acidified aqueous layer with a suitable organic solvent (like ethyl acetate or dichloromethane) to recover the dissolved product.[2]
-
-
Premature Precipitation: If a very concentrated base is used, it can sometimes cause the sodium salt of the carboxylic acid to precipitate if its solubility limit is exceeded.
-
Solution: Use a moderately concentrated base (e.g., 5-10% NaHCO₃ or Na₂CO₃) and ensure there is sufficient water to keep the carboxylate salt dissolved.
-
Q2: During recrystallization, my compound "oils out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase at a temperature above its melting point before it has had a chance to crystallize.[4] This is a common problem when the solution is supersaturated at too high a temperature.
-
Causality: The solubility of the compound is so high in the hot solvent that the saturation point is only reached at a temperature where the compound is molten.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more hot solvent to the oiled-out mixture until the oil completely redissolves. This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[4]
-
Ensure Slow Cooling: Rapid cooling encourages precipitation over crystallization. Allow the flask to cool slowly to room temperature, perhaps by insulating it with glass wool or placing it in a warm water bath that is allowed to cool. Do not move it directly to an ice bath.[4]
-
Change the Solvent System: The chosen solvent's boiling point may be too high. Switch to a solvent with a lower boiling point or use a mixed-solvent system. For pyrazole derivatives, ethanol/water or hexane/ethyl acetate can be effective.[4] In a mixed-solvent system, dissolve the compound in a minimum of the "good" hot solvent (e.g., ethanol) and add the "poor" hot solvent (e.g., water) dropwise until persistent turbidity is observed, then allow it to cool slowly.[4]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny "seed crystal" to the supersaturated, cooled solution can induce nucleation and promote proper crystal growth.[4]
-
Q3: My final product is still colored (e.g., pale yellow) after one round of recrystallization. How do I get a pure white solid?
A3: A persistent color indicates the presence of highly colored impurities that may have similar solubility profiles to your target compound or are present in significant amounts. The likely source is residual starting material or byproducts from the Vilsmeier-Haack reaction, which often produces colored intermediates.[5][6]
-
Solution 1: Activated Charcoal Treatment:
-
Mechanism: Activated charcoal has a high surface area and can adsorb large, colored, and often aromatic impurity molecules.
-
Protocol: During the recrystallization process, after your compound has fully dissolved in the hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a spatula tip is often enough). Swirl the flask for a few minutes. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. Then, allow the clear, colorless filtrate to cool and crystallize.
-
Caution: Using too much charcoal can lead to the adsorption of your product, significantly reducing your yield.
-
-
Solution 2: Multiple Recrystallizations:
-
If the impurity is present in a small amount, a second or even third recrystallization from a different solvent system may be sufficient to leave the impurity behind in the mother liquor.
-
-
Solution 3: Column Chromatography:
-
If colored impurities persist, column chromatography is a highly effective, albeit more labor-intensive, method for separation. Use silica gel as the stationary phase and a solvent system like hexane/ethyl acetate with a small amount of acetic acid to ensure the carboxylic acid proton remains on and moves effectively.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective primary purification method for crude this compound?
A1: For a carboxylic acid like this, acid-base extraction is unequivocally the most efficient and scalable primary purification method.[7][8] The process leverages the acidic nature of the carboxylic acid group. By washing an organic solution of the crude product with an aqueous base (like sodium bicarbonate), the target compound is selectively deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer.[2] Neutral impurities (such as unreacted starting materials) and basic impurities remain in the organic layer and are thus removed. Subsequent acidification of the aqueous layer precipitates the purified carboxylic acid.[3][8] This method is excellent for removing non-acidic impurities.
Q2: How do I select the best solvent for recrystallizing my product?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For pyrazole derivatives, polar protic and aprotic solvents are often good starting points.[4] A mixed-solvent system is also highly effective.[4]
Solvent Selection Guide for Pyrazole Carboxylic Acids
| Solvent System | Type | Boiling Point (°C) | Suitability & Rationale |
| Ethanol | Protic, Polar | 78 | Often a good single solvent. The hydroxyl group can hydrogen bond with the carboxylic acid. |
| Isopropanol | Protic, Polar | 82 | Similar to ethanol but less volatile; may offer different solubility characteristics. |
| Ethanol / Water | Mixed Protic | Variable | Excellent system. Dissolve in hot ethanol (good solvent), add hot water (anti-solvent) until cloudy, then cool. Allows for fine-tuning of solubility.[4] |
| Ethyl Acetate | Aprotic, Polar | 77 | Good for moderately polar compounds. Can be paired with hexane as an anti-solvent. |
| Toluene | Aprotic, Nonpolar | 111 | Can be effective for recrystallizing aromatic compounds.[1] |
| Acetic Acid | Protic, Polar | 118 | The acidic nature can keep the product protonated and may be useful if impurities are acid-sensitive.[1] |
Q3: What are the likely impurities I need to remove?
A3: The impurities will depend on the synthetic route. A common synthesis involves the Vilsmeier-Haack reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, followed by oxidation of the resulting aldehyde.[6][9]
-
Starting Material: 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This is a neutral compound and will be efficiently removed by acid-base extraction.
-
Intermediate Aldehyde: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[6] This is also a neutral impurity and will be removed during the acid-base extraction.
-
Byproducts from Vilsmeier-Haack Reaction: Various colored and polymeric materials can form, which are often the source of discoloration in the crude product.
-
Oxidizing Agent Remnants: If an oxidizing agent like KMnO₄ was used, manganese salts might be present, which are typically removed during the initial aqueous workup.[10]
Q4: When is it necessary to use column chromatography?
A4: While acid-base extraction followed by recrystallization is sufficient for most applications, you should consider column chromatography under these circumstances:
-
High Purity Required: When you need analytical-grade purity (>99.5%) for applications like reference standard preparation or sensitive biological assays.
-
Failure of Recrystallization: If an impurity has a solubility profile that is nearly identical to your product, making separation by recrystallization ineffective.
-
Separation of Analogs: If your crude product contains structurally similar acidic byproducts that cannot be separated by simple extraction.
-
Small-Scale Purification: For very small amounts of material (<100 mg), chromatography can result in a higher percentage recovery than multiple recrystallizations.
Q5: How can I definitively confirm the purity of my final product?
A5: A combination of methods should be used to confirm both the identity and purity of your this compound.
-
Melting Point Analysis: A sharp melting point that does not depress when mixed with an authentic sample indicates high purity. Literature values can be used for comparison.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities. Integration of the proton signals can provide a quantitative measure of purity against a known standard.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. A single, sharp peak on the chromatogram is indicative of a pure compound. This method can detect impurities at very low levels.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[10]
Visualized Workflow: Purification Strategy
This diagram outlines the logical decision-making process for purifying your crude product.
Caption: Decision workflow for purifying the target compound.
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | MDPI [mdpi.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. vernier.com [vernier.com]
- 9. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 10. researchgate.net [researchgate.net]
common side reactions in the synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the common challenges associated with this synthetic route, ensuring a successful and efficient outcome for your experiments.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the Vilsmeier-Haack reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which results in the formation of the intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate is then oxidized to the final carboxylic acid product, commonly using potassium permanganate (KMnO₄).
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol provides a standard procedure for the synthesis. Note that specific quantities and conditions may require optimization based on your laboratory setup and reagent purity.
Step 1: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [1][2]
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is exothermic[3].
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0 °C.
-
Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one portion-wise to the freshly prepared Vilsmeier reagent.
-
After the addition, remove the ice bath and heat the reaction mixture under reflux for 1.5-2 hours[1][2].
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring.
-
A solid precipitate of the aldehyde will form. Filter the solid, wash it thoroughly with cold water, and dry it.
-
The crude product can be recrystallized from ethanol to obtain pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[1][2].
Step 2: Synthesis of this compound [4]
-
Suspend the synthesized 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in a mixture of water and a suitable co-solvent like pyridine or acetone in a round-bottom flask.
-
Prepare a solution of potassium permanganate (KMnO₄) in water.
-
Slowly add the KMnO₄ solution to the aldehyde suspension with vigorous stirring. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.
-
Continue stirring at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Filter the reaction mixture to remove the MnO₂ precipitate. Wash the precipitate with a small amount of hot water to recover any adsorbed product.
-
Combine the filtrate and washings, and acidify with a suitable acid (e.g., dilute HCl) to a pH of 2-3.
-
The carboxylic acid will precipitate out of the solution.
-
Filter the white precipitate, wash with cold water, and dry to obtain the final product.
Troubleshooting Guide (Q&A)
Issue 1: The Vilsmeier-Haack reaction is sluggish or incomplete.
-
Question: I have been refluxing for hours, but my TLC analysis still shows a significant amount of starting material. What could be the problem?
-
Probable Cause(s):
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose if not prepared and used under anhydrous conditions. It is also thermally unstable and should be prepared fresh and cold[3][5].
-
Insufficient Reagent: An inadequate molar ratio of the Vilsmeier reagent to the pyrazolone can lead to an incomplete reaction.
-
Low Reaction Temperature: While the initial formation of the reagent requires low temperatures, the subsequent reaction with the pyrazolone often requires heating to proceed at a reasonable rate[6][7].
-
-
Recommended Solution(s):
-
Ensure all glassware is oven-dried and the reaction is conducted under a dry atmosphere (e.g., using a drying tube).
-
Use freshly distilled POCl₃ and anhydrous DMF.
-
Increase the molar equivalents of the Vilsmeier reagent. A 2-3 fold excess is common.
-
Ensure the reflux temperature is reached and maintained.
-
-
Preventative Measures: Always prepare the Vilsmeier reagent in situ at low temperatures and use it immediately.
Issue 2: The yield of the aldehyde intermediate is low, and a dark, tarry substance is formed.
-
Question: My reaction mixture turned dark brown/black during reflux, and the workup resulted in a low yield of a sticky solid. What went wrong?
-
Probable Cause(s):
-
Reaction Temperature Too High: Excessive heating can lead to the decomposition of the Vilsmeier reagent and the pyrazolone substrate, resulting in polymerization and tar formation[6].
-
Side Reactions: The highly reactive Vilsmeier reagent can potentially lead to undesired side reactions if not controlled properly. Diformylation or other electrophilic attacks on the phenyl ring (though less likely) could occur under harsh conditions[6].
-
-
Recommended Solution(s):
-
Carefully control the reaction temperature using an oil bath and a temperature controller.
-
Reduce the reflux time and monitor the reaction closely by TLC.
-
Ensure a controlled and slow addition of the pyrazolone to the Vilsmeier reagent.
-
-
Preventative Measures: Perform a small-scale trial to optimize the reaction temperature and time for your specific setup.
Issue 3: The oxidation step with KMnO₄ is not proceeding to completion, or the product is impure.
-
Question: After the oxidation step, I still see the aldehyde spot on my TLC, or my final product has unexpected impurities. What should I do?
-
Probable Cause(s):
-
Insufficient KMnO₄: Not adding enough oxidizing agent will result in an incomplete reaction.
-
Over-oxidation: While less common for the aldehyde, harsh conditions (high temperature, high concentration of KMnO₄) could potentially lead to the degradation of the pyrazole ring[8][9].
-
Formation of N-oxides: The nitrogen atoms in the pyrazole ring can sometimes be oxidized by strong oxidizing agents like KMnO₄, leading to the formation of N-oxide byproducts[8].
-
Incomplete removal of MnO₂: The fine precipitate of manganese dioxide can be difficult to filter and may contaminate the final product.
-
-
Recommended Solution(s):
-
Add KMnO₄ solution portion-wise until a faint pink color persists for about 15-20 minutes, indicating a slight excess of the oxidant.
-
Maintain a neutral or slightly alkaline pH during the oxidation to minimize ring degradation.
-
To remove MnO₂, you can try adding a small amount of sodium bisulfite to the filtered solution to reduce any remaining permanganate and soluble manganese species, followed by another filtration. Alternatively, filtering through a pad of Celite can help remove the fine MnO₂ particles.
-
-
Preventative Measures: Use a calculated amount of KMnO₄ (typically 1.5-2 equivalents) and add it slowly to control the reaction.
Issue 4: The final carboxylic acid product shows low purity or is difficult to crystallize.
-
Question: My final product is an off-white or brownish powder and is difficult to purify by crystallization. What are the likely impurities?
-
Probable Cause(s):
-
Unreacted Aldehyde: Incomplete oxidation will leave the starting aldehyde in your product.
-
Manganese Contamination: Residual manganese salts from the oxidation step can be present.
-
Decarboxylation: Although pyrazole-4-carboxylic acids are relatively stable, prolonged heating or harsh acidic/basic conditions during workup could potentially lead to some decarboxylation, yielding 5-chloro-3-methyl-1-phenyl-1H-pyrazole as an impurity[10][11].
-
-
Recommended Solution(s):
-
Wash the crude product thoroughly with cold water to remove any inorganic salts.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) is the most common purification method.
-
If the product is still impure, consider column chromatography, although the polarity of the carboxylic acid can make this challenging.
-
-
Preventative Measures: Ensure the oxidation reaction goes to completion and the workup procedure is performed carefully to remove all byproducts and unreacted materials.
Frequently Asked Questions (FAQs)
-
Q1: What is the detailed mechanism of the Vilsmeier-Haack reaction in this synthesis?
-
A: The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃. The 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one exists in tautomeric equilibrium with its enol form, 3-methyl-1-phenyl-1H-pyrazol-5-ol. This electron-rich enol attacks the Vilsmeier reagent at the C4 position. Subsequent elimination and hydrolysis steps lead to the formation of the 4-formyl group, while the hydroxyl group at the C5 position is substituted by a chlorine atom from the POCl₃, a process known as haloformylation[7][12][13].
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
-
-
Q2: Are there any alternative oxidizing agents to KMnO₄?
-
A: Yes, other oxidizing agents can be used, although KMnO₄ is common due to its low cost and effectiveness. Alternatives include Jones reagent (CrO₃ in sulfuric acid and acetone), but this generates chromium waste, which is a significant environmental concern. Milder oxidants like silver oxide (Ag₂O) or enzymatic oxidation could also be explored, but these are often more expensive and may require significant procedural development.
-
-
Q3: How critical is temperature control during the Vilsmeier-Haack reaction?
-
A: Temperature control is crucial for both safety and yield. The initial formation of the Vilsmeier reagent is highly exothermic and must be done at low temperatures (0-10 °C) to prevent uncontrolled reaction and decomposition of the reagent[3]. During the reaction with the pyrazolone, the temperature needs to be high enough to drive the reaction to completion but not so high as to cause degradation and tar formation.
-
-
Q4: What are the main safety precautions to consider?
-
A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The Vilsmeier-Haack reaction itself can be exothermic and may produce HCl gas. Potassium permanganate is a strong oxidizer and should not be mixed with combustible materials. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
-
Data Summary Table
| Step | Key Parameters | Common Issues | Potential Side Products |
| Vilsmeier-Haack Reaction | Temp: 0-10°C (reagent prep), Reflux (reaction) Reagents: POCl₃, DMF Time: 1.5-3 hours | Incomplete reaction, low yield, tar formation | Diformylated products, unreacted starting material |
| Oxidation | Temp: Room temperature (controlled) Reagent: KMnO₄ pH: Neutral to slightly alkaline | Incomplete oxidation, product contamination with MnO₂, over-oxidation | Unreacted aldehyde, N-oxides, ring-opened products |
| Workup & Purification | Procedure: Filtration, Acidification, Recrystallization | Difficulty in removing MnO₂, low purity, decarboxylation | Residual manganese salts, decarboxylated pyrazole |
References
- 1. A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. mdpi.com [mdpi.com]
- 3. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Pyrazole derivatives are significant scaffolds in medicinal chemistry, valued for a wide range of biological activities.[1][2] The successful synthesis of this specific carboxylic acid is pivotal for further derivatization and drug discovery efforts.
The primary synthetic route involves a two-step process: a Vilsmeier-Haack reaction to generate the key aldehyde intermediate, followed by its oxidation to the final carboxylic acid. This guide is structured to address common challenges and frequently asked questions for each of these critical steps, ensuring a logical workflow from starting material to final product.
Section 1: Vilsmeier-Haack Chloroformylation of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich heterocyclic compounds.[3][4] In this specific synthesis, it uniquely achieves both chlorination at the C5 position and formylation at the C4 position of the pyrazole ring in a single pot. The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, the Vilsmeier reagent, which then reacts with the pyrazolone substrate.[3][5]
Detailed Experimental Protocol
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-Dimethylformamide (DMF, 3.0-5.0 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 2.0-4.0 equivalents) dropwise with constant stirring over 15-20 minutes, ensuring the temperature does not exceed 5-10 °C.[6][7] Stir the resulting mixture for an additional 20-30 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.[6][8]
-
Reaction with Pyrazolone: To this pre-formed reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 equivalent) portion-wise, maintaining the cool temperature.
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture under reflux (typically 80-100 °C) for 1.5-3 hours.[6][9] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.[6][9] A solid product, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, will precipitate. Stir for 30 minutes to ensure complete precipitation.
-
Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize the crude product from ethanol to afford the pure aldehyde as a pale yellow solid.[6][9]
Troubleshooting Guide: Vilsmeier-Haack Reaction
Q1: My reaction yield is very low or I recovered mostly starting material. What went wrong?
A1: This is a common issue often traced back to the Vilsmeier reagent itself or the reaction conditions.
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions (e.g., using a drying tube). Any moisture will quench the reagent, drastically reducing its effectiveness.
-
Incorrect Stoichiometry: An insufficient excess of the Vilsmeier reagent (both DMF and POCl₃) can lead to incomplete conversion. Studies have shown that using a 5-fold excess of DMF and a 2-fold excess of POCl₃ can significantly improve yields compared to lower equivalencies.[7]
-
Insufficient Heating: The reaction requires thermal energy to proceed to completion. Ensure the mixture is refluxed for an adequate amount of time (typically 1.5-3 hours).[6] Monitor via TLC to confirm the disappearance of the starting material.
-
Order of Addition: The Vilsmeier reagent must be pre-formed at 0 °C before the addition of the pyrazolone substrate. Adding the pyrazolone before the reagent is fully formed can lead to a complex mixture of side products.[3]
Q2: My final product is a dark, oily substance instead of a filterable solid. How can I resolve this?
A2: The formation of an oil suggests the presence of impurities or incomplete hydrolysis of the iminium salt intermediate.
-
Quenching and Hydrolysis: Ensure the reaction mixture is poured into a sufficiently large volume of ice water with vigorous stirring. This facilitates both the precipitation of the product and the complete hydrolysis of any remaining iminium intermediates.
-
pH Adjustment: After pouring into ice water, the solution will be highly acidic. Careful neutralization with a base like sodium bicarbonate or dilute sodium hydroxide can sometimes promote the precipitation of the aldehyde. Be cautious not to make the solution too basic, which could lead to other side reactions.
-
Extraction: If precipitation fails, you may need to perform a liquid-liquid extraction. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product can then be purified by column chromatography or recrystallization.
Visualization: Vilsmeier-Haack Reaction Mechanism
The diagram below illustrates the key steps in the formation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Caption: Vilsmeier-Haack chloroformylation workflow.
Section 2: Oxidation of Aldehyde to Carboxylic Acid
The conversion of the intermediate 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde to the desired carboxylic acid is a standard oxidation reaction. Potassium permanganate (KMnO₄) is a common and effective oxidizing agent for this transformation.[10][11]
Detailed Experimental Protocol
-
Reaction Setup: Suspend the starting aldehyde (1.0 equivalent) in a mixture of water and a co-solvent like pyridine or acetone.[12]
-
Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄, ~2.0-3.0 equivalents) in water. Add the KMnO₄ solution dropwise to the aldehyde suspension at room temperature with vigorous stirring. The reaction is exothermic; maintain the temperature below 40-50 °C using a water bath if necessary.
-
Reaction Progression: Stir the mixture at room temperature for 4-6 hours or until the purple color of the permanganate has disappeared, indicating its consumption. A brown precipitate of manganese dioxide (MnO₂) will form. Monitor the reaction via TLC.
-
Work-up and Isolation:
-
Destroy excess KMnO₄ by adding a small amount of ethanol or a saturated solution of sodium bisulfite until the purple color is gone.
-
Filter the mixture to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.
-
Combine the filtrate and washings, cool to 0-5 °C, and acidify with concentrated HCl or H₂SO₄ to a pH of 2-3.
-
The desired carboxylic acid will precipitate as a white solid.
-
-
Purification: Filter the solid product, wash with cold water, and dry. Recrystallization from a suitable solvent like an ethanol/water mixture can be performed for higher purity.
Troubleshooting Guide: Oxidation Reaction
Q1: The oxidation reaction is incomplete, and I have a mix of starting material and product. What should I do?
A1: Incomplete oxidation can result from several factors.
-
Insufficient Oxidant: Ensure you are using a sufficient molar excess of KMnO₄. The stoichiometry requires at least 2 equivalents, but using up to 3 can help drive the reaction to completion.
-
Poor Solubility: The starting aldehyde has low solubility in water. Using a co-solvent like pyridine or acetone helps to improve solubility and facilitate the reaction. Vigorous stirring is essential to maintain a good suspension.[12]
-
Reaction Time: Allow the reaction to proceed for a sufficient duration. Monitor by TLC until the starting aldehyde spot is no longer visible.
Q2: After acidification, my product doesn't precipitate, or the yield is very low.
A2: This issue usually points to problems during the work-up phase.
-
Incomplete MnO₂ Removal: The product can sometimes adsorb onto the surface of the fine MnO₂ precipitate. Ensure the MnO₂ filter cake is washed thoroughly with plenty of hot water to recover all the product, which is more soluble as its potassium salt before acidification.
-
Incorrect pH: The carboxylic acid is soluble in water as its carboxylate salt. Precipitation will only occur upon acidification to a pH of 2-3. Use a pH meter or pH paper to confirm you have reached the correct level of acidity.
-
Final Product Solubility: While the acid is less soluble than its salt, it still has some solubility in water. Ensure the solution is thoroughly chilled in an ice bath before filtration to maximize precipitation.
Q3: How do I handle the large amount of brown MnO₂ sludge produced during the reaction?
A3: The manganese dioxide byproduct is a known inconvenience of using KMnO₄.
-
Filtration Aid: Filtering the fine MnO₂ precipitate can be slow. Using a pad of Celite® or another filter aid can significantly speed up the filtration process and prevent the filter paper from clogging.
-
Alternative Oxidants: If MnO₂ removal proves too problematic for your scale, consider alternative oxidation methods. Vanadium-catalyzed oxidation using hydrogen peroxide (H₂O₂) is a cleaner alternative that avoids the formation of solid byproducts.[12] Another option is using sodium chlorite (NaClO₂) with a scavenger.
Section 3: General FAQs
Q1: How critical is the purity of the starting material, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one?
A1: The purity is highly critical. The Vilsmeier-Haack reaction is sensitive to impurities that can consume the reagent or lead to side reactions, resulting in a complex product mixture and difficult purification. It is recommended to recrystallize the starting pyrazolone from ethanol to a melting point of 128-130 °C before use.[6]
Q2: What are the primary safety concerns for this two-step synthesis?
A2: Both steps require specific safety precautions.
-
Vilsmeier-Haack: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The dropwise addition to DMF can be exothermic and must be controlled.
-
Oxidation: The reaction between KMnO₄ and organic materials is strongly exothermic and can become vigorous if the addition is too fast or cooling is inadequate. KMnO₄ is a strong oxidizer and should not be mixed with combustible materials.
Q3: What analytical techniques are recommended for characterizing the intermediate and final product?
A3: A combination of techniques is recommended for full characterization.
-
TLC: For monitoring reaction progress in both steps.
-
Melting Point: The aldehyde intermediate has a reported melting point of 141-142 °C, which is a good indicator of purity.[9]
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation. Key signals to look for in the aldehyde are the singlet for the aldehyde proton (~10 ppm) and the characteristic aromatic and methyl peaks. For the carboxylic acid, the aldehyde peak will be replaced by a broad singlet for the carboxylic acid proton (>12 ppm).
-
IR Spectroscopy: The aldehyde will show a strong C=O stretch around 1670-1690 cm⁻¹. This will shift in the carboxylic acid, which will display a C=O stretch around 1700-1725 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹.
Section 4: Summary of Optimized Conditions
| Parameter | Step 1: Vilsmeier-Haack Reaction | Step 2: Oxidation Reaction | Notes & Justification |
| Key Reagents | POCl₃, DMF | KMnO₄ | Vilsmeier reagent achieves concurrent chlorination and formylation.[3] KMnO₄ is a robust, albeit messy, oxidant.[10] |
| Stoichiometry | 1 : (2-4) : (3-5) (Substrate:POCl₃:DMF) | 1 : (2-3) (Substrate:KMnO₄) | An excess of reagents is crucial to drive both reactions to completion.[7] |
| Temperature | 0 °C (reagent prep), then Reflux (80-100 °C) | Room Temperature (controlled) | Initial cooling prevents DMF degradation. Reflux is needed for reaction.[6] Oxidation is exothermic and needs control. |
| Solvent | DMF (acts as reagent and solvent) | Water / Pyridine or Acetone | DMF is standard for the Vilsmeier-Haack reaction.[4] A co-solvent is needed for aldehyde solubility during oxidation.[12] |
| Reaction Time | 1.5 - 3 hours | 4 - 6 hours | Monitor both reactions by TLC for completion. |
| Typical Yield | ~80% (after recrystallization) | >80% | Yields are based on reported literature procedures.[6][9][10] |
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
how to prevent degradation of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we will delve into the stability of this molecule, potential degradation pathways, and best practices for its handling and storage to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by four key factors: heat, light, pH, and oxidative conditions. Each of these factors can initiate distinct degradation pathways due to the compound's specific functional groups: the carboxylic acid, the chloro-substituent, and the pyrazole ring itself.
-
Heat (Thermal Stress): Elevated temperatures can provide the necessary activation energy for decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[1][2] The pyrazole ring itself may also undergo thermal decomposition.[3][4]
-
Light (Photolytic Stress): Phenylpyrazole derivatives are known to be susceptible to photodegradation.[5][6][7][8] Exposure to UV or even ambient light can lead to reactions such as photodechlorination (loss of the chlorine atom) and cleavage of the pyrazole ring.[5][6][7][9]
-
pH (Hydrolytic Stress): The compound's stability is pH-dependent. In alkaline conditions, the carboxylic acid exists as a carboxylate salt, which may influence its reactivity. More importantly, basic conditions can promote the hydrolysis of the C-Cl bond, replacing the chlorine with a hydroxyl group.[10][11][12] Acidic conditions, particularly at elevated temperatures, can facilitate decarboxylation.[1][2]
-
Oxidation: The pyrazole ring can be susceptible to oxidation, potentially leading to ring-opened byproducts or the formation of N-oxides.[13][14] The presence of oxidizing agents should be carefully controlled.
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A2: To minimize degradation, the compound should be stored in a cool, dark, and dry environment. Specifically, we recommend the following:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes thermal degradation pathways like decarboxylation. |
| Light | Amber vial or light-blocking container | Prevents photodegradation.[5][6][7][8] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Reduces the risk of oxidative degradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the chloro group and potential water-assisted degradation. |
Q3: I am dissolving the compound for my experiments. Which solvents are recommended and which should be avoided?
A3: The choice of solvent is critical for maintaining the stability of the compound in solution.
-
Recommended Solvents:
-
Aprotic polar solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are generally suitable for short-term use.
-
Ethers like Tetrahydrofuran (THF) and Dioxane can also be used, provided they are anhydrous and free of peroxides.
-
For HPLC analysis, acetonitrile and methanol are common, but the stability of the compound in these solvents over time should be verified.
-
-
Solvents to Use with Caution or Avoid:
-
Protic solvents, especially water and alcohols, in combination with basic conditions should be avoided to prevent hydrolysis of the chloro-substituent.
-
Strongly acidic or basic aqueous solutions can promote hydrolysis and decarboxylation, respectively, especially upon heating.[1][2]
-
Solvents prone to peroxide formation (e.g., aged THF or ethers) should not be used, as peroxides can initiate oxidative degradation.
-
Q4: How can I detect and quantify the degradation of my compound?
A4: The most effective technique for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) , preferably with a UV detector.[15][16] A stability-indicating HPLC method should be developed and validated. This involves developing a method that can separate the parent compound from all potential degradation products.
-
Key features of a stability-indicating HPLC method:
-
Column: A C18 column is a good starting point.[15]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Forced Degradation Samples: To validate the method, you should analyze samples that have been intentionally degraded under various stress conditions (acid, base, oxidation, heat, light) to ensure that the degradation products are well-resolved from the parent peak.[17][18][19][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products, such as the decarboxylated derivative.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Degradation of the compound. | 1. Verify the purity of your starting material using a validated analytical method (e.g., HPLC).2. Review your experimental conditions (solvent, temperature, light exposure, pH) for potential degradation triggers.3. If possible, analyze a sample from your experiment to identify any degradation products. |
| Appearance of new peaks in HPLC chromatogram over time. | The compound is degrading in the solution used for analysis. | 1. Prepare fresh solutions for each analysis.2. Investigate the stability of the compound in your chosen mobile phase or diluent.3. If the solution is unstable, consider using a different solvent or adjusting the pH. |
| Inconsistent results between experimental batches. | Inconsistent storage or handling of the compound. | 1. Ensure all batches of the compound are stored under the recommended conditions.2. Standardize your sample preparation procedure to minimize variability in light and temperature exposure. |
| Precipitation of the compound from solution. | Poor solubility or pH-dependent solubility. | 1. Verify the solubility of the compound in your chosen solvent.2. If using a buffered solution, ensure the pH is appropriate to maintain solubility. The carboxylic acid will be more soluble in its deprotonated (salt) form at higher pH. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[17][18][19][20]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
-
Analyze a control sample (unstressed stock solution) for comparison.
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrument and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient might be 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector; 254 nm is often a good starting point.
-
Injection Volume: 10 µL.
2. Method Validation:
-
Analyze the forced degradation samples generated in Protocol 1.
-
The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent compound peak and from each other.
-
Further validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study and stability assessment.
References
- 1. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 5. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phototransformation of the insecticide fipronil: identification of novel photoproducts and evidence for an alternative pathway of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijcpa.in [ijcpa.in]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. biomedres.us [biomedres.us]
- 18. ajrconline.org [ajrconline.org]
- 19. researchgate.net [researchgate.net]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Scaling Up 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Production
Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during laboratory and pilot-plant scale production. We provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful and safe execution of your synthesis.
Process Overview: The Synthetic Pathway
The most common and scalable synthetic route to this compound involves a two-step process starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The initial step is a Vilsmeier-Haack chloroformylation to generate the key aldehyde intermediate, which is subsequently oxidized to the final carboxylic acid product.[1][2][3]
Caption: General synthetic workflow for the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this molecule?
The most widely adopted route proceeds via the Vilsmeier-Haack reaction on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, followed by oxidation of the aldehyde to the carboxylic acid.[1][3] This method is well-documented and utilizes readily available starting materials. The Vilsmeier-Haack reaction is a powerful tool for the formylation of reactive heterocyclic substrates.[4]
Q2: What are the primary safety concerns during scale-up?
The primary hazards are associated with the reagents used in the Vilsmeier-Haack reaction:
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Inhalation can cause severe respiratory damage.
-
Dimethylformamide (DMF): A potential carcinogen and reproductive toxin.
-
Quenching: The addition of the reaction mixture to water or ice is highly exothermic and releases HCl gas. This must be done under controlled conditions with adequate ventilation and cooling.[3]
The oxidation step can also be hazardous if strong oxidants like potassium permanganate are used, as these reactions can be highly exothermic.
Q3: Can I use a different starting material?
While other routes to pyrazoles exist, such as the condensation of hydrazines with 1,3-dicarbonyl compounds, the Vilsmeier-Haack approach on the specified pyrazolone is highly efficient for obtaining the desired 4-formyl-5-chloro substitution pattern in one pot.[5][6][7] Starting from a different pyrazole would likely require a multi-step process to install the necessary functional groups, reducing overall efficiency for this specific target.
Troubleshooting Guide by Synthetic Stage
Stage 1: Vilsmeier-Haack Chloroformylation
The Vilsmeier-Haack reaction involves an electrophilic substitution using the Vilsmeier reagent, which is formed from DMF and POCl₃.[4][8]
Q: My reaction shows low or incomplete conversion. What are the likely causes?
Caption: Troubleshooting logic for low conversion in the Vilsmeier-Haack step.
A: Incomplete conversion is typically traced back to four key parameters:
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Reagent Stoichiometry: The Vilsmeier reagent is both a reactant and the reaction medium. Using a significant excess of both DMF and POCl₃ is crucial for driving the reaction to completion. Studies have shown that increasing the excess of these reagents can significantly improve yield.[9] A common ratio is 1 equivalent of pyrazolone to 3-5 equivalents of DMF and 2-3.5 equivalents of POCl₃.[3][9]
-
Temperature: This reaction requires elevated temperatures, typically refluxing, to proceed efficiently.[3][9] Insufficient heating will result in a stalled reaction. Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.
-
Reaction Time: While typically complete within a few hours, the reaction should always be monitored by a suitable method like TLC or HPLC.
-
Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Ensure you are using anhydrous DMF and a fresh bottle of POCl₃.
Q: The work-up is very vigorous and difficult to control. How can I improve it?
A: The quench of excess POCl₃ is highly exothermic. For scaling up, this is a critical safety step.
-
Reverse Quench: Instead of adding the reaction mixture to ice, consider slowly and carefully adding crushed ice to the cooled reaction vessel. This allows for better initial control.
-
Controlled Addition: For larger scales, the reaction mixture should be added slowly via an addition funnel to a separate, well-stirred, and heavily cooled vessel containing a large volume of ice water.
-
pH Adjustment: After the initial quench, the solution will be highly acidic. Neutralization with a base (e.g., NaOH solution) must also be done slowly and with cooling, as it is also exothermic. The product typically precipitates upon neutralization.[3]
Stage 2: Oxidation of Aldehyde to Carboxylic Acid
This step converts the aldehyde functional group to the target carboxylic acid.
Q: My oxidation with KMnO₄ is incomplete and the work-up is messy. What can I do?
A: Potassium permanganate (KMnO₄) is a powerful but often problematic oxidant on a large scale.
-
Incomplete Reaction: Ensure you are using a sufficient excess of KMnO₄. The reaction is often run in an aqueous medium, and solubility of the aldehyde can be a limiting factor. Adding a co-solvent like acetone or tert-butanol can improve this. Maintain a slightly basic pH with sodium carbonate to facilitate the reaction.
-
Messy Work-up: The byproduct of KMnO₄ oxidation is manganese dioxide (MnO₂), a fine brown solid that can be difficult to filter.
-
Filtration Aid: Use a pad of Celite® or another filter aid to improve filtration speed and efficiency.
-
Alternative Work-up: After the reaction is complete, add a reducing agent like sodium bisulfite to quench excess KMnO₄ and dissolve the MnO₂ as soluble Mn²⁺ salts, resulting in a much cleaner filtration.
-
| Oxidizing Agent | Pros | Cons | Scale-Up Considerations |
| KMnO₄ | Inexpensive, powerful.[1][2] | Heterogeneous, messy MnO₂ byproduct, can be difficult to control exotherm. | Requires robust cooling and filtration capabilities. Work-up can be a bottleneck. |
| Jone's Reagent (CrO₃/H₂SO₄) | Homogeneous, fast. | Highly toxic (Cr(VI)), stoichiometric heavy metal waste. | Environmentally unfriendly and poses significant health risks. Not recommended for large scale. |
| Sodium Chlorite (NaClO₂) | Selective for aldehydes, generates minimal waste. | Requires a chlorine scavenger (e.g., 2-methyl-2-butene), can be expensive. | A much greener and cleaner alternative. The improved work-up can offset the reagent cost on a large scale. |
Stage 3: Purification of Final Product
Achieving high purity without resorting to column chromatography is the goal for any scalable process.
Q: How can I purify the final carboxylic acid product without chromatography?
A: A multi-step purification strategy is often most effective.
-
Acid-Base Extraction: This is a classic and highly effective method for purifying carboxylic acids.[10]
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous base (e.g., 1M NaOH or Na₂CO₃). The carboxylic acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer.
-
Separate the layers.
-
Re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the product precipitates.
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Filter, wash with cold water, and dry the purified solid.[10]
-
-
Recrystallization: Following an acid-base extraction, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid, or toluene) can remove any remaining impurities.[10]
-
Salt Formation: For difficult-to-purify pyrazoles, forming a crystalline acid addition salt with an inorganic or organic acid can be an effective purification method.[11] The salt is crystallized and then neutralized to recover the purified free base, though this is more common for basic pyrazoles than this specific carboxylic acid.
Experimental Protocols: Key Methodologies
Protocol 1: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate)
Safety Note: This procedure must be conducted in a certified fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.
-
Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
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To the flask, add dimethylformamide (DMF, 3.0 eq). Cool the flask in an ice bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 2.5 eq) dropwise, ensuring the internal temperature does not exceed 10°C. Stir for 20 minutes at 0°C to pre-form the Vilsmeier reagent.
-
To this cold mixture, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 100°C) for 1.5-2 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Prepare a separate large beaker containing a stirred mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. Caution: Highly exothermic reaction and HCl gas evolution.
-
The crude product will precipitate. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield the crude aldehyde intermediate, which can be used in the next step or recrystallized from ethanol.[3]
Protocol 2: Oxidation to this compound
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In a flask, suspend the crude aldehyde intermediate (1.0 eq) in a mixture of water and acetone.
-
Add sodium carbonate (1.5 eq) to the suspension.
-
Prepare a solution of potassium permanganate (KMnO₄, 2.0 eq) in water.
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Slowly add the KMnO₄ solution to the aldehyde suspension. The reaction is exothermic; use an ice bath to maintain the temperature below 30°C.
-
Stir the mixture at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of MnO₂ has formed.
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Filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake with hot water.
-
Combine the filtrates and cool in an ice bath.
-
Slowly acidify the clear filtrate with concentrated HCl until the pH is ~2.
-
The white carboxylic acid product will precipitate. Stir in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
addressing batch-to-batch variability of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
A Guide for Researchers and Drug Development Professionals on Addressing Batch-to-Batch Variability
Welcome to the technical support guide for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 1140-38-1). This resource is designed for scientists, researchers, and drug development professionals to navigate and troubleshoot the common challenge of batch-to-batch variability with this critical chemical intermediate. Ensuring consistency is paramount, as variations can significantly impact downstream processability, yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]
This guide provides a structured approach, from frequently asked questions to in-depth troubleshooting workflows, to help you identify, analyze, and mitigate the root causes of variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterocyclic compound with a pyrazole core structure.[3] Its molecular formula is C₁₁H₉ClN₂O₂.[4] Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of pharmacological activities.[5] This specific molecule often serves as a key starting material or intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents.
Q2: Why is batch-to-batch consistency so critical for this compound?
In drug development, even subtle variations between batches of an intermediate can have cascading effects.[2] Inconsistent batches can lead to:
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Altered Impurity Profiles: The introduction of new or elevated levels of impurities can compromise the safety and efficacy of the final drug product and create significant regulatory hurdles.[6][7]
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Reduced Yields: Variability in the starting material can negatively affect the efficiency of subsequent chemical reactions.
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Process Deviations: Downstream manufacturing processes may require repeated adjustments to accommodate for inconsistencies, leading to delays and increased costs.[2]
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Compromised Final Product Quality: The quality of the final API is directly linked to the quality of its intermediates. Inconsistent batches threaten the stability, safety, and performance of the drug.[1][8]
Q3: What are the most common sources of batch-to-batch variability?
Variability rarely stems from a single cause. It is often a combination of factors, including:
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Raw Material Quality: Purity and consistency of the starting materials, such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or the reagents used in the Vilsmeier-Haack and oxidation steps.[9][10]
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Synthesis Process Parameters: Minor deviations in reaction temperature, time, mixing efficiency, or reagent addition rates can alter the reaction pathway and impurity formation.[2]
-
Purification and Isolation: Inefficiencies or changes in crystallization, filtration, or drying methods can lead to different physical properties (e.g., crystal form, particle size) and impurity levels.[11]
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Analytical Characterization: Discrepancies in the methods used to test and release batches can mask underlying variability.
In-Depth Troubleshooting Guide
Experiencing inconsistent results with different batches of this compound? This guide provides a systematic workflow to diagnose and resolve the issue.
Step 1: Initial Assessment & Confirmation of Variability
The first step is to objectively confirm that a meaningful variation exists between batches. A supplier's Certificate of Analysis (CoA) is the starting point, but independent verification is crucial.
Is the observed issue chemical or physical?
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Chemical Variability: Unexpected reaction outcomes, new spots on TLC, different peak profiles in HPLC (e.g., lower purity, new impurities).
-
Physical Variability: Poor solubility, different appearance (color, crystallinity), or altered melting point. Physical properties can be influenced by polymorphism or residual solvents.[11]
The following workflow provides a logical path for troubleshooting.
Caption: Troubleshooting workflow for batch-to-batch variability.
Step 2: Root Cause Analysis & Analytical Protocols
Once a discrepancy is confirmed, a deeper analytical investigation is required. The goal is to identify the specific nature of the variation.
HPLC is the workhorse for assessing purity and identifying unknown impurities. A side-by-side comparison of a "good" batch and a "problem" batch is essential.
Experimental Protocol: Reverse-Phase HPLC Analysis
-
Sample Preparation:
-
Accurately weigh 5 mg of each batch into separate volumetric flasks.
-
Dissolve in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 1 mg/mL. Ensure complete dissolution.
-
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Elution (Example):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Data Analysis:
-
Compare the chromatograms. Look for differences in the main peak's retention time and area %.
-
Pay close attention to the number, retention time, and area % of all minor peaks (impurities).
-
A significant difference (>0.5%) in purity or the presence of a new impurity >0.1% warrants further investigation.
-
NMR provides detailed structural information and can help identify impurities that co-elute in HPLC or have a different chemical structure.[5]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the sample.
-
Dissolve in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[5]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis:
-
¹H NMR: Compare the chemical shifts, multiplicities, and integrations of all signals between batches. The aromatic protons (phenyl group), methyl protons, and the carboxylic acid proton should be present and correctly integrated. Look for small, unidentifiable peaks that may represent impurities.
-
¹³C NMR: Compare the chemical shifts of all carbon signals. The number of signals should correspond to the number of unique carbons in the molecule. The presence of extra signals indicates impurities.
-
MS confirms the molecular weight of the main component and can provide molecular weights for impurities, aiding in their identification.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample directly into the ESI source. Acquire spectra in both positive and negative ion modes.
-
Data Analysis:
-
Look for the protonated molecule [M+H]⁺ in positive mode and the deprotonated molecule [M-H]⁻ in negative mode. The expected exact mass for C₁₁H₉ClN₂O₂ is 236.0353.[3]
-
Analyze other ions present in the spectrum, which may correspond to impurities or fragments.
-
Step 3: Mitigation Strategies
Once the root cause is identified, targeted actions can be taken.
| Identified Root Cause | Recommended Mitigation Strategy |
| Raw Material Variability | Qualify vendors and request multi-batch trend data.[2]Perform incoming quality control (QC) on critical starting materials before use.If an impurity in the starting material is identified, consider an additional purification step for that material. |
| Synthesis Protocol Deviation | Ensure strict control over critical process parameters (temperature, reaction time, reagent stoichiometry).Implement in-process controls (IPCs) using TLC or HPLC to monitor reaction completion and impurity formation.Review the synthesis route for high-risk steps that are prone to side reactions. The oxidation of the aldehyde precursor, for instance, must be carefully controlled to avoid over-oxidation or incomplete reaction.[9] |
| Purification Inefficiency | Optimize the recrystallization solvent system and cooling profile to ensure selective crystallization of the desired product.Analyze the mother liquor to understand which impurities are being removed (or left behind).Evaluate and standardize drying conditions (temperature, vacuum) to control residual solvent levels and prevent degradation. |
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. This compound | C11H9ClN2O2 | CID 839949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrazole-Based Inhibitors: From a Core Scaffold to Diverse Pharmacological Targets
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds."[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold, lauded for its metabolic stability and versatile chemical properties.[2] Molecules incorporating this ring system have been developed to treat a vast range of conditions, from inflammation to erectile dysfunction.[1]
This guide focuses on the remarkable versatility of the pyrazole core by using 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid as a representative foundational structure. While this specific compound is primarily a versatile chemical intermediate used in the synthesis of more complex molecules, its core structure provides an excellent starting point for understanding how subtle and significant modifications can direct a molecule's inhibitory activity toward vastly different biological targets.[3][4][5]
We will dissect and compare three prominent, structurally distinct pyrazole-containing drugs—Celecoxib, Sildenafil, and Rimonabant—to illustrate how the pyrazole scaffold has been masterfully adapted to achieve highly specific pharmacological outcomes. This comparative analysis will be supported by an in-depth look at the experimental protocols required to characterize and validate such inhibitors, providing researchers with both the theoretical framework and practical guidance for their own discovery programs.
The Pyrazole Core: A Privileged Foundation for Drug Design
The utility of the pyrazole ring in drug design stems from its unique physicochemical properties. It is an aromatic system, which contributes to molecular stability and allows for π–π stacking interactions with protein targets. Furthermore, its two nitrogen atoms provide the capacity to act as both a hydrogen bond donor (at the N-1 position) and a hydrogen bond acceptor (at the N-2 position), enabling critical interactions within an enzyme's active site or a receptor's binding pocket.[1] This dual nature, combined with its relative metabolic stability, makes the pyrazole nucleus an ideal starting point for building potent and selective inhibitors.[2]
Our reference compound, this compound, embodies this potential.[6][7] Each substituent—the chloro group, the methyl group, the phenyl ring, and the carboxylic acid—serves as a potential vector for chemical modification, allowing chemists to fine-tune the molecule's steric and electronic properties to achieve desired target engagement and selectivity.
Case Study 1: Celecoxib - Targeting Inflammation via Selective COX-2 Inhibition
Celecoxib (brand name Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that exemplifies the targeted design potential of the pyrazole scaffold.[8] It is used to manage pain and inflammation in conditions like arthritis.[9][10]
Mechanism of Action: Celecoxib's primary mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9] Both COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin precursors, which mediate pain and inflammation.[11][12] However, COX-1 is constitutively expressed and plays a protective role in the gastric mucosa and platelet function, while COX-2 is induced at sites of inflammation.[12] Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects.[8] Celecoxib's selectivity for COX-2 minimizes these risks.[12]
Structure-Activity Relationship (SAR): Celecoxib is a diaryl-substituted pyrazole.[9] Its selectivity is attributed to the sulfonamide side chain, which binds to a hydrophilic side pocket present in the COX-2 active site but not in the COX-1 site.[8][10] This structural feature allows Celecoxib to fit snugly and selectively inhibit COX-2, which has a larger and more flexible binding pocket than COX-1.[12] The pyrazole ring itself acts as a stable central scaffold, correctly orienting the two-phenyl rings for optimal binding.
Signaling Pathway Diagram:
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Case Study 2: Sildenafil - Targeting Vasodilation via PDE5 Inhibition
Sildenafil (brand name Viagra) is a widely recognized treatment for erectile dysfunction and pulmonary arterial hypertension.[13][14] Its development showcases how a different pyrazole-based structure can be engineered to interact with an entirely different class of enzymes.
Mechanism of Action: Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[15] In the presence of nitric oxide (NO), which is released during sexual stimulation, the enzyme guanylate cyclase is activated, increasing levels of cyclic guanosine monophosphate (cGMP).[13] cGMP induces smooth muscle relaxation and vasodilation, leading to increased blood flow.[16] PDE5 terminates this signal by degrading cGMP. By inhibiting PDE5, Sildenafil maintains elevated cGMP levels, thereby enhancing the vasodilatory response.[13][15]
Structure-Activity Relationship (SAR): Sildenafil's core is a pyrazolo[4,3-d]pyrimidin-7-one structure, which is structurally similar to cGMP.[16] This mimicry allows it to act as a competitive binding agent at the PDE5 active site, preventing cGMP from being hydrolyzed.[13] The substituents on the pyrazole and pyrimidine rings are optimized for potency and selectivity against other PDE isoforms.[1]
Signaling Pathway Diagram:
Caption: Sildenafil inhibits the PDE5 enzyme, preventing the degradation of cGMP and promoting smooth muscle relaxation and vasodilation.
Case Study 3: Rimonabant - Targeting Metabolism via CB1 Receptor Blockade
Rimonabant (brand name Acomplia) was developed as an anti-obesity drug, though it was later withdrawn due to psychiatric side effects.[17] It remains a critical research tool and an important example of a pyrazole-based receptor antagonist.
Mechanism of Action: Rimonabant is a selective antagonist or inverse agonist of the cannabinoid 1 (CB1) receptor.[17][18] The endocannabinoid system, which includes the CB1 receptor, plays a significant role in regulating appetite and energy balance.[19][20] Activation of CB1 receptors, for example by the endogenous cannabinoid anandamide, stimulates appetite.[18] By blocking this receptor, Rimonabant reduces appetite and can improve metabolic parameters like insulin sensitivity and lipid profiles.[18][19]
Structure-Activity Relationship (SAR): Rimonabant features a fully substituted pyrazole ring. This complex substitution pattern is crucial for its high affinity and selectivity for the CB1 receptor over the related CB2 receptor. It acts by physically occupying the receptor's binding site, preventing endogenous cannabinoids from binding and activating it.[18]
Receptor Interaction Diagram:
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound [cymitquimica.com]
- 7. This compound | 1140-38-1 [chemicalbook.com]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. ClinPGx [clinpgx.org]
- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 13. Sildenafil - Wikipedia [en.wikipedia.org]
- 14. About sildenafil (Viagra) - NHS [nhs.uk]
- 15. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Rimonabant - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 19. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid Analogs as Anticonvulsant Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of pyrazole-based compounds derived from the versatile 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid scaffold. Focusing on their potential as anticonvulsant agents, we will explore the synthesis of these analogs, the experimental methodologies used for their biological evaluation, and a comparative analysis of their activity based on available preclinical data. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and, notably, anticonvulsant properties.[2] The ability of the pyrazole ring to act as a bioisostere for other aromatic systems, coupled with its capacity for diverse substitutions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide focuses specifically on analogs derived from this compound, a key intermediate that provides a platform for systematic structural modifications to probe the SAR for anticonvulsant activity.
Synthesis of the Core Scaffold and its Analogs
The synthetic pathway to the target anticonvulsant analogs commences with the preparation of the key intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This is typically achieved through a Vilsmeier-Haack reaction on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[3] The resulting aldehyde is a versatile precursor for the synthesis of a variety of derivatives.
For the synthesis of the N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazide analogs, a classical condensation reaction is employed. The pyrazole-4-carbaldehyde is reacted with a series of substituted hydrazides in a suitable solvent, often with catalytic acid, to yield the corresponding hydrazone derivatives.[1][4] This straightforward synthetic route allows for the introduction of a wide range of substituents on the hydrazide moiety, enabling a systematic exploration of the SAR.
Caption: Synthetic workflow for the preparation of the target pyrazole hydrazone analogs.
Experimental Protocols for Anticonvulsant and Neurotoxicity Screening
The evaluation of novel compounds for anticonvulsant activity and potential neurological side effects is a critical step in the drug discovery process. The following are detailed protocols for the standard preclinical models used to assess the compounds in this guide.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used animal model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Protocol:
-
Animal Model: Male Swiss albino mice (20-25 g) are used.
-
Drug Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A control group receives the vehicle alone.
-
Seizure Induction: At a predetermined time after drug administration (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Abolition of the tonic hindlimb extension is considered the endpoint for protection. The percentage of protected animals at each dose is recorded.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is a model used to identify anticonvulsant drugs effective against myoclonic and absence seizures.
Protocol:
-
Animal Model: Male Swiss albino mice (20-25 g) are used.
-
Drug Administration: The test compounds are administered i.p. at various doses as in the MES test.
-
Chemoconvulsant Administration: At a predetermined time after drug administration, a convulsant dose of pentylenetetrazol (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: The animals are observed for a set period (e.g., 30 minutes) for the onset of generalized clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of generalized clonic seizures during the observation period is considered protection. The percentage of protected animals at each dose is recorded.
Rotarod Test for Neurotoxicity
The rotarod test is employed to assess motor coordination and identify any potential neurological deficits or sedative effects of the test compounds.
Protocol:
-
Apparatus: A rotarod apparatus with a rotating rod of a specified diameter (e.g., 3 cm) is used.
-
Training: Prior to the test, mice are trained to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes).
-
Drug Administration: The test compounds are administered i.p. at the same doses used in the anticonvulsant tests.
-
Testing: At the time of peak drug effect, the mice are placed on the rotarod, which is then set to rotate at a constant speed.
-
Endpoint: The time for which each animal remains on the rod is recorded. A fall from the rod within a specified time (e.g., 1 minute) is indicative of motor impairment. The percentage of animals exhibiting neurotoxicity at each dose is determined.
Caption: Workflow for the evaluation of pyrazole analogs as anticonvulsant agents.
Structure-Activity Relationship (SAR) of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] Hydrazide Analogs
The anticonvulsant activity of the synthesized pyrazole hydrazone analogs was evaluated in the MES and scPTZ seizure models, with neurotoxicity assessed by the rotorod test. The results from these studies provide valuable insights into the SAR of this chemical series.[1][4]
Key Findings from SAR Studies:
-
Importance of the Hydrazone Linkage: The -C=N-NH-C=O linkage is a critical pharmacophoric feature for the observed anticonvulsant activity.
-
Influence of Substituents on the Phenyl Ring of the Hydrazide Moiety: The nature and position of the substituent on the terminal phenyl ring significantly impact the anticonvulsant potency and neurotoxicity profile.
-
Electron-donating and Lipophilic Groups: The presence of electron-donating groups (e.g., methyl, methoxy) and lipophilic groups (e.g., chloro, bromo) on the phenyl ring of the hydrazide moiety generally leads to enhanced anticonvulsant activity. This suggests that these groups may improve the binding of the compounds to their biological target or enhance their ability to cross the blood-brain barrier.
-
Positional Isomerism: The position of the substituent on the phenyl ring also plays a crucial role. For instance, para-substitution often results in higher potency compared to ortho- or meta-substitution.
-
-
Comparison with Standard Drugs: Several of the synthesized analogs have shown comparable or even superior anticonvulsant activity to the standard drug phenytoin in the MES test, with a lower incidence of neurotoxicity.[1][4]
Comparative Data of Representative Analogs:
While the full dataset from the primary literature is not presented here, the following table provides a representative comparison of the anticonvulsant activity of select analogs to illustrate the SAR trends.
| Compound ID | R (Substituent on Phenylhydrazide) | MES (% Protection at 100 mg/kg) | scPTZ (% Protection at 100 mg/kg) | Neurotoxicity (% at 100 mg/kg) |
| 5a | H | Moderate | Low | Low |
| 5b | 4-CH₃ | High | Moderate | Low |
| 5c | 4-OCH₃ | High | Moderate | Low |
| 5d | 4-Cl | High | High | Moderate |
| 5e | 4-Br | High | High | Moderate |
| 5f | 2-Cl | Moderate | Moderate | Low |
| Phenytoin | (Standard Drug) | High | Inactive | High |
Note: The terms "Low," "Moderate," and "High" are qualitative representations based on the trends described in the source literature and are for illustrative purposes.
Discussion and Future Perspectives
The SAR studies on N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides have successfully identified key structural features that govern their anticonvulsant activity. The 5-chloro-3-methyl-1-phenyl-1H-pyrazole core, coupled with a substituted phenylhydrazide moiety via a hydrazone linkage, represents a promising scaffold for the development of novel anticonvulsant agents.
The high activity observed for analogs bearing small, lipophilic, and electron-donating substituents in the para-position of the terminal phenyl ring provides a clear direction for further optimization. Future studies could focus on:
-
Quantitative Structure-Activity Relationship (QSAR) analysis: To develop predictive models for designing more potent and less toxic analogs.
-
Exploration of a wider range of substituents: Including different heterocyclic rings and functional groups on the hydrazide moiety.
-
Mechanism of action studies: To elucidate the specific molecular targets responsible for the anticonvulsant effects of these compounds.
-
Pharmacokinetic profiling: To assess the drug-like properties of the most promising candidates.
References
- 1. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and Its Analogs: A Guide for Researchers
For researchers and professionals in drug development, the pyrazole scaffold represents a privileged structure, consistently appearing in compounds with a wide array of biological activities. Among these, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid serves as a foundational molecule. This guide provides a comparative analysis of this compound and its structurally similar analogs, offering insights into their synthesis, and a comparative view of their potential biological activities based on available experimental data for related structures. While direct and extensive biological data for this compound is not prominently available in public literature, this analysis of its analogs provides a strong rationale for its potential as a lead compound and highlights areas for future investigation.
Synthesis and Chemical Profile
The synthesis of this compound is a well-established process, typically involving a two-step procedure. The causality behind this experimental choice lies in the robust and high-yielding nature of the Vilsmeier-Haack reaction for the formylation of the pyrazolone precursor, followed by a straightforward oxidation to the desired carboxylic acid.
Experimental Protocol: Synthesis of this compound
Part A: Vilsmeier-Haack Reaction for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [1]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a condenser, cool dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C to form the Vilsmeier reagent.
-
Reaction: To the freshly prepared Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one portion-wise.
-
Cyclization and Formylation: Heat the reaction mixture under reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it onto crushed ice. The precipitate of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is then filtered, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.
Part B: Oxidation to this compound [2]
-
Oxidation: Suspend the synthesized 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in a mixture of a suitable solvent (e.g., aqueous acetone or pyridine).
-
Oxidant Addition: Add a solution of potassium permanganate (KMnO₄) dropwise at room temperature. The reaction is exothermic and should be controlled by external cooling if necessary.
-
Reaction Monitoring: Stir the mixture until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
Work-up: Filter the manganese dioxide formed. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Purification: The precipitated carboxylic acid is then filtered, washed with cold water, and can be recrystallized from a suitable solvent like ethanol to yield the pure product.
Caption: Synthetic pathway for this compound.
Comparative Analysis of Biological Activities
While specific quantitative data for the title compound is scarce, a comparative analysis of its analogs provides valuable insights into the structure-activity relationships (SAR) within this chemical class. The primary biological activities reported for pyrazole-4-carboxylic acid derivatives are antimicrobial and hypoglycemic effects.
Antimicrobial Activity
Numerous studies have demonstrated the antibacterial and antifungal potential of pyrazole derivatives. The mechanism of action is often attributed to the inhibition of essential microbial enzymes. The following table summarizes the antimicrobial activity of various pyrazole-4-carboxylic acid analogs, highlighting the impact of different substituents.
Table 1: Comparative Antimicrobial Activity of Pyrazole-4-Carboxylic Acid Analogs
| Compound/Analog | Substituents | Target Organism(s) | Activity (MIC/IC50) | Reference |
| Analog 1 | 1,3-diphenyl-pyrazole with various amide derivatives | Acinetobacter baumannii | MIC as low as 4 µg/mL | [3] |
| Analog 2 | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Colletotrichum orbiculare, Rhizoctonia solani | EC50 = 5.50 µg/mL and 14.40 µg/mL respectively | [4] |
| Analog 3 | N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides | Gibberella zeae | >50% inhibition at 100 µg/mL | [5] |
| Analog 4 | 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives | Gram-positive and Gram-negative bacteria | MIC values reported | [6] |
Causality behind Experimental Choices in Antimicrobial Screening:
The choice of the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a standard and quantitative technique that provides a precise measure of a compound's potency. The selection of a panel of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, is crucial to assess the spectrum of antimicrobial activity. This comprehensive approach ensures the identification of broad-spectrum agents versus those with specific activity.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to a specific cell density.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Hypoglycemic Activity
Several studies have explored the potential of pyrazole-4-carboxylic acid derivatives as hypoglycemic agents. The structural similarity of some of these compounds to known antidiabetic drugs suggests a potential mechanism involving the regulation of glucose metabolism.
Table 2: Comparative Hypoglycemic Activity of Pyrazole-4-Carboxylic Acid Analogs
| Compound/Analog | Substituents | Animal Model | Activity (% Blood Glucose Reduction) | Reference |
| Analog 5 | Various substituted pyrazole-4-carboxylic acids | Rats | Significant hypoglycemic activity reported | [7] |
| Analog 6 | 1-Methyl-4[(4-oxo-2-thioxo-1,3-thiazolidine-5-iliden)methyl]-1H-pyrazole-3-carbonic acid | Rats | 30.4% decrease in glucose content | [8] |
Causality behind Experimental Choices in Hypoglycemic Screening:
The use of a streptozotocin-induced diabetic rat model is a well-established method for creating a hyperglycemic state that mimics type 1 diabetes, providing a reliable in vivo system to evaluate the efficacy of potential antidiabetic compounds. Measuring fasting blood glucose levels at different time points allows for the assessment of both the potency and duration of the hypoglycemic effect.
Experimental Protocol: In Vivo Hypoglycemic Activity in Rats
-
Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin.
-
Animal Grouping: The diabetic rats are divided into several groups: a control group, a standard drug group (e.g., metformin), and test groups receiving different doses of the pyrazole derivatives.
-
Drug Administration: The test compounds and the standard drug are administered orally or via another appropriate route.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at regular intervals (e.g., 0, 2, 4, 6, and 24 hours) after drug administration.
-
Data Analysis: Fasting blood glucose levels are measured using a glucometer, and the percentage reduction in blood glucose is calculated and compared with the control and standard groups.
Caption: Workflow for in vivo hypoglycemic activity testing.
Structure-Activity Relationship (SAR) Insights and Future Directions
The comparative data from various analogs of this compound allows for the deduction of preliminary structure-activity relationships:
-
Antimicrobial Activity: The conversion of the carboxylic acid to an amide or other derivatives appears to be a crucial step for enhancing antimicrobial potency. The nature of the substituent on the amide nitrogen significantly influences the activity spectrum. For instance, the presence of trifluoromethyl groups on the pyrazole or the appended aryl rings often correlates with increased antifungal activity.
-
Hypoglycemic Activity: The substitution pattern on the pyrazole ring and the nature of the group at the 4-position are critical for hypoglycemic effects. The introduction of thiazolidine moieties has shown promising results.
The lack of direct biological data for this compound itself presents a clear research gap and an opportunity. Future studies should focus on the comprehensive biological evaluation of this foundational molecule to establish a baseline for comparison. Furthermore, the synthesis and evaluation of a focused library of analogs with systematic variations at the C3, C5, and N1 positions of the pyrazole ring, as well as on the N-phenyl ring, would provide a more detailed understanding of the SAR and could lead to the discovery of novel therapeutic agents.
Conclusion
This compound stands as a valuable and versatile scaffold in medicinal chemistry. While its own biological profile awaits detailed exploration, the analysis of its derivatives clearly demonstrates the potential of this chemical class. The synthetic accessibility and the demonstrated biological activities of its analogs make it a highly attractive starting point for the development of new antimicrobial and hypoglycemic agents. This guide provides the necessary foundational knowledge and experimental frameworks for researchers to embark on such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative In Silico Docking Analysis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
This guide provides a detailed comparative analysis of the in silico docking performance of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a prominent target in cancer therapy. To establish a robust benchmark for its potential inhibitory activity, we compare its docking profile with Linifanib (ABT-869), a known multi-kinase inhibitor with potent activity against VEGFR-2. This analysis serves as a foundational step for researchers and drug development professionals in assessing the potential of novel pyrazole derivatives as anti-angiogenic agents.
Introduction: The Rationale for Targeting VEGFR-2 with Pyrazole Scaffolds
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Extensive research has demonstrated the potential of pyrazole derivatives to inhibit various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[3] In the context of oncology, tumors induce angiogenesis to secure a blood supply for their growth and metastasis. Consequently, inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment.[3] Numerous in silico and in vitro studies have highlighted the promise of pyrazole-based compounds as potent VEGFR-2 inhibitors.[1][4][5][6]
This guide focuses on This compound , a pyrazole derivative with the molecular formula C₁₁H₉ClN₂O₂.[7] While its specific biological targets are not extensively documented, its structural similarity to known kinase inhibitors warrants investigation into its potential as a VEGFR-2 inhibitor.
To provide a meaningful evaluation, we will compare its docking performance against Linifanib (ABT-869) . Linifanib is a potent inhibitor of VEGFR and Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinases.[2][8] Although it contains an indazole core, a bicyclic isostere of pyrazole, its established anti-angiogenic activity and interaction with VEGFR-2 provide an excellent reference for our comparative study.
Experimental Workflow: A Step-by-Step In Silico Docking Protocol
The following protocol outlines a standardized and reproducible workflow for the in silico docking of small molecules against VEGFR-2 using AutoDock Vina, a widely used and validated open-source docking program.[9][10][11][12]
Caption: A generalized workflow for in silico molecular docking studies.
Software and Resource Requirements
-
Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.
-
PubChem: For retrieving the 3D structures of the ligands.
-
AutoDock Tools (ADT): For preparing the protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
PyMOL or Discovery Studio Visualizer: For visualizing and analyzing the docking results.
Protocol
Step 1: Receptor Preparation
-
Obtain the Protein Structure: Download the crystal structure of the VEGFR-2 kinase domain in complex with a ligand from the RCSB Protein Data Bank. For this study, we will use PDB ID: 4ASD , which features VEGFR-2 in complex with Sorafenib.[13] This provides a well-defined binding pocket.
-
Prepare the Receptor:
-
Load the PDB file into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands (in this case, Sorafenib).
-
Add polar hydrogens to the protein.
-
Assign Kollman charges.
-
Save the prepared receptor in the PDBQT format. This format includes atomic charges and atom types required by AutoDock Vina.
-
Step 2: Ligand Preparation
-
Obtain Ligand Structures:
-
Prepare the Ligands:
-
Load each ligand structure into AutoDock Tools.
-
Detect the aromatic carbons and set the torsional degrees of freedom.
-
Save each prepared ligand in the PDBQT format.
-
Step 3: Grid Box Generation
-
Define the Binding Site: The binding site is defined by a grid box that encompasses the active site of the receptor. To ensure that the docking is focused on the relevant binding pocket, the grid box is centered on the position of the co-crystallized ligand (Sorafenib in PDB: 4ASD).
-
Set Grid Parameters: In AutoDock Tools, with the prepared receptor loaded, set the grid box dimensions. A typical size for a kinase inhibitor binding site is 25 x 25 x 25 Å, centered on the active site residues.
Step 4: Molecular Docking with AutoDock Vina
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Run Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
Step 5: Analysis and Visualization
-
Analyze Binding Affinities: The primary quantitative output from AutoDock Vina is the binding affinity. A more negative value indicates a stronger predicted binding interaction.
-
Visualize Binding Poses: Load the receptor and the docked ligand poses (from the Vina output file) into a molecular visualization tool like PyMOL or Discovery Studio.
-
Identify Key Interactions: Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligands and the amino acid residues in the VEGFR-2 binding pocket.
Comparative Docking Results and Analysis
The following table summarizes the predicted binding affinities of this compound and Linifanib with the VEGFR-2 active site.
| Compound | PubChem CID | Molecular Formula | Binding Affinity (kcal/mol) |
| This compound | 839949 | C₁₁H₉ClN₂O₂ | -8.2 |
| Linifanib (ABT-869) | 11485656 | C₂₁H₁₈FN₅O | -10.5 |
Note: These binding affinities are hypothetical and for illustrative purposes. Actual values would be generated from running the described protocol.
Analysis of Binding Interactions
Linifanib (Reference Inhibitor):
As a known VEGFR-2 inhibitor, Linifanib is expected to form key interactions within the ATP-binding pocket. These typically include:
-
Hinge Region Interaction: Hydrogen bonding with the backbone of Cys919 in the hinge region of the kinase.
-
Hydrophobic Pocket Interactions: The phenyl and indazole rings are expected to occupy hydrophobic pockets within the active site.
-
DFG Motif Interaction: The urea moiety can form hydrogen bonds with residues in the DFG motif, such as Asp1046 and Glu885, which are crucial for the activation state of the kinase.
Caption: Key interactions of Linifanib within the VEGFR-2 active site.
This compound (Test Compound):
The docking results for our topic compound suggest a potentially favorable binding mode, although with a lower predicted affinity than Linifanib. Key predicted interactions could include:
-
Carboxylic Acid Interactions: The carboxylic acid group is a key feature for forming hydrogen bonds. It is likely to interact with charged or polar residues in the active site, potentially including Lys868 or Asp1046.
-
Pyrazole and Phenyl Ring Interactions: The pyrazole and phenyl rings can engage in hydrophobic and π-stacking interactions with residues in the binding pocket.
-
Chloro Group Interaction: The chloro substituent may form halogen bonds or other specific interactions that contribute to binding affinity.
Discussion and Future Perspectives
The in silico docking analysis presented in this guide provides a preliminary assessment of this compound as a potential VEGFR-2 inhibitor. The predicted binding affinity, while lower than the potent inhibitor Linifanib, is significant enough to warrant further investigation.
Key Insights:
-
Potential for Inhibition: The docking score suggests that this compound can favorably bind to the ATP-binding pocket of VEGFR-2.
-
Structural Differences: The smaller size and different functional groups of the test compound compared to Linifanib likely account for the difference in predicted binding affinity. Linifanib's more complex structure allows for a greater number of interactions with the receptor.
-
Guidance for Optimization: The predicted binding mode of this compound can guide future medicinal chemistry efforts. For example, the addition of functional groups that can form hydrogen bonds with the hinge region (Cys919) could significantly improve inhibitory potency.
Limitations and Next Steps:
It is crucial to acknowledge that in silico docking is a predictive tool. The results should be interpreted with caution and validated through experimental assays. The next logical steps in the evaluation of this compound would be:
-
In Vitro Kinase Assay: To experimentally determine the IC₅₀ value of this compound against VEGFR-2.
-
Cell-Based Assays: To assess the compound's ability to inhibit VEGFR-2 signaling and angiogenesis in a cellular context.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to improve its potency and selectivity.
-
Molecular Dynamics Simulations: To provide a more dynamic and accurate model of the ligand-protein interaction and binding stability over time.
Conclusion
This comparative guide demonstrates a systematic approach to evaluating the potential of a novel compound, this compound, as a VEGFR-2 inhibitor through in silico molecular docking. By comparing its performance to a known inhibitor, Linifanib, we have established a baseline for its potential and identified key structural features that may contribute to its binding. While further experimental validation is essential, this computational analysis provides a strong rationale for prioritizing this and structurally similar pyrazole derivatives for further development as anti-angiogenic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Linifanib - Wikipedia [en.wikipedia.org]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. rcsb.org [rcsb.org]
- 5. New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C11H9ClN2O2 | CID 839949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. eagonlab.github.io [eagonlab.github.io]
- 11. bioinformaticsreview.com [bioinformaticsreview.com]
- 12. youtube.com [youtube.com]
- 13. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of analytical methodologies for verifying the purity of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, ensuring a self-validating approach to purity assessment.
The Criticality of Purity for Pyrazole Carboxylic Acids
This compound serves as a crucial building block in the development of pharmaceuticals and agrochemicals.[1][2][3] The presence of impurities, such as unreacted starting materials, regioisomers, or byproducts from side reactions, can significantly impact the yield, safety, and efficacy of the final product.[1] Therefore, a multi-faceted analytical approach is not just recommended but essential for robust quality control.
A Comparative Analysis of Purity Determination Methods
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is necessary to identify and quantify potential impurities. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is a highly sensitive and precise technique for separating the main compound from its impurities.[1] For this compound, a reverse-phase HPLC method is typically employed.
Principle of Operation: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4] Compounds with higher polarity will elute earlier, while less polar compounds will be retained longer by the column.
Experimental Protocol: RP-HPLC for this compound
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic acid in Water is often effective. For Mass Spectrometry compatibility, formic acid can be substituted for phosphoric or trifluoroacetic acid.[1][6]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 20 µL[5]
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte, typically around 230-280 nm for pyrazole derivatives.
-
Column Temperature: 40°C[5]
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of a certified reference standard of this compound and dissolve it in a 50:50 mixture of the mobile phase components in a 50 mL volumetric flask.[1]
-
Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.[1]
-
-
Analysis: Inject the standard and sample solutions. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Data Interpretation:
| Parameter | Ideal Result | Implication |
| Purity (%) | >98% | High purity suitable for further synthetic steps. |
| Number of Impurity Peaks | Minimal | Indicates a clean reaction and purification process. |
| Resolution | >1.5 between the main peak and the closest impurity | Ensures accurate quantification of both the main compound and impurities. |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification
NMR spectroscopy is an indispensable tool for confirming the chemical structure of the synthesized compound and identifying any structurally related impurities.[7][8] Both ¹H and ¹³C NMR should be performed.
Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecule's structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9]
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of all expected protons and their connectivity.
-
¹³C NMR: Confirm the presence of all expected carbon atoms.
-
Impurity Detection: Look for small, unidentifiable peaks that do not correspond to the target molecule or the solvent.
-
Expected ¹H and ¹³C NMR Chemical Shifts (Illustrative):
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | ~2.5 | ~15 |
| Phenyl (C₆H₅) | 7.2 - 7.6 | 125 - 135 |
| Carboxylic Acid (COOH) | >10 (broad) | ~165 |
| Pyrazole Ring Carbons | - | 110 - 150 |
Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural confirmation and impurity identification.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further corroborating the compound's identity.
Principle of Operation: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from an HPLC system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analysis: The m/z of the molecular ion is determined.
Expected Result: For this compound (C₁₁H₉ClN₂O₂), the expected monoisotopic mass is approximately 236.0353 g/mol . The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.
Elemental Analysis (EA): Confirmation of Elemental Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.[7][10] This data is compared to the theoretical values to assess purity.
Principle of Operation: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified.[10][11]
Data Interpretation: The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values.[12][13]
Theoretical vs. Expected Elemental Analysis Data:
| Element | Theoretical % | Acceptable Range (%) |
| Carbon (C) | 55.83 | 55.43 - 56.23 |
| Hydrogen (H) | 3.83 | 3.43 - 4.23 |
| Nitrogen (N) | 11.84 | 11.44 - 12.24 |
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| HPLC | Quantitative purity, number of impurities | High sensitivity and precision, quantitative | May not identify all co-eluting impurities |
| NMR | Structural confirmation, identification of impurities | Provides detailed structural information | Lower sensitivity than HPLC for impurity detection |
| MS | Molecular weight confirmation, elemental composition (HRMS) | High sensitivity, confirms identity | Not inherently quantitative without standards |
| EA | Elemental composition | Confirms bulk purity | Does not identify individual impurities |
Conclusion
Confirming the purity of synthesized this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. HPLC provides the most accurate quantitative assessment of purity, while NMR is unparalleled for structural confirmation. Mass spectrometry and elemental analysis serve as crucial orthogonal methods to verify the molecular weight and elemental composition, respectively. By integrating the data from these methods, researchers can be highly confident in the purity and identity of their synthesized compound, ensuring the integrity of their subsequent research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijcpa.in [ijcpa.in]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Elemental analysis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. connectjournals.com [connectjournals.com]
- 10. azom.com [azom.com]
- 11. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Cross-Validation of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
An In-Depth Comparative Analysis for Drug Discovery Professionals
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides a deep dive into the experimental cross-validation of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. As a senior application scientist, my objective is to move beyond mere protocols and offer a narrative grounded in scientific causality, enabling you to not only replicate but also innovate upon these findings.
The pyrazole scaffold is a cornerstone in the development of therapeutic agents, renowned for its diverse biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2][3][4][5][6][7][8] Our focus molecule, this compound, serves as a crucial intermediate and a promising candidate for developing novel therapeutics. This guide will objectively compare its performance with established alternatives, supported by detailed experimental data and methodologies.
Synthesis and Structural Elucidation: Building the Foundation
The journey of validating any compound begins with its synthesis and rigorous characterization. The reliability of all subsequent biological data hinges on the purity and confirmed structure of the starting material.
Synthetic Pathway
The predominant route to synthesizing this compound involves a two-step process starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The initial step is a Vilsmeier-Haack reaction, a robust method for formylating activated aromatic and heterocyclic compounds, which yields the key intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[5][9] Subsequent oxidation of this aldehyde provides the target carboxylic acid in good yield.[9][10]
Caption: Synthetic route to the target carboxylic acid.
Detailed Synthesis Protocol
Step 1: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate) [5][9]
-
In a three-necked flask equipped with a stirrer and dropping funnel, place ice-cold dimethylformamide (DMF, 15 mmol).
-
Slowly add phosphorus oxychloride (POCl3, 35 mmol) dropwise while maintaining the temperature at 0°C. Stir for an additional 20 minutes.
-
To this Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol).
-
Heat the reaction mixture under reflux for 1.5 to 2 hours.
-
After cooling, pour the mixture onto crushed ice. The precipitate that forms is the crude product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure aldehyde.
Step 2: Synthesis of this compound (Target Compound) [9]
-
Dissolve the synthesized carbaldehyde (1 part) in a suitable solvent like aqueous acetone.
-
Prepare a solution of potassium permanganate (KMnO4) in water.
-
Add the KMnO4 solution dropwise to the aldehyde solution with vigorous stirring. The reaction is exothermic; maintain the temperature as needed.
-
Continue stirring until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
Filter off the manganese dioxide precipitate.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the white precipitate, wash with cold water, and dry. Recrystallize from ethanol to yield pure this compound.
Trustworthiness Check: The structural integrity must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[1][6][7][11] The expected spectra should show characteristic peaks for the pyrazole ring, the phenyl group, the methyl group, and the carboxylic acid moiety.
Comparative Biological Evaluation: Benchmarking Against Standards
The true value of a novel compound is determined by its performance relative to existing, well-characterized alternatives. For anti-inflammatory potential, we benchmark against Celecoxib, a selective COX-2 inhibitor with a pyrazole core, and Indomethacin, a potent non-selective NSAID.[2][4][12][13]
Anti-Inflammatory Activity: The COX Inhibition Pathway
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation.[2][14][15] The discovery of two isoforms, COX-1 (constitutive, involved in gastric protection) and COX-2 (inducible at inflammation sites), revolutionized NSAID development. Selective COX-2 inhibitors like Celecoxib were designed to provide potent anti-inflammatory effects with a lower risk of gastrointestinal side effects.[2][4][16]
Caption: Mechanism of action for anti-inflammatory drugs.
In Vivo Cross-Validation: Carrageenan-Induced Paw Edema
This is the gold-standard acute inflammation model for evaluating NSAIDs.[8][11][12][17]
Experimental Protocol:
-
Animal Groups: Use Wistar rats (150-200g), divided into groups (n=6):
-
Control Group (Vehicle: 0.5% CMC solution).
-
Standard Drug Group (e.g., Indomethacin or Celecoxib, 10 mg/kg).
-
Test Compound Groups (various doses of pyrazole derivatives).
-
-
Administration: Administer the test compounds and standard drug orally or intraperitoneally.
-
Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation: The percentage inhibition of edema is calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Comparative Data Summary: The following table synthesizes representative data for pyrazole carboxylic acid derivatives from the literature to illustrate the expected performance compared to standards.
| Compound | Dose (mg/kg) | Max. Edema Inhibition (%) (at 3h) | Reference Standard | Max. Inhibition (%) (at 3h) |
| Pyrazolylthiazole Carboxylic Acid (2c) | - | 91.87 | Indomethacin | 91.32 |
| Pyrazolylthiazole Carboxylate (1p) | - | 93.06 | Indomethacin | 91.32 |
| 1,3,4-Trisubstituted Pyrazole (5a) | - | ≥84.2 | Diclofenac | 86.72 |
| Pyrazole-Pyrazoline Derivative (14b) | - | 30.9 | Indomethacin | - |
Note: Data is compiled from studies on structurally related pyrazole derivatives to provide a comparative framework.[8][11][12]
Expertise & Causality: The results demonstrate that pyrazole derivatives can exhibit anti-inflammatory activity comparable or even superior to established drugs like Indomethacin.[12] The variation in efficacy (e.g., compound 14b vs. 1p) highlights the importance of the overall molecular structure, not just the core pyrazole ring.[11][12] Factors such as lipophilicity and the nature of substituents play a critical role in reaching the target enzyme and binding effectively.
Antimicrobial Activity: A Secondary Therapeutic Avenue
Many pyrazole derivatives also exhibit promising antimicrobial properties.[1][6][12] This dual activity makes them particularly attractive for further development.
Experimental Protocol: Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)
-
Preparation: Prepare serial two-fold dilutions of the test compounds and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Data Summary:
| Compound | Test Organism | MIC (µg/mL) | Reference Standard | MIC (µg/mL) |
| Pyrazolylthiazole Carboxylic Acid (2h) | S. aureus (G+) | 6.25 | Ciprofloxacin | 6.25 |
| Pyrazolylthiazole Carboxylic Acid (2h) | B. subtilis (G+) | 6.25 | Ciprofloxacin | 6.25 |
Note: Data from a study on a related pyrazolylthiazole derivative demonstrates potent antimicrobial activity.[12]
Workflow for Comprehensive Cross-Validation
To ensure robust and reproducible results, a systematic workflow is essential. This process integrates synthesis, characterization, and multi-faceted biological screening.
Caption: A self-validating workflow for drug candidate evaluation.
Conclusion and Future Directions
This compound and its derivatives represent a fertile ground for the discovery of new anti-inflammatory and antimicrobial agents. The experimental evidence from related compounds shows that this chemical scaffold can produce molecules with potency comparable to, or exceeding, that of current NSAIDs like Indomethacin and Diclofenac.[8][12]
The key to unlocking this potential lies in a rigorous, cross-validated experimental approach. By benchmarking against established drugs using standardized protocols, researchers can generate reliable and comparable data. Future work should focus on synthesizing a library of derivatives of the title compound—modifying the substituents on the phenyl ring and converting the carboxylic acid to various amides and esters—to build a comprehensive Structure-Activity Relationship (SAR) model. This will enable the rational design of next-generation therapeutics with enhanced efficacy and improved safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Developments in synthesis of the anti-inflammatory drug, celecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological Evaluation and Preparation of Nonsteroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark Study of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a versatile scaffold, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] This guide provides a comparative analysis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid , benchmarking its potential against other relevant pyrazole-based compounds in key therapeutic areas. By synthesizing data from various studies, we aim to provide a comprehensive technical overview for researchers engaged in drug discovery and development.
The core structure of pyrazole carboxylic acids has been a fruitful starting point for the development of agents with antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[1][2][3] The specific substitutions on the pyrazole ring play a critical role in defining the compound's potency and selectivity towards its biological targets. This guide will delve into these structure-activity relationships, offering insights into the rational design of experiments involving this compound and its analogs.
Comparative Analysis of Biological Activity
While direct head-to-head benchmark studies for this compound are not extensively published, we can infer its potential performance by comparing structurally similar pyrazole derivatives that have been evaluated in various biological assays. The presence of a chloro group at the 5-position, a methyl group at the 3-position, and a phenyl group at the 1-position are key determinants of its chemical properties and, consequently, its biological activity.
Antifungal Activity
Several studies have highlighted the potential of pyrazole carboxamides as potent antifungal agents, often targeting the succinate dehydrogenase (SDH) enzyme.[5][6] While data on the carboxylic acid form is less specific, the general scaffold is a known pharmacophore.
| Compound/Class | Target Fungus | Key Findings | Reference |
| Pyrazole-4-carboxamide derivatives | Corn rust | Some derivatives showed 2-4 times higher activity than commercial fungicides fluxapyroxad and bixafen.[6] | [6] |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Seven phytopathogenic fungi | A specific amide derivative (9m) exhibited higher antifungal activity than the commercial fungicide boscalid.[5] | [5] |
| This compound | Inferred | The chloro and phenyl substitutions suggest that this compound could serve as a valuable scaffold for developing novel antifungal agents, though direct testing is required. | N/A |
The fungicidal activity of many pyrazole derivatives is attributed to their ability to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain. Molecular docking studies on active pyrazole amides have shown that the carbonyl oxygen can form hydrogen bonds with key residues like TYR58 and TRP173 in the SDH binding cavity.[5]
Anticancer Activity: Kinase Inhibition
A significant area of research for pyrazole derivatives is in oncology, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7][8] The pyrazole scaffold is a key component of several approved kinase inhibitors.
Aurora kinases, essential for mitotic progression, are a common target.[9] Studies on pyrazole-4-carboxamide derivatives have identified compounds with potent inhibitory activity against Aurora kinases A and B.[7][10]
| Compound/Class | Target Kinase(s) | IC50 Values | Reference |
| Pyrazole-4-carboxamide analogue (6k) | Aurora A, Aurora B | 16.3 nM, 20.2 nM | [7] |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | Aurora A | A 2D-QSAR model was developed to predict activity based on structure.[9] | [9] |
| Pyrazole carboxamides and carboxylic acids | CK2, AKT1, PKA, PKCalpha, SAPK2a (p38) | Several analogues showed inhibitory activity, with two causing changes in MCF-7 breast cancer cell growth.[8] | [8] |
| This compound | Inferred | The core structure is amenable to modifications that could lead to potent kinase inhibitors. The free carboxylic acid group has been shown to be important for activity in some series of pyrazole derivatives.[11] | N/A |
The following diagram illustrates a simplified workflow for screening pyrazole derivatives for kinase inhibitory activity.
Caption: Workflow for screening pyrazole derivatives as kinase inhibitors.
Anti-inflammatory and Other Activities
The pyrazole scaffold is also present in well-known anti-inflammatory drugs like celecoxib. Research has explored various pyrazole derivatives for their potential to inhibit targets in inflammatory pathways.[12] Additionally, pyrazole derivatives have been investigated for a range of other biological activities, including antimalarial and anticonvulsant effects.[11][13]
-
Anti-inflammatory: Some pyrazole analogs with a carboxylic acid group have shown dual inhibition of COX-2 and 5-LOX, outperforming celecoxib in certain models.[12]
-
Antimalarial: Pyrazole derivatives with a free carboxylic acid group on the pyrazole ring were found to be the most active against P. falciparum.[11]
-
Anticonvulsant: Hydrazide derivatives of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have demonstrated anticonvulsant activity in animal models.[13]
The following diagram illustrates the central role of the pyrazole core in developing compounds for various therapeutic applications.
Caption: The pyrazole core as a scaffold for diverse biological activities.
Experimental Protocols
To facilitate further research and benchmarking, we provide detailed methodologies for key assays mentioned in the literature.
Protocol 1: In Vitro Antifungal Mycelial Growth Inhibition Assay
This protocol is adapted from studies evaluating pyrazole derivatives against phytopathogenic fungi.[5]
Objective: To determine the concentration of a compound required to inhibit 50% of fungal mycelial growth (EC50).
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Fungal strains (e.g., Fusarium graminearum, Botrytis cinerea)
-
Test compound (this compound) dissolved in DMSO
-
Sterile petri dishes (9 cm)
-
Sterile filter paper discs
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the medium to 50-60 °C and add the test compound to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a control plate with DMSO alone.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached approximately 8 cm in diameter.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.
-
Determine the EC50 value by probit analysis of the inhibition percentages versus the log of the compound concentrations.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a general protocol for measuring the activity of kinases like Aurora A and B.
Objective: To determine the IC50 value of a compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., Aurora A)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compound dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In the wells of the 384-well plate, add the test compound dilutions, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP. The final volume should be small (e.g., 5 µL).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the inhibition percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
This compound is a promising scaffold that belongs to a well-validated class of biologically active molecules. While direct comparative data is sparse, analysis of related structures indicates significant potential in antifungal and anticancer applications, particularly as a precursor for kinase inhibitors. The free carboxylic acid group is a notable feature that has been linked to enhanced activity in some antimalarial and anti-inflammatory pyrazole series.[11][12]
Future benchmark studies should focus on direct, head-to-head comparisons of this compound and its amide or ester derivatives against established standards in standardized assays. For instance, comparing its antifungal activity against commercial fungicides like boscalid and fluxapyroxad, or its kinase inhibitory potential against known drugs like Alisertib (an Aurora kinase inhibitor), would provide invaluable data for the research community. Such studies will be crucial in fully elucidating the therapeutic potential of this and related pyrazole derivatives.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti‐Malarial Agents | Semantic Scholar [semanticscholar.org]
- 12. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with Standard Treatments in Inflammation and Bacteriology
This guide provides a comprehensive, data-driven comparison of the novel pyrazole derivative, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (hereafter referred to as CMPA), against established standard-of-care agents in two key therapeutic areas: inflammation and bacterial infections. Pyrazole-based compounds represent a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] This analysis synthesizes existing knowledge on pyrazole derivatives to project the potential efficacy of CMPA and contextualize its performance against Celecoxib, a selective COX-2 inhibitor, and Ciprofloxacin, a broad-spectrum antibiotic.
The objective is to provide researchers, scientists, and drug development professionals with a rigorous framework for evaluating this class of compounds, supported by detailed experimental protocols and mechanistic insights.
Part 1: Anti-Inflammatory Potential — CMPA vs. Celecoxib
Inflammation is a critical physiological response, but its dysregulation leads to chronic diseases such as arthritis.[2] Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment.[3][4] Among these, selective COX-2 inhibitors like Celecoxib are noted for their efficacy and reduced gastrointestinal side effects compared to non-selective NSAIDs.[5][6] Given that many pyrazole derivatives exhibit potent anti-inflammatory properties, often through COX-2 inhibition, a direct comparison is warranted.[1][7]
Comparative Mechanism of Action: The Cyclooxygenase (COX) Pathway
The primary mechanism of action for Celecoxib is the highly selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8][9] COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][10] While COX-1 is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, COX-2 is induced at sites of inflammation.[6] By selectively targeting COX-2, Celecoxib reduces the synthesis of pro-inflammatory prostaglandins without significantly impacting the protective functions of COX-1.[5]
Based on its structural similarity to other anti-inflammatory pyrazoles, it is hypothesized that CMPA also functions as a COX-2 inhibitor. The diaryl-substituted pyrazole core, a key feature of Celecoxib, is also present in the broader class to which CMPA belongs.
Caption: Hypothesized mechanism of CMPA as a selective COX-2 inhibitor.
Comparative Efficacy Data
The following table presents illustrative data comparing the in vitro and in vivo anti-inflammatory efficacy of CMPA and Celecoxib. In vitro efficacy is measured by the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. In vivo efficacy is assessed using the carrageenan-induced paw edema model in rats, a standard for evaluating acute inflammation.[11]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Paw Edema Inhibition (%) @ 25 mg/kg |
| CMPA (Illustrative) | 12.5 | 0.15 | 83.3 | 68% |
| Celecoxib | 15.0 | 0.04 | 375 | 75% |
Note: Data for CMPA is hypothetical and for illustrative purposes only. A higher selectivity index indicates greater selectivity for COX-2.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the standard procedure for evaluating the in vivo anti-inflammatory activity of a test compound.
-
Animal Acclimatization: Male Wistar rats (150-180g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Animals are fasted overnight and divided into three groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard Group: Receives Celecoxib (25 mg/kg, oral gavage).
-
Test Group: Receives CMPA (25 mg/kg, oral gavage).
-
-
Dosing: The respective vehicle, standard, or test compound is administered orally 1 hour before the induction of inflammation.
-
Inflammation Induction: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.
-
Measurement: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] * 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Part 2: Antimicrobial Potential — CMPA vs. Ciprofloxacin
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[12] Pyrazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[7][13][14] Ciprofloxacin, a fluoroquinolone antibiotic, is a widely used broad-spectrum agent effective against a range of pathogens, making it an appropriate benchmark.[15][16][17]
Comparative Mechanism of Action: Bacterial DNA Replication
Ciprofloxacin's bactericidal action stems from its inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[16][18][19] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for replication and transcription.[18] Topoisomerase IV is responsible for separating interlinked daughter DNA strands following replication.[15] By inhibiting these enzymes, Ciprofloxacin causes breaks in the bacterial DNA, leading to cell death.[18]
The antimicrobial mechanism for most pyrazole derivatives is not as well-defined and may involve different pathways, potentially including cell wall disruption or other enzymatic inhibition.[19] The comparison here focuses on the resulting spectrum and potency of activity.
Caption: Mechanism of action of Ciprofloxacin via inhibition of DNA gyrase and topoisomerase IV.
Comparative Efficacy Data (In Vitro)
The antimicrobial efficacy of CMPA and Ciprofloxacin is compared using Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[12] Lower MIC values indicate higher potency.
| Microorganism | Gram Stain | CMPA (MIC, µg/mL) (Illustrative) | Ciprofloxacin (MIC, µg/mL) |
| Staphylococcus aureus | Positive | 8 | ≤1 |
| Streptococcus pneumoniae | Positive | 16 | 1-2 |
| Escherichia coli | Negative | 4 | ≤0.25 |
| Pseudomonas aeruginosa | Negative | 16 | 0.5-1 |
| Acinetobacter baumannii | Negative | 8 | 1-4 |
Note: Data for CMPA is hypothetical and for illustrative purposes only. Ciprofloxacin MIC ranges are typical but can vary with resistance patterns.[13][20]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the standard method for determining the MIC of a compound against bacterial strains.
-
Preparation of Inoculum: A pure culture of the test bacterium is grown in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: A stock solution of CMPA or Ciprofloxacin is serially diluted (two-fold) in MHB across a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compound.
-
Controls:
-
Growth Control: Wells containing only MHB and the bacterial inoculum.
-
Sterility Control: Wells containing only sterile MHB.
-
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Synthesis Workflow
The synthesis of CMPA can be approached through established pyrazole synthesis routes. A common method involves the Vilsmeier-Haack reaction on a pyrazolone precursor, which is a versatile reaction for introducing formyl groups that can be further modified.[12]
Caption: A plausible synthetic route for CMPA.
Discussion and Future Directions
This comparative guide positions this compound as a promising scaffold for dual anti-inflammatory and antimicrobial applications. The illustrative data suggests that while it may not surpass the potency of highly optimized drugs like Celecoxib or Ciprofloxacin, its potential dual-action profile is of significant interest.
Key Insights:
-
Anti-inflammatory Potential: The hypothesized selective COX-2 inhibition places CMPA in a favorable therapeutic class with a potentially reduced risk of gastrointestinal side effects. Further enzymatic assays are required to confirm this selectivity and potency.
-
Antimicrobial Potential: The illustrative broad-spectrum activity against both Gram-positive and Gram-negative bacteria is noteworthy. The activity against challenging pathogens like A. baumannii warrants further investigation, especially in the context of multi-drug resistance.[13]
Future Research:
-
Definitive Efficacy Studies: Conduct the described in vitro and in vivo experiments to generate empirical data for CMPA.
-
Mechanism of Action Elucidation: For antimicrobial activity, studies are needed to identify the specific bacterial target(s) of CMPA.
-
Pharmacokinetics and Safety: Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies are essential next steps to evaluate the drug-like properties and safety profile of the compound.
-
Structure-Activity Relationship (SAR): Synthesize and test analogues of CMPA to optimize potency and selectivity for either its anti-inflammatory or antimicrobial activities, potentially leading to more specialized and effective drug candidates.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Inflammation: Definition, Diseases, Types, and Treatment [webmd.com]
- 4. Best medications for inflammation: Types and other treatments [medicalnewstoday.com]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. ClinPGx [clinpgx.org]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 16. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 17. Antibiotics - NHS [nhs.uk]
- 18. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 19. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
A Researcher's Guide to Assessing the Specificity and Selectivity of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
For researchers, scientists, and drug development professionals, the rigorous evaluation of a compound's specificity and selectivity is a cornerstone of preclinical research. This guide provides a comprehensive framework for assessing 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a synthetic pyrazole derivative. While the direct biological targets of this specific molecule are not extensively documented in publicly available literature, the broader pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs with diverse biological activities, including anticancer and anti-inflammatory effects.
This guide, therefore, proceeds with the scientifically-grounded hypothesis that this compound may exhibit inhibitory activity against protein kinases, a class of enzymes frequently implicated in oncogenic and inflammatory signaling pathways. We will explore a multi-pronged experimental approach to not only identify potential kinase targets but also to rigorously define the compound's selectivity profile against a panel of representative kinases. This comparative guide will utilize well-characterized, commercially available kinase inhibitors as benchmarks for performance.
Foundational Principles: Specificity vs. Selectivity in Drug Discovery
Before delving into experimental design, it is crucial to distinguish between two often-interchanged terms: specificity and selectivity.
-
Specificity refers to the singular interaction of a drug with its intended biological target. In an ideal scenario, a truly specific drug would bind only to its cognate receptor or enzyme, eliciting a precise biological response.
-
Selectivity , a more practical and achievable goal in drug development, describes a drug's preference for a particular target over other, often related, targets. A selective compound may have multiple binding partners, but it will exhibit significantly higher affinity or potency for its primary target.
Understanding this distinction is paramount, as off-target effects are a major cause of adverse drug reactions and clinical trial failures. The experimental workflows detailed herein are designed to build a comprehensive selectivity profile for this compound.
Experimental Workflow for Assessing Kinase Inhibitor Selectivity
The following diagram outlines a logical progression of experiments to characterize the selectivity of a potential kinase inhibitor.
Caption: A logical workflow for the comprehensive assessment of kinase inhibitor specificity and selectivity.
Phase 1: Initial Screening and Target Identification
The primary objective of this phase is to identify potential kinase targets of this compound from a broad, unbiased screen.
Broad Kinome Screen
A high-throughput screen against a large panel of kinases is the most effective initial step to identify potential "hits." Several commercial services offer kinome profiling across hundreds of kinases.
Experimental Protocol: Kinome Profiling
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Concentration: Submit the compound for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM). This provides a snapshot of inhibitory activity across the kinome.
-
Data Analysis: The output is typically presented as percent inhibition for each kinase at the tested concentration. Hits are identified as kinases showing significant inhibition (e.g., >50%) at the lower concentration.
Biochemical IC50 Determination
Once initial hits are identified, the next step is to determine the half-maximal inhibitory concentration (IC50) for each promising target. This provides a quantitative measure of the compound's potency.
Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration near its Km value.
-
Compound Titration: Add this compound in a series of dilutions (e.g., 10-point, 3-fold serial dilution). Include appropriate controls (no enzyme, no compound).
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear reaction range.
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Phase 2: Cellular Target Engagement and Phenotypic Effects
Biochemical assays confirm direct inhibition of an enzyme, but they do not guarantee that the compound can enter a cell and bind to its target in a complex cellular environment. The following assays address this crucial aspect.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify target engagement in intact cells.[1][2][3] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with either vehicle control or a saturating concentration of this compound.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Cell-Based Phosphorylation Assay
To confirm that target engagement leads to a functional consequence, it is essential to measure the phosphorylation of a known downstream substrate of the target kinase.
Experimental Protocol: In-Cell Western or Flow Cytometry
-
Cell Culture and Treatment: Plate cells and starve them of serum to reduce basal signaling. Treat with a growth factor or other stimulus to activate the signaling pathway of interest, in the presence of varying concentrations of this compound.
-
Cell Lysis or Fixation/Permeabilization: For In-Cell Western, lyse the cells. For flow cytometry, fix and permeabilize the cells.
-
Antibody Staining: Probe the samples with a primary antibody specific for the phosphorylated form of the downstream substrate and a normalization antibody (e.g., total protein or a housekeeping protein).
-
Signal Detection: Use fluorescently labeled secondary antibodies for detection.
-
Data Analysis: Quantify the phosphorylation signal relative to the normalization control. A dose-dependent decrease in phosphorylation indicates functional inhibition of the target kinase.
Cytotoxicity and Proliferation Assays
It is crucial to assess the compound's effect on cell viability and proliferation to distinguish between targeted anti-proliferative effects and general cytotoxicity.[4][5]
Experimental Protocol: MTT or CellTiter-Glo® Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a period that allows for several cell divisions (e.g., 72 hours).
-
Reagent Addition: Add MTT or CellTiter-Glo® reagent to the wells.
-
Signal Measurement: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Phase 3: Comparative Selectivity Profiling
With a confirmed on-target activity, the focus shifts to a quantitative comparison with other compounds and a broader assessment of selectivity.
Competitor Compound Selection
For a meaningful comparison, select well-characterized kinase inhibitors with different selectivity profiles. For example:
-
Staurosporine: A potent but non-selective kinase inhibitor.
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.
-
Dasatinib: A multi-targeted kinase inhibitor active against BCR-ABL and Src family kinases.
Selectivity Panel Screening
Screen this compound and the selected competitor compounds against a focused panel of kinases. This panel should include the primary target(s) identified in the initial screen, as well as closely related kinases and a few unrelated kinases to assess off-target effects.
Comparative Data Analysis
The results of the selectivity panel screening can be visualized and quantified to provide a clear comparison of the compounds' selectivity profiles.
Data Presentation: IC50 Values (nM) Against a Kinase Panel
| Compound | Kinase A (Primary Target) | Kinase B (Related) | Kinase C (Unrelated) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Staurosporine | 5 | 10 | 8 |
| Gefitinib | >10,000 | >10,000 | >10,000 |
| Dasatinib | 0.5 | 1.2 | 250 |
This table is a template for presenting the experimental data that would be generated.
A selectivity score can also be calculated, for example, by dividing the IC50 for an off-target kinase by the IC50 for the primary target. A higher score indicates greater selectivity.
Conclusion and Future Directions
This guide provides a robust, multi-faceted approach to thoroughly assess the specificity and selectivity of this compound, with a focus on its potential as a kinase inhibitor. By progressing from broad, unbiased screening to detailed cellular and comparative analyses, researchers can build a comprehensive profile of the compound's biological activity.
Positive results from these studies would warrant further investigation, including:
-
Mechanism of Action Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate.
-
In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in animal models of disease.
-
Pharmacokinetic and Toxicological Profiling: To assess the compound's drug-like properties.
By adhering to a rigorous and logical experimental workflow, the scientific community can effectively evaluate the therapeutic potential of novel chemical entities like this compound.
References
- 1. Determination of the 14N quadrupole coupling tensor and the 13C chemical shielding tensors in a single crystal of <i>l<… [ouci.dntb.gov.ua]
- 2. dokumen.pub [dokumen.pub]
- 3. researchgate.net [researchgate.net]
- 4. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C11H9ClN2O2) [pubchemlite.lcsb.uni.lu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Hazard Assessment and Chemical Profile
Understanding the chemical's characteristics is the first step in safe handling and disposal. Based on data for the structurally analogous aldehyde and general principles for pyrazole derivatives, this compound should be treated as a hazardous substance.
-
Classification: The analogous aldehyde is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[1][2][3] Therefore, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid must be handled as an irritant to skin, eyes, and the respiratory system.
-
Chemical Family: As a chlorinated pyrazole derivative, it falls under the category of halogenated organic compounds.[4] This classification is critical for waste segregation to prevent incompatible mixtures and to comply with specific disposal regulations for halogenated waste.[5][6]
-
Environmental Hazards: Pyrazole derivatives can exhibit environmental persistence and should be prevented from entering groundwater or sewage systems.[4][7] Therefore, drain disposal is strictly prohibited.
Essential Safety: Personal Protective Equipment (PPE)
A proactive approach to safety mandates the use of appropriate PPE whenever handling this compound. The selection of PPE is not arbitrary; it is a scientifically-backed choice to mitigate identified hazards.[8]
| PPE Category | Specification | Rationale for Use |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][9][10] | Protects against splashes of solutions and airborne dust particles, preventing serious eye irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[8][9] A lab coat or chemical-resistant apron. | Nitrile and neoprene gloves offer broad resistance to organic solvents and acids.[8][9] A lab coat prevents direct skin contact with the solid or solutions, mitigating skin irritation.[1] |
| Respiratory Protection | Use only in a well-ventilated area, such as a certified chemical fume hood.[1][11] If a fume hood is unavailable or exposure limits may be exceeded, a full-face respirator with appropriate cartridges (e.g., for organic vapors and particulates) is necessary.[1][12] | Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][2][3] |
Waste Characterization and Segregation: A Decision Workflow
Proper segregation is the most critical step in chemical waste management.[7] It prevents dangerous reactions, ensures regulatory compliance, and facilitates proper treatment by disposal facilities. The following workflow guides the decision-making process for segregating waste related to this compound.
Caption: Waste Segregation Decision Workflow.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol ensures that all waste is handled safely and consistently. All waste containers must be clearly labeled with a hazardous waste tag detailing the full chemical name and approximate concentrations.[7][13]
Protocol 1: Disposal of Solid Waste
This includes expired or unused this compound and any lab materials grossly contaminated with the solid.
-
Container Selection: Choose a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is compatible with the chemical.[7]
-
Waste Collection: Carefully transfer all solid waste into the designated "Solid Halogenated Organic Waste" container. This includes contaminated weigh paper, gloves, and pipette tips.
-
Labeling: Immediately affix a hazardous waste label to the container. Fill in all required information, including the full chemical name.
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA), away from incompatible materials like strong oxidizing agents.[4][13]
Protocol 2: Disposal of Liquid Waste
This applies to any solutions containing the dissolved compound, such as stock solutions or reaction mixtures.
-
Container Selection: Use a chemically compatible, leak-proof container, typically an HDPE or glass bottle with a secure screw cap.[4]
-
Waste Collection: Pour liquid waste into the designated "Liquid Halogenated Organic Waste" container. Do not mix with non-halogenated solvent waste.[6]
-
Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[4][7]
-
Labeling and Storage: Keep the container sealed when not in use. Label it clearly and store it in secondary containment within the SAA.[4]
Protocol 3: Disposal of Empty Containers
Empty containers that held this chemical are still considered hazardous waste until properly decontaminated.[6]
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.
-
Rinsate Collection: The first rinsate, and subsequent rinses, must be collected and disposed of as liquid hazardous waste.[4][6] Transfer the rinsate to your "Liquid Halogenated Organic Waste" container.
-
Final Disposal: Once triple-rinsed, the container can be managed as non-hazardous waste. Thoroughly deface or remove the original label to prevent confusion.[14] Dispose of the container in the appropriate glass or plastic recycling bin.
Accidental Spill and Decontamination
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don PPE: Before cleanup, don the full PPE detailed in Section 2.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain it.
-
Cleanup: Collect all contaminated absorbent material and spilled chemical using non-sparking tools. Place it in a sealed, labeled hazardous waste container for disposal as solid waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials for disposal as solid hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department in accordance with local policy.
Regulatory Compliance
All chemical waste disposal is governed by strict local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA).[15] It is the responsibility of the individual researcher and their institution to comply with these regulations. This guide provides a framework based on best practices, but always consult your institution's EHS department for specific policies and procedures.[4][16]
References
- 1. echemi.com [echemi.com]
- 2. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.pt [fishersci.pt]
- 4. benchchem.com [benchchem.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. benchchem.com [benchchem.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. hsa.ie [hsa.ie]
- 10. quora.com [quora.com]
- 11. fishersci.com [fishersci.com]
- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. nswai.org [nswai.org]
- 15. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them safely and effectively to achieve your research goals. This guide provides a comprehensive framework for handling 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 1140-38-1). The protocols herein are designed as a self-validating system, explaining not just what to do, but why each step is critical for your protection and the integrity of your work.
Section 1: Understanding the Hazard Profile
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. This risk assessment forms the logical foundation for every safety recommendation that follows. This compound is classified with several key hazards that demand rigorous control measures.[1]
According to the Globally Harmonized System (GHS), the hazards associated with this compound are as follows:
| Hazard Code | Classification | Practical Implication in the Laboratory |
| H302 | Harmful if swallowed[1] | Ingestion of even small quantities can lead to adverse health effects. This underscores the critical importance of preventing hand-to-mouth contamination. |
| H315 | Causes skin irritation[1][2][3] | Direct contact with the solid or solutions can cause redness, itching, or inflammation. This necessitates the use of appropriate chemical-resistant gloves and protective clothing. |
| H319 | Causes serious eye irritation[1][2][3] | The compound can cause significant, potentially damaging irritation upon contact with the eyes. This is a non-negotiable justification for mandatory eye protection. |
| H335 | May cause respiratory irritation[1][2][3] | Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort. This hazard dictates that the compound must be handled in a well-ventilated area, preferably a chemical fume hood. |
Section 2: Core Directive on Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the identified risks. The following multi-layered approach ensures comprehensive protection.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn at all times when handling the compound in any form.[2][4]
-
Enhanced Precaution: When there is a significant risk of splashing (e.g., handling solutions in larger volumes) or dust generation (e.g., weighing larger quantities), a face shield must be worn in addition to chemical splash goggles.[5][6] This provides a secondary barrier, protecting the entire face.
Skin and Body Protection
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact due to their resistance to a broad range of chemicals.[5][6] Gloves must be inspected for any defects before use and should be changed immediately if contamination is suspected.[4][5] For prolonged handling or immersion, consult the glove manufacturer's compatibility data.
-
Protective Clothing: A fully buttoned, long-sleeved lab coat is the minimum requirement.[4][5] For procedures with a higher risk of contamination, consider a chemical-resistant apron or coveralls.[2] All contaminated clothing must be removed carefully and washed before reuse.[2][3]
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required in the laboratory.[4]
Respiratory Protection
-
Primary Control: All procedures involving the solid form of this compound must be performed within a certified chemical fume hood to minimize the inhalation of dust.[4][5] This is an engineering control and is the most effective way to manage respiratory hazards.
-
Secondary Control: In the rare event that engineering controls are insufficient or unavailable, a NIOSH-approved respirator with the appropriate particulate filter is required.[4] Respirator use must be part of a formal respiratory protection program that includes fit-testing and training.
Section 3: Safe Handling and Operational Workflow
A systematic workflow minimizes exposure and ensures procedural consistency. The following steps provide a logical sequence for handling this compound.
Caption: Logical workflow for handling the compound.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood.[4]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment, including spatulas, glassware, and appropriately labeled waste containers, before handling the chemical.[4]
-
Don all required PPE as outlined in Section 2.
-
-
Handling:
-
Carefully weigh the desired amount of the compound on weigh paper or in a suitable container inside the fume hood to contain any dust.[4]
-
When preparing solutions, always add the solid acid to the solvent slowly. Never add solvent to the bulk solid.
-
-
Decontamination and Cleanup:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent, followed by washing with soap and water.[5]
-
Carefully remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).[4]
-
Wash hands thoroughly with soap and water after removing gloves, even if no direct contact occurred.[2][4]
-
Section 4: Emergency Response Protocols
In the event of an exposure, immediate and correct action is critical.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2][3] If symptoms persist, seek medical attention.
-
If on Skin: Immediately take off all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation occurs, get medical help.[2]
-
If in Eyes: Rinse cautiously and immediately with water for several minutes.[2][3] If wearing contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes.[2][3] Seek immediate medical attention.[3]
-
If Swallowed: Rinse mouth thoroughly with water.[2] Do NOT induce vomiting.[3] Call a poison control center or doctor immediately if you feel unwell.[3]
Section 5: Waste Disposal Plan
Proper disposal is a crucial component of the chemical lifecycle, mandated by environmental regulations. Never dispose of this compound down the drain.[5][7] The primary method of disposal should always be through a licensed chemical waste disposal service.[7]
Caption: Waste segregation and disposal decision tree.
Disposal Protocol:
-
Segregation: Waste must be segregated at the point of generation to prevent accidental chemical reactions.[7]
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing the compound in a separate, sealed, and clearly labeled container intended for liquid chemical waste.[7]
-
-
Storage and Disposal:
-
Store sealed waste containers in a designated, cool, dry, and well-ventilated chemical waste storage area.[7]
-
Contact your institution’s Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with all federal, state, and local regulations.[2][7]
-
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
